Product packaging for RuBi-Nicotine(Cat. No.:CAS No. 1256362-30-7)

RuBi-Nicotine

Cat. No.: B560276
CAS No.: 1256362-30-7
M. Wt: 808.8 g/mol
InChI Key: BQXVYFYPLMVART-ZPFSJBFKSA-L
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Description

Ruthenium-bisbipyridine-caged nicotine, excitable by irradiation with visible light. Undergoes rapid photolysis to release nicotine (< 20 ns);  exhibits a high quantum yield. Induces action potential propagation in Retzius neurons of leech ganglia with no detectable toxicity at a concentration of 1 mM.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C40H44Cl2N8Ru B560276 RuBi-Nicotine CAS No. 1256362-30-7

Properties

IUPAC Name

3-[(2S)-1-methylpyrrolidin-2-yl]pyridine;2-pyridin-2-ylpyridine;ruthenium(2+);dichloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C10H14N2.2C10H8N2.2ClH.Ru/c2*1-12-7-3-5-10(12)9-4-2-6-11-8-9;2*1-3-7-11-9(5-1)10-6-2-4-8-12-10;;;/h2*2,4,6,8,10H,3,5,7H2,1H3;2*1-8H;2*1H;/q;;;;;;+2/p-2/t2*10-;;;;;/m00...../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQXVYFYPLMVART-ZPFSJBFKSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC1C2=CN=CC=C2.CN1CCCC1C2=CN=CC=C2.C1=CC=NC(=C1)C2=CC=CC=N2.C1=CC=NC(=C1)C2=CC=CC=N2.[Cl-].[Cl-].[Ru+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CCC[C@H]1C2=CN=CC=C2.CN1CCC[C@H]1C2=CN=CC=C2.C1=CC=NC(=C1)C2=CC=CC=N2.C1=CC=NC(=C1)C2=CC=CC=N2.[Cl-].[Cl-].[Ru+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H44Cl2N8Ru
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

808.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1256362-30-7
Record name Bis(2,2'-bipyridine-N,N')bis(S-nicotine-N1) ruthenium(2+) dichloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

RuBi-Nicotine: A Technical Guide to Photoactivated Nicotinic Acetylcholine Receptor Stimulation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

RuBi-Nicotine is a ruthenium-bipyridine caged compound designed for the precise spatiotemporal release of nicotine upon photoactivation. This technology offers researchers a powerful tool to investigate the function of nicotinic acetylcholine receptors (nAChRs) and their downstream signaling pathways with high precision. This in-depth technical guide provides a comprehensive overview of this compound's core properties, mechanism of action, and experimental applications. It includes a summary of its photochemical and photophysical properties, detailed experimental protocols for its synthesis and use in uncaging experiments, and a visualization of the nicotine-induced signaling cascade.

Core Properties and Mechanism of Action

This compound, with the chemical formula [Ru(bpy)₂(nicotine)₂]²⁺, is a coordination complex where two nicotine molecules are bound to a ruthenium(II) bis(2,2'-bipyridine) core. In its "caged" form, the nicotine is biologically inactive. The release of nicotine is initiated by the absorption of light, a process known as uncaging.

The mechanism of photo-release is based on the photochemistry of ruthenium(II) polypyridyl complexes. Upon absorption of a photon in the visible spectrum (typically blue or green light), the complex is excited to a metal-to-ligand charge-transfer (MLCT) state. This excited state is unstable and undergoes a rapid photosubstitution reaction, leading to the heterolytic cleavage of a ruthenium-nicotine bond and the release of one nicotine molecule, with a quantum yield of 0.23 when irradiated with blue light[1]. The photolysis is a clean and very fast process, occurring on a nanosecond timescale (< 20 ns), yielding free nicotine and a ruthenium aquo complex, [Ru(bpy)₂(nicotine)(H₂O)]²⁺[1]. This rapid release is crucial for mimicking the fast kinetics of synaptic transmission.

One of the key advantages of this compound is its sensitivity to visible light, which allows for deeper tissue penetration and reduced phototoxicity compared to UV-sensitive caged compounds. Furthermore, this compound is capable of two-photon uncaging, enabling even greater spatial resolution in three dimensions.

Quantitative Data

The photophysical and photochemical properties of this compound are summarized in the table below.

PropertyValueReference
Chemical Formula [Ru(bpy)₂(nicotine)₂]Cl₂
Molecular Weight 808.81 g/mol
One-Photon Absorption Maximum (λmax) 452 nm
One-Photon Excitation Wavelengths 473 nm, 532 nm[1]
Quantum Yield (Φ) at 473 nm 0.23[1]
Release Time Constant (τ) 17.3 ns[1]
Two-Photon Absorption Cross-Section (2PA-CS) Estimated to be in the range of 10-100 GMEstimate based on similar Ru(bpy)₃²⁺ complexes
Solubility Highly soluble in water

Experimental Protocols

Synthesis of this compound

The synthesis of this compound involves a two-step process, starting with the synthesis of the precursor cis-Ru(bpy)₂Cl₂.

Step 1: Synthesis of cis-Ru(bpy)₂Cl₂

  • Materials: RuCl₃·3H₂O, 2,2'-bipyridine (bpy), LiCl, N,N-dimethylformamide (DMF), acetone, diethyl ether.

  • Procedure:

    • A mixture of RuCl₃·3H₂O, 2,2'-bipyridine (2 equivalents), and LiCl are refluxed in DMF for several hours.

    • The reaction mixture is cooled to room temperature, and acetone is added to precipitate the product.

    • The mixture is further cooled to 0°C to maximize precipitation.

    • The resulting black crystalline solid is collected by filtration and washed sequentially with water and diethyl ether.

    • The product, cis-Ru(bpy)₂Cl₂, is dried under vacuum.

Step 2: Synthesis of [Ru(bpy)₂(nicotine)₂]Cl₂ (this compound)

  • Materials: cis-Ru(bpy)₂Cl₂, nicotine, water.

  • Procedure:

    • cis-Ru(bpy)₂Cl₂ is dissolved in water.

    • An excess of nicotine (at least 2 equivalents) is added to the solution.

    • The reaction mixture is stirred at room temperature, typically in the dark to prevent premature photolysis, for several hours to allow for the ligand exchange reaction to complete.

    • The final product, [Ru(bpy)₂(nicotine)₂]Cl₂, is then purified, for example, by chromatography.

One-Photon Uncaging of this compound
  • Objective: To release nicotine with high temporal and spatial control using visible light.

  • Materials: this compound solution (concentration will depend on the specific experiment, but typically in the µM to mM range), light source (e.g., a 473 nm or 532 nm laser, or a flash lamp with appropriate filters), and the biological preparation of interest (e.g., cell culture, tissue slice).

  • Procedure:

    • Prepare a stock solution of this compound in an appropriate buffer or saline solution.

    • Load the biological sample with the this compound solution.

    • Position the light source to illuminate the desired region of the sample.

    • Deliver a brief pulse of light to trigger the photolysis of this compound and the release of nicotine.

    • Monitor the biological response using appropriate techniques (e.g., electrophysiology, fluorescence imaging).

Two-Photon Uncaging of this compound
  • Objective: To achieve highly localized, three-dimensional release of nicotine.

  • Materials: this compound solution, a two-photon laser scanning microscope equipped with a femtosecond-pulsed near-infrared (NIR) laser (e.g., a Ti:sapphire laser tuned to a wavelength corresponding to half the one-photon absorption maximum, typically in the 800-900 nm range for this compound), and the biological preparation.

  • Procedure:

    • Prepare and load the sample with this compound as for one-photon uncaging.

    • Use the two-photon microscope to focus the NIR laser beam to a diffraction-limited spot within the sample.

    • Deliver short laser pulses to induce two-photon excitation and subsequent uncaging of nicotine at the focal point.

    • Simultaneously image the sample (e.g., using a fluorescent indicator) and/or record the physiological response to the localized nicotine release.

Visualizations

Mechanism of this compound Uncaging

Uncaging_Mechanism RuBi_Nicotine [Ru(bpy)₂(nicotine)₂]²⁺ (Caged Nicotine) Excited_State [Ru(bpy)₂(nicotine)₂]²⁺* (MLCT Excited State) RuBi_Nicotine->Excited_State hν (Visible Light) Released_Nicotine Nicotine (Active) Excited_State->Released_Nicotine Photosubstitution (<20 ns) Ru_Aquo [Ru(bpy)₂(nicotine)(H₂O)]²⁺ (Ruthenium Aquo Complex) Excited_State->Ru_Aquo

Caption: Photochemical release of nicotine from this compound.

Experimental Workflow for Two-Photon Uncaging

Two_Photon_Workflow cluster_preparation Sample Preparation cluster_uncaging Two-Photon Uncaging cluster_detection Data Acquisition Biological_Sample Biological Sample (e.g., Neuron) Loading Load with this compound Biological_Sample->Loading Microscope Two-Photon Microscope Loading->Microscope NIR_Laser NIR Femtosecond Laser NIR_Laser->Microscope Uncaging Localized Nicotine Release Microscope->Uncaging Imaging Fluorescence Imaging Uncaging->Imaging Electrophysiology Electrophysiological Recording Uncaging->Electrophysiology

Caption: Workflow for a two-photon uncaging experiment with this compound.

Nicotine Signaling Pathway via nAChRs

Nicotine_Signaling Nicotine Nicotine (Released from this compound) nAChR Nicotinic Acetylcholine Receptor (nAChR) (e.g., α4β2, α7) Nicotine->nAChR Depolarization Membrane Depolarization nAChR->Depolarization Ca_Influx Ca²⁺ Influx nAChR->Ca_Influx Depolarization->Ca_Influx Dopamine_Release Dopamine Release Depolarization->Dopamine_Release PI3K PI3K Ca_Influx->PI3K MAPK MAPK/ERK Pathway Ca_Influx->MAPK Akt Akt PI3K->Akt Cellular_Response Cellular Response (e.g., Action Potential, Gene Expression) Akt->Cellular_Response MAPK->Cellular_Response Dopamine_Release->Cellular_Response

References

The Core Mechanism of RuBi-Nicotine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides an in-depth exploration of the mechanism of action of RuBi-Nicotine, a photoactivatable ("caged") nicotine compound. Designed for researchers, scientists, and drug development professionals, this document details the photochemical properties, biological activity, and experimental application of this powerful tool for studying nicotinic acetylcholine receptors (nAChRs) with high spatiotemporal precision.

Introduction to Photopharmacology and Caged Compounds

Photopharmacology is a rapidly advancing field that utilizes light to control the activity of biologically active molecules. "Caged" compounds are a cornerstone of this approach. These are synthetic molecules that are rendered biologically inert by a photolabile protecting group (the "cage"). Upon illumination with a specific wavelength of light, this cage is cleaved, releasing the active molecule in a process known as "uncaging." This technique offers unparalleled control over the timing and location of drug action, overcoming the limitations of traditional systemic drug administration.

This compound: A Visible-Light-Activated Nicotine Agonist

This compound is a ruthenium-bisbipyridine complex that cages the psychoactive alkaloid, nicotine.[1][2] A key advantage of this compound is its activation by visible light, typically in the blue (around 473 nm) or green (around 532 nm) spectrum.[3][4] This is a significant improvement over older caged compounds that required UV light, as visible light offers greater tissue penetration and reduced phototoxicity, making it more suitable for in vivo and cell-based experiments.[3]

Photochemical Properties and Uncaging Mechanism

The core of this compound's function lies in its rapid and efficient photolysis. Upon absorption of a photon, the ruthenium complex undergoes a metal-to-ligand charge-transfer (MLCT) excited state.[3] This excited state is unstable and leads to a photosubstitution reaction, resulting in the release of a coordinated nicotine molecule.[3] This uncaging process is remarkably fast, occurring on a nanosecond timescale (< 20 ns).[1][2][3] The photolysis is also a "clean" reaction, yielding free nicotine and an aquo complex, [Ru(bpy)₂(Nic)(H₂O)]²⁺.[3]

The efficiency of this photorelease is quantified by the quantum yield (φ), which is the ratio of the number of moles of the released compound to the number of moles of photons absorbed.[3] this compound exhibits a high quantum yield, which has been reported to be 0.23 when irradiated with blue light.[3][4]

Quantitative Data Summary

The following tables summarize the key quantitative parameters of this compound, providing a clear comparison of its photochemical and biological properties.

Table 1: Photochemical Properties of this compound

ParameterValueReference(s)
Activation Wavelength450 - 532 nm (Blue-Green)[3][4]
Uncaging Time< 20 ns[1][2][3]
Quantum Yield (φ)0.23[3][4]

Table 2: Physicochemical Properties of this compound

PropertyValueReference(s)
Molecular Weight808.81 g/mol [1]
FormulaC₄₀H₄₄Cl₂N₈Ru[1]
SolubilitySoluble to 50 mM in water[1]
CAS Number1256362-30-7[1]

Mechanism of Action: Activation of Nicotinic Acetylcholine Receptors

Once uncaged by light, the released nicotine acts as an agonist for nicotinic acetylcholine receptors (nAChRs).[5] These are ligand-gated ion channels that are widely distributed throughout the central and peripheral nervous systems.[5][6] The binding of nicotine to nAChRs causes a conformational change in the receptor, opening an ion channel that is permeable to cations such as sodium (Na⁺), potassium (K⁺), and calcium (Ca²⁺).[6][7] The influx of these ions leads to depolarization of the cell membrane, which can trigger an action potential and subsequent downstream signaling events.[7]

The specific physiological response to nicotine depends on the subtype of nAChR and the type of neuron being stimulated. In the central nervous system, nAChRs are involved in a wide range of cognitive processes, including attention, learning, and memory.[8] The activation of nAChRs in the mesolimbic dopamine system is thought to be a key mechanism underlying the rewarding and addictive properties of nicotine.[6][9]

Signaling Pathways

The following diagram illustrates the general signaling pathway initiated by the photo-release of nicotine from this compound and its subsequent activation of nAChRs.

RuBi_Nicotine_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound Nicotine Nicotine This compound->Nicotine Release nAChR Nicotinic Acetylcholine Receptor (nAChR) Nicotine->nAChR Binding & Activation Light Light Light->this compound Uncaging Ion_Influx Cation Influx (Na+, Ca2+) nAChR->Ion_Influx Channel Opening Depolarization Depolarization Ion_Influx->Depolarization Action_Potential Action Potential Depolarization->Action_Potential Downstream_Signaling Downstream Signaling Action_Potential->Downstream_Signaling

This compound uncaging and nAChR activation pathway.

Experimental Protocols

The precise spatiotemporal control afforded by this compound makes it a valuable tool for a variety of experimental applications. Below are generalized methodologies for key experiments.

In Vitro Electrophysiology (Patch-Clamp Recording)

This protocol describes the use of this compound to study nAChR function in brain slices.

  • Preparation: Prepare acute brain slices (e.g., from mouse hippocampus or ventral tegmental area) and maintain them in artificial cerebrospinal fluid (aCSF).

  • Recording Setup: Use a patch-clamp rig equipped with a microscope and a light source for uncaging (e.g., a laser or a focused LED).

  • Cell Identification: Identify target neurons for recording using differential interference contrast (DIC) or fluorescence microscopy.

  • Patching: Obtain a whole-cell patch-clamp recording from the selected neuron.

  • Application of this compound: Bath-apply this compound to the brain slice at a concentration that is inactive in its caged form.

  • Photostimulation: Deliver a brief pulse of light to a specific subcellular location (e.g., a dendrite) to uncage nicotine.

  • Data Acquisition: Record the resulting postsynaptic currents or changes in membrane potential.

Electrophysiology_Workflow Prepare_Slices Prepare Brain Slices Setup_Rig Setup Patch-Clamp Rig Prepare_Slices->Setup_Rig Identify_Neuron Identify Target Neuron Setup_Rig->Identify_Neuron Obtain_Patch Obtain Whole-Cell Patch Identify_Neuron->Obtain_Patch Apply_RuBiNic Bath-apply this compound Obtain_Patch->Apply_RuBiNic Uncage Deliver Light Pulse Apply_RuBiNic->Uncage Record_Data Record Electrophysiological Response Uncage->Record_Data

Workflow for a typical electrophysiology experiment using this compound.
In Vivo Two-Photon Uncaging

This advanced technique allows for the study of nAChR function in the intact brain of a living animal.

  • Animal Preparation: Anesthetize the animal and perform a craniotomy over the brain region of interest.

  • This compound Delivery: Deliver this compound to the target brain region via a cannula or microinjection.

  • Two-Photon Microscopy: Use a two-photon microscope to visualize the target neurons and to deliver focused infrared light for uncaging. Two-photon excitation provides enhanced spatial resolution and deeper tissue penetration.

  • Behavioral or Electrophysiological Monitoring: Simultaneously monitor the animal's behavior or record neuronal activity in response to the localized nicotine release.

Logical Relationships in the Mechanism of Action

The mechanism of this compound can be broken down into a series of dependent events, as illustrated in the following diagram.

Logical_Relationship Light_Input Light Stimulus Photolysis Photolysis of this compound Light_Input->Photolysis Nicotine_Release Nicotine Release Photolysis->Nicotine_Release Receptor_Binding nAChR Binding Nicotine_Release->Receptor_Binding Channel_Opening Ion Channel Opening Receptor_Binding->Channel_Opening Cellular_Response Cellular Response (e.g., Depolarization) Channel_Opening->Cellular_Response Physiological_Effect Physiological Effect Cellular_Response->Physiological_Effect

Logical flow of this compound's mechanism of action.

Conclusion

This compound represents a significant advancement in the field of neuroscience, providing a powerful tool for the precise investigation of nicotinic cholinergic systems. Its activation by visible light, rapid uncaging kinetics, and high quantum yield make it an ideal choice for a wide range of applications, from single-cell electrophysiology to in vivo behavioral studies. This technical guide provides a comprehensive overview of its mechanism of action, empowering researchers to effectively utilize this innovative technology in their studies of nAChR function in health and disease.

References

RuBi-Nicotine: A Technical Guide to Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of RuBi-Nicotine, a ruthenium-bisbipyridine caged compound designed for the rapid, light-induced release of nicotine. We detail the synthesis and chemical properties of this compound, including quantitative data on its photolytic efficiency and stability. This document also outlines detailed experimental protocols for its synthesis and photo-uncaging, and explores its application in the precise spatiotemporal control of nicotinic acetylcholine receptor (nAChR) activation. Furthermore, we present key signaling pathways influenced by the photoreleased nicotine, offering a valuable resource for researchers in neurobiology, pharmacology, and cancer studies.

Chemical Properties and Data

This compound, with the chemical name Bis(2,2'-bipyridine-N,N')bis(S-nicotine-N1) ruthenium(2+) dichloride, is a water-soluble complex that liberates nicotine upon exposure to visible light.[1] The key quantitative data for this compound are summarized in Table 1.

PropertyValueReference
Chemical Formula C40H44Cl2N8Ru[1][2]
Molecular Weight 808.81 g/mol [1][2]
CAS Number 1256362-30-7[1][2]
Appearance Deep orange solid[2][3]
Solubility Soluble in water to 50 mM, up to 100 mM has been reported[1][2][4]
Storage Conditions Store at -20°C, protect from light[1][2][3]
Excitation Wavelengths Blue (473 nm) or green (532 nm) light
Photolysis Time < 20 ns (time constant of 17 ns)[1][4][5]
Quantum Yield (Φ) 0.23[4]

Synthesis of this compound

The synthesis of this compound is based on the coordination of two nicotine molecules to a ruthenium-bisbipyridine core. The following protocol is adapted from the foundational work of Filevich et al., 2010.

Experimental Protocol: Synthesis

Materials:

  • cis-Ru(bpy)2Cl2 (cis-bis(2,2'-bipyridine)dichlororuthenium(II))

  • (S)-Nicotine

  • Acetone

  • Water

  • Diethyl ether

  • Argon gas

Procedure:

  • Dissolve 100 mg of cis-Ru(bpy)2Cl2 in a 1:1 mixture of acetone and water.

  • Add a 5-fold molar excess of (S)-Nicotine to the solution.

  • Reflux the mixture under an inert argon atmosphere for 4 hours.

  • After refluxing, cool the solution to room temperature.

  • Remove the acetone from the mixture via rotary evaporation.

  • Precipitate the crude product by adding diethyl ether to the remaining aqueous solution.

  • Collect the precipitate by filtration.

  • Purify the product by recrystallization from a minimal amount of water.

  • Dry the final product, [Ru(bpy)2(nicotine)2]Cl2 (this compound), under vacuum.

Characterization: The synthesized this compound should be characterized using the following methods:

  • NMR Spectroscopy: To confirm the structure and purity of the complex.

  • UV-Vis Spectroscopy: To determine the absorption spectrum and confirm the presence of the characteristic metal-to-ligand charge transfer (MLCT) band.

  • Cyclic Voltammetry: To assess the electrochemical properties of the ruthenium complex.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_reactants Reactants cluster_process Reaction Process cluster_product Final Product Ru_bpy_Cl2 cis-Ru(bpy)2Cl2 Dissolve Dissolve in Acetone/Water (1:1) Ru_bpy_Cl2->Dissolve Nicotine (S)-Nicotine Nicotine->Dissolve Reflux Reflux under Argon (4 hours) Dissolve->Reflux Cool Cool to RT Reflux->Cool Evaporate Rotary Evaporation (remove Acetone) Cool->Evaporate Precipitate Precipitate with Diethyl Ether Evaporate->Precipitate Filter Filter Precipitate->Filter Recrystallize Recrystallize from Water Filter->Recrystallize Dry Dry under Vacuum Recrystallize->Dry RuBi_Nicotine This compound [Ru(bpy)2(nicotine)2]Cl2 Dry->RuBi_Nicotine

Caption: Workflow for the synthesis of this compound.

Photolysis and Nicotine Release

This compound is designed for the controlled release of nicotine upon irradiation with visible light. The process is highly efficient and rapid, making it a valuable tool for studying nicotinic systems with high spatiotemporal precision.

Experimental Protocol: Photolysis and Quantification

Materials:

  • This compound solution (in appropriate buffer or cell culture medium)

  • LED light source (e.g., 450 nm or 473 nm)

  • High-Performance Liquid Chromatography (HPLC) system

  • A549 non-small cell lung cancer cells (or other relevant biological system)

  • Cell culture reagents

Procedure for Photolysis:

  • Prepare a solution of this compound at the desired concentration (e.g., 10 µM) in the experimental buffer or medium.

  • Expose the solution to a calibrated LED light source with a spectrum matching the absorption of this compound.

  • The duration of light exposure will determine the concentration of released nicotine. For example, a 5-second exposure of a 10 µM this compound solution can generate approximately 2 µM of free nicotine.

Procedure for Quantification of Released Nicotine (HPLC):

  • Following photolysis, analyze the sample using HPLC to quantify the concentration of free nicotine.

  • Use a suitable column and mobile phase for the separation of nicotine from the this compound complex and its photoproducts.

  • Compare the peak area of the released nicotine to a standard curve of known nicotine concentrations to determine its concentration.

Procedure for Biological Assay (A549 cell proliferation):

  • Culture A549 cells in appropriate media.

  • Expose the cells to the this compound solution and irradiate with the LED light source to release a specific concentration of nicotine.

  • Include control groups: cells treated with this compound but not irradiated, cells treated with the photolysis byproduct, and cells treated with a known concentration of plain nicotine.

  • Culture the cells for a specified period (e.g., 72 hours).

  • Assess cell proliferation using a standard assay (e.g., MTT assay).

Photolysis Workflow Diagram

Photolysis_Workflow cluster_setup Experimental Setup cluster_process Photolysis cluster_products Photoproducts cluster_application Biological Effect RuBi_Nic_Sol This compound Solution Irradiation Irradiation RuBi_Nic_Sol->Irradiation Light_Source Visible Light (473/532 nm) Light_Source->Irradiation Free_Nicotine Free Nicotine Irradiation->Free_Nicotine Ru_Complex Ruthenium Aquo Complex Irradiation->Ru_Complex nAChR_Activation nAChR Activation Free_Nicotine->nAChR_Activation

Caption: Photolysis of this compound to release free nicotine.

Biological Activity and Signaling Pathways

The photoreleased nicotine from this compound activates nicotinic acetylcholine receptors (nAChRs), which are ligand-gated ion channels.[6] This activation can trigger a variety of downstream signaling cascades, influencing cellular processes such as proliferation, survival, and neurotransmission.[6]

Nicotine-Induced Signaling Pathways

Nicotine binding to nAChRs can lead to the activation of several key signaling pathways, including the MAPK/ERK and PI3K/Akt pathways. These pathways are known to play crucial roles in cell growth, proliferation, and survival. The activation of the JAK2-STAT3 pathway has also been implicated in the anti-inflammatory effects of nicotine.

Signaling Pathway Diagram

Nicotine_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_mapk MAPK/ERK Pathway cluster_pi3k PI3K/Akt Pathway cluster_jak_stat JAK/STAT Pathway cluster_nucleus Nucleus cluster_response Cellular Response Nicotine Nicotine (from this compound photolysis) nAChR nAChR Nicotine->nAChR Ras Ras nAChR->Ras PI3K PI3K nAChR->PI3K JAK2 JAK2 nAChR->JAK2 Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription Akt Akt PI3K->Akt Akt->Transcription STAT3 STAT3 JAK2->STAT3 STAT3->Transcription Proliferation Proliferation Transcription->Proliferation Survival Survival Transcription->Survival Anti_Inflammation Anti-inflammation Transcription->Anti_Inflammation

Caption: Nicotine-activated signaling pathways.

Conclusion

This compound is a powerful optopharmacological tool that enables the precise delivery of nicotine to biological systems. Its rapid release kinetics and activation by visible light make it superior to many UV-activated caged compounds for in vivo applications. The detailed protocols and data presented in this guide are intended to facilitate the adoption of this technology for novel research into the roles of nicotinic acetylcholine receptors in health and disease. The non-toxic nature of the photolysis byproducts at typical experimental concentrations further enhances its utility and reliability in biological studies.[5]

References

An In-depth Technical Guide to the Photochemical Properties of Ruthenium-Caged Compounds

Author: BenchChem Technical Support Team. Date: November 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core photochemical properties, experimental evaluation, and application of ruthenium-caged compounds. These molecules, also known as phototriggers, offer precise spatiotemporal control over the release of bioactive agents, making them invaluable tools in chemical biology, neuroscience, and photoactivated chemotherapy (PACT).[1][2][3]

Core Photochemical Principles of Ruthenium Cages

Ruthenium(II) polypyridyl complexes are exceptional photosensitizers.[3] Their utility as caging groups stems from a unique photochemical mechanism that allows for the precise release of a coordinated ligand upon irradiation with visible or near-infrared (NIR) light.[3][4] The process is initiated by the absorption of a photon, which promotes the complex from its ground state to a singlet metal-to-ligand charge transfer (¹MLCT) excited state. This is followed by a rapid, non-radiative intersystem crossing to a longer-lived triplet MLCT (³MLCT) state.[5]

The key to the photorelease mechanism is the thermal accessibility of a dissociative triplet metal-centered (³MC) state from the ³MLCT state.[3][5][6] Population of this ³MC state weakens the bond between the ruthenium center and a specific ligand, leading to its dissociation and replacement by a solvent molecule, typically water.[5][6] This clean, single-step heterolytic cleavage is extremely fast, often occurring on the nanosecond timescale.[4] The efficiency and wavelength sensitivity of this process can be finely tuned by modifying the ligand sphere around the ruthenium core.[2][7][8]

G cluster_photochemistry Photorelease Mechanism of a Ruthenium-Caged Compound GroundState Ground State [Ru(bpy)₂(L)X]²⁺ MLCT1 ¹MLCT Excited State GroundState->MLCT1 Light Absorption (hν) MLCT3 ³MLCT Excited State MLCT1->MLCT3 Intersystem Crossing (<100 fs) MLCT3->GroundState Phosphorescence MC3 ³MC Dissociative State MLCT3->MC3 Thermal Activation (ΔG‡) Product Products: [Ru(bpy)₂(H₂O)X]²⁺ + L MC3->Product Ligand (L) Dissociation (+H₂O)

Caption: General photorelease mechanism for Ru(II) polypyridyl complexes.

Quantitative Photochemical Data

The efficacy of a ruthenium-caged compound is defined by several key photochemical parameters. These include the maximum absorption wavelength (λmax), the molar extinction coefficient (ε) at that wavelength, the photolysis quantum yield (Φ), and for nonlinear applications, the two-photon absorption (TPA) cross-section (σ₂).

Table 1: One-Photon Photochemical Properties of Selected Ruthenium-Caged Compounds

Ruthenium Complex StructureCaged Ligand (L)λmax (nm)ε (M-1cm-1)Quantum Yield (Φ)Reference
[Ru(bpy)₂(Py)₂]²⁺Pyridine454~8,5000.2[2]
[Ru(bpy)₂(CH₃CN)(Cl)]⁺Acetonitrile481Not Specified0.12[2]
[Ru(bpy)₂(PMe₃)(Glu)]Glutamate~450Not SpecifiedNot Specified[4]
[Ru(bpy)₂(4AP)₂]²⁺4-Aminopyridine454Not Specified0.2[2]
[Ru(bpy)₂(5CNU)(Cl)]⁺5-Cyanouracil425~8,5000.16[2]
[Ru(NH₃)₅(CH₃CN)]²⁺Acetonitrile366Not Specified~0.26[9]
[Ru(bpy)₂(dmbpy)]²⁺dmbpyNot SpecifiedNot SpecifiedNot Specified[6]
RuBiGABA-2GABA4475,300~0.09[2]

Note: "bpy" is 2,2'-bipyridine; "Py" is pyridine; "Glu" is glutamate; "4AP" is 4-aminopyridine; "dmbpy" is 4,4'-dimethyl-2,2'-bipyridine. Values can vary based on solvent and experimental conditions.

Table 2: Two-Photon Absorption (TPA) Properties of Selected Ruthenium Complexes

Ruthenium Complex StructureTPA Wavelength (nm)TPA Cross-Section (σ₂) (GM)ApplicationReference
[Ru(bpy)₃]²⁺8804.3Reference Complex[10]
[{Ru(TAP)₂}₂(tpphz)]⁴⁺850~90Phototherapeutic[11]
[{Ru(TAP)₂}₂(tpphz)]⁴⁺900~7Phototherapeutic[11]
Ru complexes with bpyvp ligands740Not specified (high)Photocatalysis[10]

Note: 1 GM = 10⁻⁵⁰ cm⁴ s photon⁻¹. TPA properties are highly dependent on the ligand structure, particularly the extent of π-conjugation.[10][12]

Detailed Experimental Protocols

3.1. General Synthesis of a Ruthenium-Caged Compound

This protocol is a generalized procedure based on the synthesis of complexes like cis-[Ru(bpy)₂(L)Cl]Cl.[4][13] All steps should be performed under filtered or red light to prevent premature photolysis.

  • Precursor Synthesis: Start with a suitable precursor, such as cis-[Ru(bpy)₂Cl₂]. This can be synthesized from RuCl₃·xH₂O and 2,2'-bipyridine in a high-boiling point solvent like DMF.

  • Ligand Exchange Reaction: Dissolve the precursor cis-[Ru(bpy)₂Cl₂] in a suitable solvent mixture (e.g., acetone/water).

  • Intermediate Formation: To facilitate the exchange, one chloride ligand is often removed. This can be achieved by adding a silver salt (e.g., AgPF₆) to precipitate AgCl, or by using an anion exchange resin to create a more labile aqua or chloro-aqua intermediate.[4]

  • Coordination of Bioactive Ligand: Add an excess of the molecule to be caged (e.g., monosodium glutamate) to the solution containing the ruthenium intermediate. The reaction mixture is typically heated for several hours to drive the coordination.[4] The pH may need to be adjusted (e.g., with NaOH) to deprotonate the coordinating group (like an amine) of the incoming ligand.[4]

  • Purification: After the reaction, the crude product is cooled. The caged compound is often precipitated by adding a salt with a non-coordinating counter-ion, such as KPF₆.[4]

  • Washing and Drying: The resulting precipitate is washed multiple times with cold water and then a non-polar solvent (e.g., diethyl ether) to remove unreacted starting materials and byproducts. The final product is dried under vacuum.

3.2. Standard Characterization

  • NMR Spectroscopy (¹H, ¹³C): To confirm the structure of the complex and verify the coordination of the caged ligand. Disappearance of the free ligand signals and appearance of new, shifted signals indicate successful coordination.[1][4]

  • Mass Spectrometry (ESI-MS): To confirm the molecular weight and isotopic distribution of the synthesized complex.[1]

  • UV-Visible Absorption Spectroscopy: To determine the λmax and molar extinction coefficient (ε) of the MLCT band, which is crucial for planning photorelease experiments.[1]

  • Elemental Analysis (CHNS): To verify the purity and elemental composition of the final compound.[1]

3.3. Measurement of Photolysis Quantum Yield (Φ)

The quantum yield of photolysis is the ratio of the number of moles of the caged molecule released to the number of photons absorbed by the sample. It is a measure of the efficiency of the photorelease process. A common method is relative actinometry using a well-characterized chemical actinometer.[9][14]

  • Actinometer Selection: Choose a chemical actinometer that absorbs light in the same spectral region as the ruthenium complex. A common choice for the visible region is ferrioxalate or a well-characterized ruthenium complex like [Ru(bpy)₃]Cl₂.[14]

  • Sample Preparation: Prepare two solutions with identical absorbance at the irradiation wavelength (λirr): one of the sample compound and one of the actinometer. The absorbance should be kept low (<0.1) to ensure uniform light absorption throughout the cuvette.

  • Irradiation: Irradiate both solutions under identical conditions (same light source, wavelength, geometry, and duration). A laser or a lamp with a monochromator is used.

  • Analysis of Photoproducts:

    • Sample: Monitor the photoreaction by UV-Vis spectroscopy, observing the change in the MLCT band, or by HPLC to quantify the amount of released ligand.[15]

    • Actinometer: Analyze the actinometer solution according to its specific protocol. For ferrioxalate, this involves a colorimetric reaction to quantify the amount of Fe²⁺ produced.

  • Calculation: The quantum yield of the sample (Φsample) is calculated using the following equation: Φsample = Φact * (ksample / kact) where Φact is the known quantum yield of the actinometer, and ksample and kact are the rates of photoproduct formation for the sample and actinometer, respectively, determined from the analytical measurements.

G cluster_workflow Workflow for Quantum Yield (Φ) Measurement prep Prepare Sample & Actinometer (Identical Absorbance at λ_irr) irrad Irradiate Both Solutions (Identical Conditions) prep->irrad analysis Analyze Photoproduct Formation (e.g., UV-Vis, HPLC) irrad->analysis calc Calculate Φ_sample Relative to Φ_actinometer analysis->calc G cluster_pathway Modulation of a GABAergic Synapse via Photorelease RuGABA [Ru]-GABA Cage (Inactive) GABA Free GABA RuGABA->GABA Photolysis Light Visible Light (e.g., 450 nm) Receptor GABA_A Receptor (Postsynaptic) GABA->Receptor Binding Channel Cl⁻ Channel Opens Receptor->Channel Activation Effect Hyperpolarization (Inhibitory Postsynaptic Potential) Channel->Effect Cl⁻ Influx

References

RuBi-Nicotine: A Technical Guide for High-Precision Cholinergic System Interrogation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of RuBi-Nicotine, a photoactivatable "caged" nicotine compound, designed for the precise spatiotemporal study of cholinergic systems. This compound offers researchers a powerful tool to investigate the function of nicotinic acetylcholine receptors (nAChRs) with high temporal and spatial resolution, mimicking rapid synaptic transmission.

Introduction to this compound

This compound is a coordination complex where a ruthenium-bisbipyridine moiety cages the nicotine molecule, rendering it biologically inactive.[1] The key feature of this compound is its ability to release the nicotine molecule upon irradiation with visible light. This process, known as "uncaging," is exceptionally rapid, occurring in the nanosecond range (< 20 ns), and exhibits a high quantum yield.[1]

This technology allows for the precise delivery of a nicotinic agonist to specific cells or even subcellular regions, providing unparalleled control over the activation of nAChRs. Such precision is critical for mapping neural circuits, understanding synaptic plasticity, and investigating the role of cholinergic signaling in health and disease.

Mechanism of Action: Photolytic Uncaging

The core of this compound's utility lies in its photolytic properties. When illuminated with light of an appropriate wavelength (in the visible spectrum, e.g., blue-green light), the ruthenium cage absorbs a photon. This absorption event triggers a rapid intramolecular electron transfer, leading to the cleavage of the bond holding the nicotine molecule. The freed nicotine is then able to bind to and activate nearby nAChRs, initiating a biological response. The remaining ruthenium complex and byproducts are designed to be pharmacologically inert.[2]

RuBi Ruthenium-bipyridine Cage Nicotine_caged Nicotine (Caged) RuBi->Nicotine_caged Coordination Bond Cage_inert Inert Cage Byproduct Nicotine_free Free Nicotine (Active Agonist) Light Visible Light (e.g., 405 nm) Light->RuBi

Caption: Photolytic uncaging mechanism of this compound.

Quantitative Data and Physicochemical Properties

The physical and chemical properties of this compound are summarized below. These data are essential for preparing stock solutions and designing experiments.

PropertyValueSource(s)
Full Name Bis(2,2′-bipyridine-N,N′)bis(S-nicotine-N1) ruthenium(2+) dichloride complex
Molecular Weight 808.81 g/mol
Chemical Formula C₄₀H₄₄Cl₂N₈Ru
CAS Number 1256362-30-7
Appearance Deep orange solid
Solubility Soluble in water to 50-100 mM
Storage Store at -20°C, protect from light. Stock solutions are stable for up to 3 months.
Photolysis Speed < 20 ns[1]
Excitation Visible light (blue-green spectrum)
Purity ≥98% (NMR)

Downstream Signaling of Nicotinic Receptors

Upon release, nicotine acts as an agonist at most nicotinic acetylcholine receptors (nAChRs), which are ligand-gated ion channels.[3][4] The binding of nicotine opens the channel, allowing the influx of cations (primarily Na⁺ and Ca²⁺) and the efflux of K⁺.[5] This leads to membrane depolarization and the generation of an excitatory postsynaptic potential, which can trigger an action potential.[6] Depending on the cell type and receptor subtype (e.g., α7, α4β2), this initial event can activate a variety of downstream signaling cascades, including the MAPK/ERK and PI3K/AKT pathways, influencing processes from neurotransmitter release to gene expression.[3][7]

Nicotine Uncaged Nicotine nAChR nAChR Nicotine->nAChR Binds IonChannel Ion Channel Opening nAChR->IonChannel Activates Depolarization Membrane Depolarization IonChannel->Depolarization Na⁺ Influx / K⁺ Efflux Ca_influx Ca²⁺ Influx IonChannel->Ca_influx AP Action Potential Depolarization->AP Response Cellular Response (e.g., Neurotransmitter Release) AP->Response Signaling Downstream Signaling (e.g., PI3K/AKT, MAPK/ERK) Ca_influx->Signaling Signaling->Response

Caption: Simplified nAChR signaling cascade upon nicotine binding.

Experimental Protocols and Methodologies

The following provides a generalized protocol for using this compound in an electrophysiology experiment with brain slices.

A. Preparation of Stock Solutions

  • Reconstitution: Dissolve this compound powder in high-purity water to a final concentration of 10-50 mM. Vortex briefly to ensure complete dissolution. The solution will be a deep orange color.

  • Aliquoting and Storage: Prepare small-volume aliquots (e.g., 10-20 µL) in light-proof microcentrifuge tubes. Store immediately at -20°C. Stock solutions are reported to be stable for up to three months when stored correctly. Avoid repeated freeze-thaw cycles.

B. Application to Biological Sample (Brain Slices)

  • Working Solution: On the day of the experiment, thaw a single aliquot of the this compound stock solution. Dilute it in the artificial cerebrospinal fluid (aCSF) to the final desired working concentration (e.g., 10-200 µM). The optimal concentration should be determined empirically for each preparation.

  • Bath Application: Perfuse the brain slice preparation with the aCSF containing this compound. Allow for an equilibration period (e.g., 10-15 minutes) to ensure adequate tissue penetration. All steps should be performed under dim red light to prevent premature uncaging.

C. Photostimulation (Uncaging)

  • Light Source: Use a suitable light source capable of delivering focused light in the visible spectrum. A common choice for similar compounds is a 405 nm laser coupled to the light path of a microscope, often used in two-photon laser scanning microscopy setups.[2][8]

  • Light Delivery: Focus the light beam onto the specific area of interest (e.g., the dendrite of a patch-clamped neuron).

  • Stimulation Parameters: The duration and intensity of the light flash must be carefully controlled to regulate the amount of nicotine released. Start with short flashes (e.g., 1-5 ms) and adjust as needed to elicit a physiological response without causing photodamage.

D. Data Acquisition

  • Electrophysiology: Use techniques like whole-cell patch-clamp to record the electrical response of the neuron (e.g., postsynaptic currents or changes in membrane potential) immediately following the light flash.[2][8]

  • Imaging: Simultaneously, fluorescence imaging (e.g., with a calcium indicator) can be used to monitor intracellular calcium changes resulting from nAChR activation.[8]

cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Stock Prepare 50 mM Stock Solution Working Dilute to 100 µM in aCSF Stock->Working Equilibrate Bath Apply & Equilibrate (Dim Light) Working->Equilibrate Identify Identify Target Neuron (e.g., Patch-Clamp) Equilibrate->Identify Uncage Deliver 405 nm Light Flash (1-5 ms) Identify->Uncage Record Record Electrical & Optical Response Uncage->Record Analyze Analyze Postsynaptic Currents / Potentials Record->Analyze

Caption: General experimental workflow for this compound uncaging.

Advantages, Limitations, and Considerations

Advantages:

  • High Spatiotemporal Resolution: Allows for precise activation of nAChRs on a subcellular level and with millisecond-to-nanosecond temporal control.

  • Visible Light Activation: Uses less phototoxic and deeper-penetrating visible light compared to UV-activated compounds.

  • Rapid Release Kinetics: The sub-20 ns release is fast enough to mimic the kinetics of natural synaptic transmission.[1]

  • High Water Solubility: Easily dissolves in aqueous physiological buffers.

Limitations and Considerations:

  • Toxicity: While reported to have no detectable toxicity at 1 mM, high concentrations or prolonged exposure could have adverse effects and should be tested.[1]

  • Purity: The performance of caged compounds can be highly dependent on their purity. Some studies have noted variability in commercial preparations of this compound compared to other photoactivatable alternatives like PA-Nic, suggesting that highly purified batches are essential for reproducible results.[2][8]

  • Photodamage: Intense or prolonged light exposure can cause photodamage to tissue. It is crucial to use the minimum light power and duration necessary to elicit a response.

References

Unlocking Neuronal Circuits: A Technical Guide to the Advantages of Caged Nicotine in Neuroscience

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The precise spatiotemporal control of neurotransmitter release is paramount to unraveling the complexities of neural circuits. Caged compounds, which are photoactivatable molecules, offer an unparalleled solution for releasing bioactive substances with high precision. This technical guide delves into the significant advantages of utilizing caged nicotine in neuroscience research. By employing light to liberate nicotine from an inert, caged precursor, researchers can activate nicotinic acetylcholine receptors (nAChRs) at specific subcellular locations and on millisecond timescales, mimicking physiological synaptic transmission. This approach overcomes the limitations of traditional drug application methods, enabling novel experimental paradigms to investigate the role of nicotinic signaling in synaptic plasticity, neuronal excitability, and circuit function. This guide provides a comprehensive overview of the available caged nicotine compounds, detailed experimental protocols for their application, and a summary of the key signaling pathways involved.

Introduction: The Power of Photochemical Control

Traditional methods of agonist application, such as bath application or puffing, suffer from poor spatial and temporal resolution. These techniques lead to widespread receptor activation and desensitization, obscuring the localized and rapid signaling events that occur at synapses. Caged compounds circumvent these issues by providing a non-invasive means to deliver a neurotransmitter with subcellular precision and on a timescale relevant to synaptic events.[1][2] The use of light as the trigger for drug release allows for exquisite control over the location, duration, and concentration of the agonist, making it an indispensable tool in modern neuroscience.[1][3]

Advantages of Caged Nicotine

The primary advantage of using caged nicotine lies in the ability to precisely control the activation of nicotinic acetylcholine receptors (nAChRs). This spatiotemporal precision opens up new avenues for investigating the role of nicotinic signaling in the central nervous system.

  • High Spatiotemporal Resolution: Caged nicotine allows for the activation of nAChRs at specific subcellular compartments, such as individual dendritic spines or presynaptic terminals, with millisecond temporal precision.[2][4] This is crucial for studying the role of nAChRs in synaptic transmission and plasticity.

  • Mimicking Synaptic Transmission: The rapid release of nicotine from its caged form can emulate the transient nature of acetylcholine release at a synapse, providing a more physiologically relevant stimulation compared to traditional methods.

  • Reduced Desensitization: By limiting the duration and spatial extent of receptor activation, caged nicotine minimizes the widespread receptor desensitization that often accompanies bath application of agonists.[5]

  • Non-Invasive Application: As a non-invasive technique, uncaging avoids mechanical disruption of the tissue or recorded cells, which can be a concern with methods like picospritzing.[1]

  • Versatility in Experimental Design: Caged nicotine can be used in a variety of preparations, from cell cultures to acute brain slices, and is compatible with various imaging and electrophysiological recording techniques.[4][6] Two-photon uncaging further enhances the spatial resolution, allowing for precise activation deep within scattering brain tissue.[3][4]

Available Caged Nicotine Compounds

Several caged nicotine compounds have been developed, each with distinct photophysical properties. The choice of compound depends on the specific experimental requirements, such as the desired wavelength for uncaging and the required speed of nicotine release.

CompoundCaging GroupExcitation Wavelength (1-photon)Excitation Wavelength (2-photon)Quantum Yield (Φu)Release Time ConstantReference
RuBi-Nicotine Ruthenium-bipyridine473 nm (blue), 532 nm (green)Not Reported0.2317 ns[1][7]
PA-Nicotine Coumarin< 470 nm (UV/blue)< 900 nm0.74%Not Reported[4]

Table 1: Properties of Caged Nicotine Compounds. This table summarizes the key photophysical properties of two prominent caged nicotine compounds, this compound and PA-Nicotine.

Nicotinic Acetylcholine Receptor (nAChR) Signaling

Nicotine exerts its effects by binding to and activating nAChRs, which are ligand-gated ion channels permeable to cations, including Na+, K+, and in some cases, Ca2+.[8] Activation of nAChRs leads to membrane depolarization and the initiation of various downstream signaling cascades.

nAChR_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Nicotine Nicotine nAChR nAChR Nicotine->nAChR Binds to Ion_Influx Na+/Ca2+ Influx nAChR->Ion_Influx Opens Depolarization Membrane Depolarization Ion_Influx->Depolarization Ca_Signaling Ca2+ Signaling (e.g., CaMKII) Ion_Influx->Ca_Signaling Gene_Expression Gene Expression Changes Depolarization->Gene_Expression Influences NT_Release Neurotransmitter Release Depolarization->NT_Release Triggers (presynaptic) Ca_Signaling->Gene_Expression Modulates

Caption: Nicotinic Acetylcholine Receptor (nAChR) Signaling Pathway.

Upon binding of nicotine, the nAChR undergoes a conformational change, opening its ion channel. The subsequent influx of cations leads to membrane depolarization. In presynaptic terminals, this can trigger the release of various neurotransmitters, including dopamine, glutamate, and GABA.[9] The influx of Ca2+ can also activate second messenger systems, leading to downstream effects on gene expression and synaptic plasticity.[10]

Experimental Protocols

The successful implementation of caged nicotine experiments requires careful consideration of the experimental setup and procedures. Below are generalized protocols for one-photon and two-photon uncaging of nicotine in brain slices.

One-Photon Nicotine Uncaging

This protocol describes the use of a focused light source to uncage nicotine in a brain slice preparation while performing whole-cell patch-clamp recordings.

One_Photon_Uncaging_Workflow Prep Prepare Brain Slices Bath Bath Apply Caged Nicotine Prep->Bath Patch Establish Whole-Cell Patch-Clamp Recording Bath->Patch Position Position Light Source (e.g., LED/Laser via objective) Patch->Position Uncage Deliver Light Pulse (e.g., 405 nm) Position->Uncage Record Record Nicotine-Evoked Current/Voltage Response Uncage->Record Analyze Analyze Electrophysiological Data Record->Analyze Two_Photon_Uncaging_Workflow Prep Prepare Brain Slices and Bath Apply Caged Nicotine Setup Configure Two-Photon Microscope and Patch-Clamp Rig Prep->Setup Identify Identify Target Neuron/Structure with 2P Imaging Setup->Identify Position Position Uncaging Laser Spot (e.g., 720-810 nm) Identify->Position Uncage Deliver Femtosecond Laser Pulses Position->Uncage Record Simultaneously Record Electrical and/or Ca2+ Imaging Data Uncage->Record Analyze Correlate Spatial Stimulation with Physiological Response Record->Analyze

References

RuBi-Nicotine: A Technical Guide to Quantum Yield and Photolysis Speed for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This whitepaper provides a comprehensive technical overview of the photochemical properties of RuBi-Nicotine, a caged nicotine compound. Designed for researchers, scientists, and professionals in drug development, this document details the quantum yield and photolysis speed of this compound, offering insights into its efficient and rapid photo-release capabilities. The information presented herein is critical for the precise spatiotemporal control of nicotine delivery in experimental settings, advancing research in neuroscience and related fields.

Quantitative Photochemical Data

The efficiency of a caged compound is primarily determined by its quantum yield and the speed of photolysis. This compound exhibits favorable characteristics in both these aspects, making it a potent tool for photopharmacology.

ParameterValueWavelength(s)Reference
Quantum Yield (Φ) 0.23473 nm, 532 nm[1]
Photolysis Time Constant (τ) 17.3 ns532 nm[1]

Experimental Protocols

The following sections outline the methodologies for the determination of the quantum yield and photolysis speed of this compound.

Determination of Photolysis Quantum Yield

The quantum yield of this compound was determined using a relative method, comparing its photochemical conversion to a well-characterized actinometer.

Objective: To determine the quantum yield (Φ) of nicotine release from this compound upon photolysis.

Materials:

  • This compound solution (in aqueous buffer, e.g., PBS pH 7.4)

  • Chemical actinometer with a known quantum yield at the excitation wavelength (e.g., potassium ferrioxalate)

  • UV-Vis spectrophotometer

  • Light source (e.g., laser or filtered lamp) at a specific wavelength (473 nm or 532 nm)

  • Quartz cuvettes

  • Stirring apparatus

Protocol:

  • Actinometer Preparation: Prepare a solution of the chemical actinometer according to established protocols.

  • Sample Preparation: Prepare a solution of this compound of a known concentration in the desired aqueous buffer.

  • Irradiation of Actinometer:

    • Fill a quartz cuvette with the actinometer solution and place it in the irradiation setup.

    • Irradiate the solution with the light source for a defined period, ensuring complete and uniform illumination.

    • Measure the change in absorbance of the actinometer solution at the appropriate wavelength using a UV-Vis spectrophotometer.

    • Calculate the number of photons absorbed by the actinometer using its known quantum yield and the measured change in absorbance.

  • Irradiation of this compound:

    • Under identical irradiation conditions (light source, power, and duration), irradiate the this compound solution.

    • Monitor the photolysis of this compound by measuring the change in its UV-Vis absorption spectrum. The appearance of the photoproducts, including free nicotine, can be quantified.

  • Calculation of Quantum Yield:

    • The quantum yield of this compound (Φ_sample) is calculated using the following equation: Φ_sample = Φ_std * (k_sample / k_std) * (A_std / A_sample) Where:

      • Φ_std is the quantum yield of the standard actinometer.

      • k_sample and k_std are the rates of the photochemical reaction for the sample and standard, respectively (determined from the change in absorbance over time).

      • A_sample and A_std are the absorbances of the sample and standard at the excitation wavelength, respectively.

G cluster_calc Calculation prep_actinometer Prepare Actinometer Solution irrad_actinometer Irradiate Actinometer prep_actinometer->irrad_actinometer prep_sample Prepare this compound Solution irrad_sample Irradiate this compound prep_sample->irrad_sample measure_actinometer Measure Absorbance Change irrad_actinometer->measure_actinometer calc_photons Calculate Photons Absorbed by Actinometer measure_actinometer->calc_photons measure_sample Measure Absorbance Change irrad_sample->measure_sample calc_qy Calculate Quantum Yield of this compound measure_sample->calc_qy calc_photons->calc_qy

Fig 1. Workflow for Quantum Yield Determination
Determination of Photolysis Speed

The photolysis speed of this compound was determined using laser flash photolysis.

Objective: To measure the time constant (τ) of nicotine release from this compound.

Materials:

  • This compound solution (100 μM in aqueous solution)

  • Pulsed laser (e.g., Nd:YAG laser, 532 nm, 10 ns FWHM pulse)

  • Continuous wave (cw) laser for monitoring (e.g., 532 nm, 1 mW)

  • Fast photodetector

  • Oscilloscope

  • Quartz cuvette

Protocol:

  • Sample Preparation: Prepare a 100 μM solution of this compound in an aqueous buffer.

  • Experimental Setup:

    • The sample cuvette is placed in the path of the pulsed excitation laser.

    • The cw monitoring laser is passed through the sample at a 90-degree angle to the excitation laser.

    • The intensity of the monitoring laser is detected by a fast photodetector connected to an oscilloscope.

  • Data Acquisition:

    • A pulse from the excitation laser initiates the photolysis of this compound.

    • The change in absorbance of the solution is monitored by the cw laser and recorded by the oscilloscope as a change in light transmission.

    • The signal is typically averaged over multiple photolysis events (e.g., 64 pulses) to improve the signal-to-noise ratio.

  • Data Analysis:

    • The resulting kinetic trace (change in absorbance over time) is fitted with a monoexponential decay function to determine the time constant (τ) of the photolysis reaction.

G cluster_process Process pulsed_laser Pulsed Laser (532 nm) sample This compound Solution (100 µM) pulsed_laser->sample excite Excite sample with laser pulse detector Fast Photodetector sample->detector cw_laser CW Laser (532 nm) cw_laser->sample oscilloscope Oscilloscope detector->oscilloscope monitor Monitor absorbance change excite->monitor record Record signal monitor->record analyze Fit data to monoexponential decay record->analyze result Determine Time Constant (τ) analyze->result

Fig 2. Workflow for Photolysis Speed Measurement

Nicotinic Acetylcholine Receptor (nAChR) Signaling Pathway

Upon photolysis, the released nicotine acts as an agonist for nicotinic acetylcholine receptors (nAChRs), initiating a cascade of downstream signaling events.

The binding of nicotine to nAChRs, which are ligand-gated ion channels, causes a conformational change in the receptor. This opens the channel, allowing the influx of cations, primarily Na+ and Ca2+, and a smaller efflux of K+. The net influx of positive charge leads to depolarization of the cell membrane. This depolarization can trigger the opening of voltage-gated ion channels, leading to the generation of an action potential in neurons. The influx of Ca2+ also acts as a second messenger, activating various downstream signaling pathways, including the PI3K/Akt and MAPK/ERK pathways, which are involved in cell survival and synaptic plasticity.

G cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling nicotine Nicotine nAChR Nicotinic Acetylcholine Receptor (nAChR) nicotine->nAChR Binds to channel_opening Channel Opening nAChR->channel_opening Activates ion_influx Na+ / Ca2+ Influx K+ Efflux channel_opening->ion_influx depolarization Membrane Depolarization ion_influx->depolarization ca_increase Increased Intracellular [Ca2+] ion_influx->ca_increase action_potential Action Potential Generation depolarization->action_potential pi3k_akt PI3K/Akt Pathway ca_increase->pi3k_akt mapk_erk MAPK/ERK Pathway ca_increase->mapk_erk cellular_response Cellular Response (e.g., Gene Expression, Synaptic Plasticity) pi3k_akt->cellular_response mapk_erk->cellular_response

Fig 3. Nicotinic Acetylcholine Receptor Signaling Pathway

References

Uncaging Nicotine: A Technical Guide to the Excitation Spectra of RuBi-Nicotine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core principles and methodologies surrounding the photo-induced release, or "uncaging," of nicotine from the ruthenium-bipyridine complex, RuBi-Nicotine. We provide a comprehensive overview of its one- and two-photon excitation properties, detailed experimental protocols for spectral analysis, and a visualization of the subsequent nicotinic acetylcholine receptor (nAChR) signaling pathway.

Introduction to this compound for Nicotine Uncaging

This compound is a caged compound that allows for the precise spatiotemporal control of nicotine release using light. This technique is invaluable for studying the physiological and pathological roles of nicotinic acetylcholine receptors (nAChRs) in complex biological systems. The ruthenium-bipyridine caging group offers distinct advantages, including sensitivity to visible light, which is less damaging to biological tissues than UV radiation, and rapid photolysis kinetics.

Excitation Spectra of this compound

The efficiency of nicotine uncaging is critically dependent on the wavelength of the excitation light. The excitation spectrum describes the relationship between the wavelength of light and the probability of inducing photolysis. This compound can be activated through both one-photon and two-photon excitation, offering versatility for different experimental applications.

One-Photon Excitation

One-photon uncaging of this compound is typically achieved using blue or green light. The molecule exhibits broad absorption bands in the visible spectrum, with efficient photolysis occurring upon absorption of a single photon.

Two-Photon Excitation

Two-photon excitation (2PE) provides enhanced spatial resolution, allowing for the precise targeting of subcellular structures. In 2PE, two lower-energy photons are simultaneously absorbed to excite the molecule, a process that is inherently confined to the focal volume of a high-power laser. While the two-photon absorption cross-section for this compound has not been extensively characterized in the literature, related ruthenium-based caged compounds, such as RuBi-Glutamate, have shown optimal two-photon uncaging around 800 nm. Further empirical determination is necessary to identify the precise peak for this compound.

Quantitative Data for this compound Uncaging

ParameterValueWavelength(s)Citation
One-Photon Excitation
Peak Absorption Wavelengths420 - 470 nmN/A[1]
Uncaging Wavelengths473 nm (blue), 532 nm (green)N/A[1]
Quantum Yield (Φ)0.23450 - 473 nm[1]
Photolysis Time< 20 nsN/A
Two-Photon Excitation
Predicted Excitation Wavelength~800 nmN/A
Two-Photon Action Cross-section (δu)Data not availableN/A

Experimental Protocols

Determining the One-Photon Excitation Spectrum of this compound

This protocol outlines a general procedure for measuring the one-photon excitation spectrum of this compound by quantifying the amount of released nicotine upon irradiation with different wavelengths of light.

Materials:

  • This compound solution of known concentration

  • Spectrophotometer or HPLC system for nicotine quantification

  • Monochromatic light source with tunable wavelength output (e.g., xenon arc lamp with a monochromator)

  • Calibrated photodiode or chemical actinometer for measuring light intensity

  • Quartz cuvettes

  • Appropriate buffer solution

Procedure:

  • Sample Preparation: Prepare a solution of this compound in the desired buffer at a concentration that yields a measurable absorbance at its peak absorption wavelengths.

  • Light Source Calibration: Measure the photon flux of the monochromatic light source at each wavelength to be tested using a calibrated photodiode or a chemical actinometer.

  • Irradiation: Irradiate the this compound solution in a quartz cuvette with a specific wavelength of light for a defined period. Ensure the solution is well-mixed during irradiation.

  • Quantification of Uncaged Nicotine: After irradiation, determine the concentration of released nicotine using a pre-established calibration curve on a spectrophotometer or by HPLC.

  • Quantum Yield Calculation: The uncaging quantum yield (Φu) at a given wavelength is calculated using the following formula: Φu = (moles of nicotine released) / (moles of photons absorbed)

  • Excitation Spectrum Construction: Repeat steps 3-5 for a range of wavelengths across the absorption spectrum of this compound. Plot the calculated quantum yield as a function of wavelength to generate the one-photon excitation spectrum.

Visualization of Experimental Workflow and Signaling Pathway

To provide a clearer understanding of the processes involved, the following diagrams were generated using the Graphviz DOT language.

Experimental Workflow for Determining Excitation Spectrum

G prep_rubi Prepare this compound Solution irradiate Irradiate Sample at Specific Wavelength prep_rubi->irradiate calibrate_light Calibrate Monochromatic Light Source calibrate_light->irradiate quantify Quantify Released Nicotine (Spectrophotometry/HPLC) irradiate->quantify calc_qy Calculate Quantum Yield quantify->calc_qy plot_spectrum Plot Quantum Yield vs. Wavelength calc_qy->plot_spectrum Repeat for multiple wavelengths

Workflow for determining the one-photon excitation spectrum of this compound.
Nicotinic Acetylcholine Receptor (nAChR) Signaling Pathway

Upon uncaging, the released nicotine binds to and activates nicotinic acetylcholine receptors (nAChRs), which are ligand-gated ion channels. This binding event triggers a conformational change in the receptor, opening an ion channel permeable to cations such as Na+ and Ca2+. The influx of these ions leads to depolarization of the cell membrane and the initiation of downstream signaling cascades.

G cluster_membrane Cell Membrane cluster_downstream Downstream Signaling Cascades nicotine Uncaged Nicotine nachr Nicotinic Acetylcholine Receptor (nAChR) nicotine->nachr Binds to ion_channel Ion Channel Opening nachr->ion_channel Activates depolarization Membrane Depolarization ion_channel->depolarization Leads to (Na+, Ca2+ influx) mapk MAPK/ERK Pathway depolarization->mapk pi3k PI3K/AKT Pathway depolarization->pi3k jak_stat JAK/STAT Pathway depolarization->jak_stat cellular_response Cellular Response (e.g., Gene Expression, Neurotransmitter Release) mapk->cellular_response pi3k->cellular_response jak_stat->cellular_response

Simplified signaling pathway upon nicotine binding to nAChRs.

Conclusion

This compound stands as a powerful tool for the optical control of nicotinic signaling. A thorough understanding of its excitation properties is paramount for designing and interpreting uncaging experiments. While one-photon uncaging is well-characterized, the exploration of its two-photon properties presents an exciting avenue for future research, promising even greater precision in the study of nAChR function. The experimental protocols and signaling pathway diagrams provided in this guide serve as a foundational resource for researchers embarking on studies utilizing this innovative technology.

References

RuBi-Nicotine: A Technical Guide to Solubility and Stability in Physiological Solutions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

RuBi-Nicotine, a ruthenium-bipyridyl caged compound, has emerged as a valuable tool in neuroscience and pharmacology for the precise spatiotemporal control of nicotine delivery.[1] This complex encapsulates nicotine, rendering it inactive until its release is triggered by visible light.[2] The ability to induce photorelease with nanosecond kinetics makes this compound a powerful asset for studying nicotinic acetylcholine receptor (nAChR) function in cellular and tissue models.[1][3] This technical guide provides a comprehensive overview of the known solubility and stability of this compound in aqueous and physiological solutions, offering essential data and protocols for researchers in the field.

Core Properties of this compound

This compound is typically supplied as a dichloride salt with the chemical formula C₄₀H₄₄Cl₂N₈Ru and a molecular weight of 808.81 g/mol . It is a deep orange solid and is noted for its high water solubility.

Solubility Data

The solubility of a compound is a critical parameter for its application in biological experiments. While specific data in various physiological buffers is not extensively published, the available information indicates high solubility in water.

SolventReported SolubilitySource
WaterSoluble to 50 mMR&D Systems
Water100 mMSigma-Aldrich

This high aqueous solubility is advantageous for preparing concentrated stock solutions for in vitro and in vivo studies.

Stability Profile

The stability of this compound is a key consideration for its experimental use. The compound's utility is predicated on its stability in the dark and its rapid decomposition upon light exposure to release nicotine.

Photostability and Uncaging

This compound exhibits exceptional photochemical properties, including:

  • Rapid Photolysis: Nicotine release occurs in less than 20 nanoseconds upon irradiation with visible light.[1]

  • High Quantum Yield: The photorelease process is highly efficient.[1]

The photoreaction is described as clean, yielding the active nicotine ligand and a ruthenium aquo complex.[1]

Chemical Stability

Experimental Protocols

Quantification of Photoreleased Nicotine

A study by Gajewska et al. (2022) utilized high-performance liquid chromatography (HPLC) to quantify the concentration of nicotine released from this compound upon photolysis.[2] While the full detailed protocol is not provided in the initial search results, a general workflow can be outlined.

Workflow for Quantification of Photoreleased Nicotine

cluster_prep Sample Preparation cluster_hplc HPLC Analysis prep_sol Prepare this compound solution in physiological buffer light_exp Expose to visible light source (e.g., LED with matching spectrum) prep_sol->light_exp collect Collect aliquots at defined time points light_exp->collect inject Inject sample onto HPLC system collect->inject Analyze aliquots separate Separation on a suitable column (e.g., C18) inject->separate detect Detection using a UV detector separate->detect quantify Quantify nicotine concentration based on a standard curve detect->quantify

Caption: Generalized workflow for the quantification of photoreleased nicotine using HPLC.

Signaling Pathway of Released Nicotine

The primary biological action of this compound is mediated by the photoreleased nicotine. Nicotine is a well-known agonist of nicotinic acetylcholine receptors (nAChRs), which are ligand-gated ion channels.

Signaling Pathway of Photoreleased Nicotine

RuBi_Nicotine This compound (inactive) Nicotine Free Nicotine RuBi_Nicotine->Nicotine Photolysis (<20 ns) Light Visible Light nAChR Nicotinic Acetylcholine Receptor (nAChR) Nicotine->nAChR Binds to Cell_Response Cellular Response (e.g., Ion Influx, Depolarization) nAChR->Cell_Response Activates

Caption: Mechanism of action of this compound upon photoactivation.

Conclusion

This compound is a highly water-soluble and photolabile caged compound that provides precise control over nicotine delivery in biological systems. While detailed stability and solubility data in a wide range of physiological buffers are not yet comprehensively documented in publicly available literature, its established use in research highlights its viability as an experimental tool. The provided information on its properties and suggested experimental workflows can serve as a valuable resource for researchers and drug development professionals working with this powerful optopharmacological agent. Further studies are warranted to fully characterize its behavior in diverse physiological environments.

References

Methodological & Application

Application Notes and Protocols for RuBi-Nicotine in Brain Slices

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Caged compounds are powerful tools in neuroscience, enabling researchers to control the release of bioactive molecules with high spatial and temporal precision using light. RuBi-Nicotine is a "caged" form of nicotine where the nicotine molecule is rendered inactive by being bound to a photolabile ruthenium-bipyridine complex. Upon illumination with visible light, this complex breaks apart, rapidly releasing active nicotine into the surrounding tissue. This allows for the precise activation of nicotinic acetylcholine receptors (nAChRs) on specific neurons or even subcellular compartments within a brain slice, providing insights into their function and role in neural circuits.

However, it is important to note that while this compound offers the advantage of being sensitive to visible light, published studies have indicated that commercially available preparations may be less effective in brain slice preparations compared to other caged nicotine compounds like PA-Nicotine (Photoactivatable Nicotine), which is activated by UV light.[1][2] It has been suggested that highly purified, non-commercial this compound might yield better results.[1]

These application notes provide a generalized protocol for the use of caged compounds like this compound in acute brain slices, drawing from established methodologies for brain slice electrophysiology and photolysis of related compounds.

Data Presentation: Comparison of Caged Nicotine Compounds

The following table summarizes and compares the properties of this compound with the more commonly used PA-Nicotine. This data is compiled from product datasheets and literature mentions.

FeatureThis compoundPA-Nicotine
Activation Wavelength Visible Light (e.g., ~470 nm)UV Light (e.g., 405 nm)[1]
Photolysis Speed < 20 nsFast, enabling rapid nAChR activation[1]
Reported Efficacy Inferior to PA-Nic in a head-to-head comparison in brain slices using commercial preparations.[1][2]Superior efficacy for nAChR activation in brain slices.[1]
Solubility Soluble in water (up to 50-100 mM)Soluble in recording solution[1]
Quantum Yield HighNot specified, but byproducts are inert[1]
Example Concentration 1 mM (local perfusion for leech neurons)100 µM (bath application for brain slices)[1]

Experimental Protocols

Acute Brain Slice Preparation

This protocol describes the preparation of acute brain slices from rodents, a standard procedure for in vitro electrophysiology.

Solutions Required:

  • Slicing Solution (NMDG-based, example): 92 mM NMDG, 2.5 mM KCl, 1.25 mM NaH2PO4, 30 mM NaHCO3, 20 mM HEPES, 25 mM glucose, 2 mM thiourea, 5 mM Na-ascorbate, 3 mM Na-pyruvate, 0.5 mM CaCl2, 10 mM MgSO4. Adjust pH to 7.3-7.4 with HCl. Osmolarity should be 300-310 mOsm.

  • Artificial Cerebrospinal Fluid (aCSF): 126 mM NaCl, 2.5 mM KCl, 1.25 mM NaH2PO4, 26 mM NaHCO3, 10 mM glucose, 2 mM CaCl2, 2 mM MgSO4. Osmolarity should be 300-310 mOsm.

  • Carbogen Gas: 95% O2 / 5% CO2

Procedure:

  • Prepare all solutions in advance. Continuously bubble both slicing solution and aCSF with carbogen for at least 30 minutes prior to use and throughout the experiment.

  • Chill the slicing solution to 2-4°C.

  • Deeply anesthetize the animal (e.g., with isoflurane or intraperitoneal injection of ketamine/xylazine) following approved institutional animal care guidelines.

  • Perform transcardial perfusion with ice-cold, carbogenated slicing solution until the brain is cleared of blood.

  • Rapidly decapitate the animal and dissect the brain, placing it immediately into the ice-cold slicing solution.

  • Glue the brain to the stage of a vibratome (e.g., Leica VT1200S) in the desired orientation for slicing the brain region of interest.

  • Submerge the brain in the vibratome buffer tray filled with ice-cold, carbogenated slicing solution.

  • Cut slices at a desired thickness (e.g., 300 µm).

  • Transfer the slices to a holding chamber containing carbogenated aCSF, and allow them to recover at 32-34°C for 30-60 minutes.

  • After the initial recovery period, maintain the slices at room temperature until they are transferred to the recording chamber.

Whole-Cell Patch-Clamp Recording and this compound Uncaging

This protocol outlines the general steps for performing electrophysiological recordings and uncaging this compound.

Solutions and Reagents:

  • aCSF: As prepared above, continuously bubbled with carbogen.

  • Intracellular Solution (K-Gluconate based, example): 135 mM K-Gluconate, 10 mM HEPES, 10 mM Na-Phosphocreatine, 4 mM Mg-ATP, 0.4 mM Na-GTP. Adjust pH to 7.2-7.3 with KOH. Osmolarity should be 290-300 mOsm. A fluorescent dye (e.g., Alexa Fluor 488) can be included to visualize the neuron.

  • This compound Stock Solution: Prepare a concentrated stock solution (e.g., 50 mM in water) and store at -20°C, protected from light. Dilute to the final working concentration in aCSF just before use.

Procedure:

  • Transfer a brain slice to the recording chamber on the stage of an upright microscope. Continuously perfuse the slice with carbogenated aCSF at a rate of 1.5-2 mL/min. Maintain the bath temperature at 32°C.[1]

  • Visualize neurons using infrared differential interference contrast (IR-DIC) optics.

  • Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-6 MΩ when filled with intracellular solution.

  • Fill a patch pipette with intracellular solution and approach a neuron of interest.

  • Establish a high-resistance (>1 GΩ) seal between the pipette tip and the cell membrane (a "giga-seal").

  • Rupture the cell membrane to achieve the whole-cell configuration.

  • Allow the cell to stabilize for several minutes before starting the experiment.

  • This compound Application: Apply this compound to the slice. This can be done via:

    • Bath Application: Add this compound to the perfusion aCSF at a final concentration (e.g., 10-100 µM). Note that this will expose the entire slice to the caged compound.

    • Local Perfusion: Use a second micropipette filled with this compound (e.g., 1 mM) dissolved in aCSF. Position this pipette near the recorded cell and apply a small amount of pressure (1-2 psi) to locally deliver the compound.[1]

  • Photolysis (Uncaging):

    • Position the light source (e.g., a 470 nm LED or laser) to illuminate the specific area of interest (e.g., the soma or dendrites of the recorded neuron).

    • Deliver a brief pulse of light (e.g., 1-100 ms duration) to uncage the nicotine. The optimal light power and duration must be determined empirically to elicit a response without causing photodamage.

  • Data Acquisition: Record the resulting electrical activity (e.g., inward currents in voltage-clamp mode or action potentials in current-clamp mode) using a patch-clamp amplifier and data acquisition software.

Visualizations: Signaling Pathways and Experimental Workflow

Nicotinic Acetylcholine Receptor Signaling Pathway

nAChR_Signaling cluster_photolysis Photolysis cluster_synapse Synaptic Cleft & Postsynaptic Membrane cluster_downstream Downstream Effects RuBi_Nicotine This compound (Caged) Nicotine Nicotine (Active) RuBi_Nicotine->Nicotine Uncaging nAChR Nicotinic ACh Receptor (nAChR) Nicotine->nAChR Binds to Light Visible Light (~470 nm) Light->RuBi_Nicotine Ion_Channel Ion Channel Opening nAChR->Ion_Channel Cation_Influx Cation Influx (Na+, Ca2+) Ion_Channel->Cation_Influx Depolarization Membrane Depolarization Cation_Influx->Depolarization Ca_Signaling Ca2+-dependent Signaling Cascades Cation_Influx->Ca_Signaling Action_Potential Action Potential Firing Depolarization->Action_Potential NT_Release Neurotransmitter Release Modulation Depolarization->NT_Release

Caption: Signaling pathway of nicotine released from this compound.

Experimental Workflow for Uncaging in Brain Slices

Uncaging_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Slice_Prep 1. Acute Brain Slice Preparation Slice_Recovery 2. Slice Recovery in aCSF Slice_Prep->Slice_Recovery Transfer 3. Transfer Slice to Recording Chamber Patch 4. Obtain Whole-Cell Patch-Clamp Recording Transfer->Patch Apply_RuBiNic 5. Apply this compound (Bath or Local) Patch->Apply_RuBiNic Uncage 6. Photolysis with Visible Light Pulse Apply_RuBiNic->Uncage Record 7. Record Electrophysiological Response Uncage->Record Data_Analysis 8. Analyze Current/Voltage Traces Record->Data_Analysis Interpretation 9. Interpret Results Data_Analysis->Interpretation

Caption: Experimental workflow for this compound uncaging experiments.

References

Application Notes and Protocols for In Vivo Two-Photon Uncaging of RuBi-Nicotine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Two-photon uncaging of neurotransmitters offers unparalleled spatiotemporal precision for investigating neural circuit function. RuBi-Nicotine, a caged compound that releases nicotine upon photolysis, is a powerful tool for studying the role of nicotinic acetylcholine receptors (nAChRs) in vivo.[1][2] This document provides detailed application notes and protocols for the in vivo two-photon uncaging of this compound, enabling researchers to precisely probe nicotinic signaling in the context of intact neural circuits. This compound is characterized by its fast uncaging kinetics and can be activated by visible light, making it suitable for two-photon excitation.[2]

Data Presentation

Table 1: Two-Photon Uncaging Parameters for Nicotine and Related Compounds
CompoundWavelength (nm)Laser Power (mW)Pulse Duration (ms)ConcentrationResulting EffectBrain RegionReference
PA-Nic720Not SpecifiedNot Specified100 µMStable inward currentsMedial Habenula (MHb)[1]
RuBi-Glutamate810~25-304800 µMuEPSP Amplitude: 0.74 ± 0.011 mVLayer 5 Pyramidal Neuron[3]
MNI-Glutamate720~25-3042.5 mMuEPSP Amplitude: 0.65 ± 0.06 mVLayer 5 Pyramidal Neuron[3]
PA-Nic (1-photon)4051-2.550Not SpecifiedElicited currents antagonized by mecamylamineMedial Habenula (MHb)[1]
PA-Nic (1-photon)4052.910Not SpecifiedPerisomatic uncaging evoked currentsMedial Habenula (MHb)[1]
Table 2: Electrophysiological and Behavioral Effects of Nicotine Administration/Uncaging
Administration MethodDose/ConcentrationEffectAnimal ModelBrain RegionReference
Nicotine i.v. injection30 µg/kgIncreased IPN neuron activityMouseInterpeduncular Nucleus (IPN)[4]
Chronic Nicotine TreatmentNot SpecifiedEnhanced MHb axonal nAChR functionMouseMedial Habenula (MHb)[5]
Nicotine PuffsNot SpecifiedGreater responsiveness of NAc-projecting DA neuronsNot SpecifiedVentral Tegmental Area (VTA)[6]
Nicotine AdministrationNot SpecifiedImproved memory acquisition and consolidationAnimal ModelsNot Specified[7]
Nicotine WithdrawalNot SpecifiedDecreased reward responsivenessRatNot Specified[8]
Acute Nicotine0.25, 0.5 mg/kgEnhanced reward responsivenessRatNot Specified[8]

Experimental Protocols

Protocol 1: Animal Preparation and Surgical Implantation of Cranial Window

This protocol is adapted from methodologies for in vivo two-photon imaging and uncaging.[9][10]

Materials:

  • Adult mouse (e.g., C57BL/6)

  • Anesthesia (e.g., isoflurane)

  • Stereotaxic frame

  • Surgical drill

  • 3 mm coverglass

  • Dental cement

  • Analgesics (e.g., carprofen)

  • Saline solution

Procedure:

  • Anesthetize the mouse using isoflurane (1.5-2% in O2) and mount it in a stereotaxic frame.

  • Maintain the animal's body temperature at 37°C using a heating pad.

  • Administer an analgesic (e.g., carprofen, 5 mg/kg, s.c.).

  • Remove the scalp over the desired cortical area and clean the skull with saline.

  • Using a high-speed dental drill, create a circular craniotomy (3 mm diameter) over the region of interest.

  • Carefully remove the bone flap, ensuring the dura mater remains intact.

  • Place a 3 mm coverglass over the exposed dura and secure it with dental cement, creating a sealed imaging window.

  • Allow the animal to recover for at least 24 hours before the uncaging experiment.

Protocol 2: In Vivo Two-Photon Uncaging of this compound

This protocol synthesizes information from two-photon uncaging of other neurotransmitters and ex vivo nicotine uncaging.[1][3][9][10]

Materials:

  • Mouse with cranial window

  • Two-photon microscope equipped with a femtosecond-pulsed laser (e.g., Ti:Sapphire)

  • This compound solution (concentration to be determined empirically, starting around 100 µM)

  • Pipette for local application or method for systemic delivery

  • Electrophysiology rig for in vivo whole-cell recording (optional)

  • Data acquisition software

Procedure:

  • Anesthetize the mouse and fix it under the two-photon microscope.

  • Apply this compound to the cortical surface. For deeper structures, pressure injection via a micropipette may be necessary.

  • Identify the target neuron or dendritic spine using two-photon imaging.

  • Tune the laser to the appropriate wavelength for two-photon excitation of this compound (e.g., around 810 nm, though empirical optimization is recommended).[1]

  • Position the laser beam to a point of interest approximately 0.3-1 µm away from the target structure.[1][3]

  • Deliver a short laser pulse (e.g., 4-50 ms) to uncage the nicotine.[1][3][5] The laser power should be carefully titrated to elicit a physiological response without causing photodamage (starting around 25-30 mW on sample).[3]

  • Record the physiological response, such as changes in neuronal firing rate via in vivo electrophysiology or calcium transients using a fluorescent indicator.

  • Acquire a high-resolution 3D image of the neuron for morphological correlation with the functional data.

Visualizations

Signaling Pathway of Nicotine Action

Nicotine_Signaling_Pathway cluster_uncaging Two-Photon Uncaging cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron RuBi_Nicotine This compound Nicotine Nicotine RuBi_Nicotine->Nicotine Laser Two-Photon Laser (e.g., 810 nm) Laser->RuBi_Nicotine Photolysis nAChR Nicotinic Acetylcholine Receptor (nAChR) Nicotine->nAChR Binds to Depolarization Membrane Depolarization nAChR->Depolarization Cation Channel Opening Ca_Influx Ca2+ Influx Depolarization->Ca_Influx VGCC Activation Action_Potential Action Potential Firing Depolarization->Action_Potential Threshold Reached

Caption: Signaling pathway of uncaged nicotine activating nAChRs.

Experimental Workflow for In Vivo Two-Photon Uncaging

Experimental_Workflow Animal_Prep Animal Preparation (Anesthesia) Surgery Cranial Window Implantation Animal_Prep->Surgery Recovery Recovery Period (>24 hrs) Surgery->Recovery Head_Fixation Head-fixation under Microscope Recovery->Head_Fixation Drug_Application This compound Application Head_Fixation->Drug_Application Target_ID Identify Target Neuron (2P Imaging) Drug_Application->Target_ID Uncaging Two-Photon Uncaging (Laser Pulse) Target_ID->Uncaging Data_Acquisition Record Neuronal Activity (Electrophysiology/Imaging) Uncaging->Data_Acquisition Morphology Acquire 3D Stack for Morphology Data_Acquisition->Morphology Analysis Data Analysis Morphology->Analysis

Caption: Workflow for in vivo two-photon uncaging of this compound.

References

Combining RuBi-Nicotine Uncaging with Calcium Imaging: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The precise spatial and temporal control of neuronal activity is paramount to understanding complex neural circuits and developing targeted therapeutics. The combination of RuBi-Nicotine uncaging and calcium imaging offers a powerful all-optical approach to stimulate nicotinic acetylcholine receptors (nAChRs) with subcellular precision while simultaneously monitoring the resulting intracellular calcium dynamics. This compound, a caged compound, releases nicotine upon photolysis with visible or two-photon infrared light, allowing for the targeted activation of nAChRs.[1] This, coupled with fluorescent calcium indicators, provides a direct readout of the physiological response to nicotinic stimulation.

These application notes provide a detailed overview and experimental protocols for implementing this combined technique, aimed at researchers in neuroscience, pharmacology, and drug development.

Principle of the Technique

The methodology is based on the co-loading of cells with two key components:

  • This compound: A photoactivatable ("caged") form of nicotine. The ruthenium-bipyridine caging group renders the nicotine molecule biologically inactive until it is cleaved by light of a specific wavelength. This allows for the precise delivery of the agonist in both space and time.[1]

  • A Fluorescent Calcium Indicator: A dye or genetically encoded sensor (e.g., Fluo-4, GCaMP) whose fluorescence intensity is directly proportional to the intracellular calcium concentration ([Ca²⁺]i).

The experimental workflow involves imaging the baseline fluorescence of the calcium indicator, followed by a focused light pulse to uncage this compound at a specific subcellular location (e.g., a dendrite or axon terminal). The resulting activation of nAChRs leads to an influx of calcium, which is detected as an increase in fluorescence of the calcium indicator.

Advantages of the Combined Approach

  • High Spatiotemporal Resolution: Two-photon uncaging, in particular, allows for the activation of nAChRs at the level of individual dendritic spines.[2]

  • Physiological Relevance: Directly activates endogenous receptors, providing insights into native cellular responses.

  • All-Optical Control and Measurement: Eliminates the need for cumbersome electrical stimulation and allows for minimally invasive monitoring of neuronal activity.

  • Subtype-Specific Investigations: Can be used to probe the function and localization of different nAChR subtypes by using specific antagonists.

Data Presentation

Table 1: Properties of this compound and Common Calcium Indicators
Compound/IndicatorExcitation Wavelength (1P/2P)Emission WavelengthKey Properties
This compound Blue-green light (1P) / ~740-800 nm (2P)[3]N/AHigh water solubility, fast uncaging kinetics.[1]
Fluo-4 AM 494 nm516 nmHigh Ca²⁺ affinity (Kd ~345 nM), large fluorescence increase upon Ca²⁺ binding.
Oregon Green BAPTA-1 AM 494 nm523 nmHigh Ca²⁺ affinity (Kd ~170 nM), suitable for detecting small Ca²⁺ changes.
GCaMP (e.g., GCaMP6s) 488 nm (Ca²⁺-bound)510 nmGenetically encoded, allows for cell-type specific expression, high signal-to-noise ratio.
Table 2: Comparison of nAChR Subtype Calcium Permeability
nAChR SubtypeRelative Ca²⁺ Permeability (PCa/PNa)Key Characteristics
α7 High (~10-20)[4][5]Homomeric, high Ca²⁺ permeability, rapid desensitization.
α4β2 Moderate (~1.5-1.7)[4]Heteromeric, lower Ca²⁺ permeability than α7, slower desensitization.
Muscle-type Low (~0.2-0.4)[4]Found at the neuromuscular junction, lowest Ca²⁺ permeability.

Signaling Pathways

Activation of nAChRs by uncaged nicotine initiates a cascade of events leading to an increase in intracellular calcium. This can occur through several mechanisms:

  • Direct Calcium Influx: Many nAChRs, particularly the α7 subtype, are highly permeable to Ca²⁺ ions.[4][5]

  • Depolarization-Induced Calcium Influx: The influx of Na⁺ and Ca²⁺ through nAChRs depolarizes the cell membrane, leading to the opening of voltage-gated calcium channels (VGCCs).

  • Calcium-Induced Calcium Release (CICR): The initial influx of Ca²⁺ can trigger the release of Ca²⁺ from intracellular stores, such as the endoplasmic reticulum (ER), through ryanodine receptors (RyRs) and IP₃ receptors (IP₃Rs).

nAChR_Calcium_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum Uncaged Nicotine Uncaged Nicotine nAChR nAChR Uncaged Nicotine->nAChR Binds Depolarization Membrane Depolarization nAChR->Depolarization Na⁺ influx Ca_Influx Ca²⁺ Influx nAChR->Ca_Influx Direct Ca²⁺ influx VGCC VGCC VGCC->Ca_Influx Ca²⁺ influx Depolarization->VGCC Opens Ca_Increase [Ca²⁺]i ↑ Ca_Influx->Ca_Increase CICR CICR Ca_Increase->CICR Triggers ER_Ca Ca²⁺ Stores CICR->ER_Ca Releases from ER_Ca->Ca_Increase

Caption: Nicotinic acetylcholine receptor (nAChR) signaling pathway leading to increased intracellular calcium.

Experimental Protocols

Protocol 1: Preparation of Solutions
  • Artificial Cerebrospinal Fluid (aCSF): Prepare aCSF containing (in mM): 125 NaCl, 2.5 KCl, 2 CaCl₂, 1 MgCl₂, 25 NaHCO₃, 1.25 NaH₂PO₄, and 25 glucose. Bubble with 95% O₂ / 5% CO₂ for at least 30 minutes before use.

  • This compound Stock Solution: Dissolve this compound in aCSF to a final concentration of 1-10 mM. Protect the solution from light and store it at -20°C in small aliquots. The working concentration in the bath is typically 100-200 µM.

  • Calcium Indicator Loading Solution:

    • For AM-ester dyes (e.g., Fluo-4 AM, Oregon Green BAPTA-1 AM): Prepare a stock solution of 1-5 mM in DMSO. For loading, dilute the stock solution in aCSF to a final concentration of 1-10 µM. Add Pluronic F-127 (0.02-0.04%) to aid in dye solubilization.

    • For dextran-conjugated dyes or salt forms: These are typically loaded via patch pipette. Prepare a solution of 50-200 µM in the intracellular pipette solution.

Protocol 2: Cell Preparation and Dye Loading

For Cultured Neurons:

  • Grow neurons on glass coverslips.

  • Replace the culture medium with the calcium indicator loading solution.

  • Incubate for 30-60 minutes at 37°C.

  • Wash the cells 2-3 times with fresh aCSF and allow for de-esterification for at least 30 minutes at room temperature before imaging.

For Brain Slices:

  • Prepare acute brain slices (200-300 µm thick) using a vibratome in ice-cold, oxygenated aCSF.

  • Allow slices to recover for at least 1 hour at room temperature in oxygenated aCSF.

  • For bulk loading, incubate the slices in the calcium indicator loading solution for 30-60 minutes at 37°C.

  • Alternatively, for targeted loading, use single-cell electroporation or patch-clamp loading of the calcium indicator.[6]

Experimental_Workflow A Cell Preparation (Culture or Slice) B Calcium Indicator Loading A->B C Incubate with This compound B->C D Baseline Calcium Imaging C->D E This compound Uncaging (Light Pulse) D->E F Post-Uncaging Calcium Imaging E->F G Data Analysis F->G

Caption: General experimental workflow for combining this compound uncaging with calcium imaging.

Protocol 3: Combined Uncaging and Imaging
  • Microscope Setup: Use an upright or inverted microscope equipped for epifluorescence or, ideally, a two-photon laser scanning microscope. The system should have a dedicated light source for uncaging (e.g., a 405 nm laser for one-photon or a tunable Ti:Sapphire laser for two-photon) and a separate excitation source for the calcium indicator (e.g., a 488 nm laser).

  • Cell Identification: Locate the loaded cells and identify the region of interest (ROI) for uncaging (e.g., a specific dendritic branch).

  • Baseline Imaging: Acquire a time-series of images to establish the baseline fluorescence of the calcium indicator.

  • Uncaging: Deliver a brief light pulse (1-10 ms) to the ROI to photorelease nicotine.

    • One-Photon Uncaging: Use a focused blue-green laser (e.g., 473 nm).

    • Two-Photon Uncaging: Use a pulsed infrared laser (e.g., 740-800 nm). The power and duration of the laser pulse should be optimized to elicit a physiological response without causing photodamage.

  • Post-Uncaging Imaging: Continue to acquire images to capture the resulting calcium transient.

  • Data Acquisition: Record the fluorescence intensity over time from the ROI.

Protocol 4: Data Analysis
  • Image Processing: Correct for any photobleaching and background fluorescence.

  • Quantification of Calcium Response: The change in fluorescence is typically expressed as ΔF/F₀, where ΔF is the change in fluorescence (F - F₀) and F₀ is the baseline fluorescence.

  • Conversion to [Ca²⁺]i (Optional): If calibrated measurements are required, the fluorescence ratio can be converted to intracellular calcium concentration using the following equation: [Ca²⁺]i = Kd * [(R - Rmin) / (Rmax - R)] * (F₀/Fs) where Kd is the dissociation constant of the indicator, R is the fluorescence ratio, Rmin and Rmax are the ratios at zero and saturating Ca²⁺, and F₀/Fs is the ratio of fluorescence at zero and saturating Ca²⁺ at the emission wavelength of the denominator.

  • Spike Deconvolution: For neuronal studies, algorithms can be used to infer spike trains from the calcium transients.[7][8]

Troubleshooting

  • No Calcium Response:

    • Verify successful loading of the calcium indicator.

    • Increase the concentration of this compound.

    • Increase the power or duration of the uncaging light pulse.

    • Check for the presence of functional nAChRs in the cell type being studied.

  • High Background Fluorescence:

    • Ensure complete de-esterification of AM dyes.

    • Optimize the loading concentration and incubation time of the calcium indicator.

  • Photodamage:

    • Reduce the power and/or duration of the uncaging and imaging light.

    • Use two-photon excitation to minimize out-of-focus excitation.

Conclusion

The combination of this compound uncaging with calcium imaging is a sophisticated and powerful technique that provides unprecedented spatiotemporal resolution for studying nicotinic signaling. By following these detailed protocols and considering the key experimental parameters, researchers can effectively implement this method to gain novel insights into the role of nAChRs in health and disease, and to screen for novel therapeutic compounds targeting the cholinergic system.

References

Application Notes and Protocols for RuBi-Nicotine in Studying Cortical Circuits

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing RuBi-Nicotine, a caged nicotine compound, for the precise spatiotemporal investigation of nicotinic acetylcholine receptor (nAChR) function in cortical circuits. The protocols outlined below are intended to serve as a starting point for experimental design and can be adapted based on specific research questions and experimental setups.

Introduction to this compound

This compound is a novel research tool that belongs to the family of ruthenium-bipyridine (RuBi) based caged compounds.[1] It allows for the photo-activated release of nicotine with high temporal and spatial precision using visible light, making it a powerful tool for studying the role of nicotinic signaling in complex neural circuits.[1] The key advantages of this compound include its fast uncaging kinetics, high water solubility, and activation by visible wavelengths, which minimizes phototoxicity compared to UV-sensitive compounds.[1] This enables researchers to mimic transient cholinergic signaling events and map the distribution and function of nAChRs on individual neurons and even subcellular compartments within the cortical microcircuitry.

Principle of Operation

This compound sequesters the bioactive nicotine molecule within a photolabile ruthenium complex. Upon illumination with an appropriate wavelength of light, the complex undergoes a photochemical reaction that rapidly releases the nicotine molecule. This process, known as "uncaging," can be precisely controlled in both space and time. When coupled with techniques like two-photon laser scanning microscopy (2PLSM), researchers can achieve synaptic-level resolution in the delivery of nicotine to specific dendritic spines or axonal boutons of cortical neurons.

Applications in Cortical Circuit Research

The precise delivery of nicotine afforded by this compound opens up numerous avenues for investigating the role of nicotinic signaling in cortical function and dysfunction:

  • Mapping nAChR Distribution: By systematically uncaging this compound at different locations on a neuron while recording its electrophysiological response, the precise distribution of functional nAChRs on the dendritic arbor, soma, and axon can be mapped.

  • Investigating Synaptic Plasticity: Researchers can study how the activation of nAChRs by focally released nicotine modulates synaptic strength, including long-term potentiation (LTP) and long-term depression (LTD), at specific cortical synapses.

  • Dissecting Circuit Connectivity: this compound can be used to selectively activate nAChRs on specific neurons within a cortical column to understand their influence on the activity of synaptically connected partners.

  • Probing Nicotinic Neuromodulation: The impact of transient nicotinic signaling on the intrinsic excitability and firing patterns of different classes of cortical neurons, including pyramidal cells and various interneuron subtypes, can be examined.

  • Drug Screening and Development: this compound provides a platform for testing the efficacy of novel nAChR modulators by assessing their ability to alter the neuronal response to precise nicotine application.

Quantitative Data Summary

The following table summarizes quantitative data on the effects of nicotine application on neuronal activity, extrapolated from studies using focal application and uncaging of nicotine or related compounds. These values can serve as a benchmark for expected experimental outcomes.

ParameterValueExperimental ContextSource(s)
Neuronal Depolarization 1 - 20 mVTwo-photon uncaging of RuBi-Glutamate on pyramidal neurons.[2]
Uncaging-Evoked EPSP Amplitude 0.65 ± 0.06 mV (MNI-glutamate)0.74 ± 0.011 mV (RuBi-glutamate)Two-photon uncaging on single dendritic spines.[3]
Action Potential Firing Can be reliably generatedTwo-photon uncaging of RuBi-Glutamate on pyramidal neuron somata.[2]
Increase in sEPSC Frequency Significant increaseBath application of nicotine (0.06 µM) on IPN neurons.[4]
Inward Current Amplitude Variable, enhanced by chronic nicotineNicotine uncaging (PA-Nic) on IPN neurons.[5]

Experimental Protocols

Preparation of Acute Cortical Slices
  • Anesthetize a mouse (e.g., C57BL/6, postnatal day 14-21) with an approved anesthetic protocol.

  • Perfuse transcardially with ice-cold, oxygenated (95% O₂ / 5% CO₂) sucrose-based cutting solution.

  • Rapidly dissect the brain and place it in the ice-cold, oxygenated cutting solution.

  • Prepare 300 µm thick coronal slices of the desired cortical region (e.g., prefrontal cortex, somatosensory cortex) using a vibratome.

  • Transfer slices to a holding chamber containing artificial cerebrospinal fluid (ACSF) saturated with 95% O₂ / 5% CO₂ and allow them to recover at 32-34°C for 30 minutes, followed by storage at room temperature.

Two-Photon Uncaging of this compound and Electrophysiological Recording

This protocol is adapted from established procedures for two-photon uncaging of related RuBi compounds and other caged neurotransmitters.[2][3]

  • Slice Preparation: Place a cortical slice in the recording chamber of an upright microscope equipped for two-photon imaging and patch-clamp electrophysiology. Continuously perfuse the slice with oxygenated ACSF.

  • Cell Identification: Using differential interference contrast (DIC) or Dodt gradient contrast optics, identify a target neuron (e.g., a layer 5 pyramidal neuron).

  • Patch-Clamp Recording: Establish a whole-cell patch-clamp recording from the target neuron. The internal solution should contain a fluorescent dye (e.g., Alexa Fluor 488 or 594) to visualize the cell's morphology under two-photon excitation.

  • This compound Application: Bath apply this compound to the recording chamber at a final concentration of 100-300 µM. Allow several minutes for the compound to equilibrate in the tissue.

  • Two-Photon Imaging and Uncaging:

    • Visualize the filled neuron using a two-photon laser tuned to the excitation wavelength of the fluorescent dye (e.g., ~800-900 nm).

    • Select a region of interest for nicotine uncaging, such as a specific dendritic branch, spine, or the soma.

    • Use a second, uncaging laser beam (or a fast-switchable single laser) tuned to the appropriate wavelength for this compound two-photon excitation (a starting point could be around 800 nm, similar to RuBi-Glutamate[2]).

    • Deliver a brief laser pulse (e.g., 1-10 ms duration) with a power of approximately 10-30 mW at the sample to uncage nicotine. These parameters may require optimization.

  • Data Acquisition: Record the electrophysiological response of the neuron (e.g., changes in membrane potential or holding current) time-locked to the uncaging event.

  • Data Analysis: Analyze the amplitude, kinetics, and other characteristics of the nicotine-evoked response.

Visualizations

Signaling Pathway

nAChR_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular This compound This compound Nicotine Nicotine This compound->Nicotine Uncaging nAChR nAChR Nicotine->nAChR Binds Light Light Light->this compound Ion_Influx Na+ Ca2+ nAChR->Ion_Influx Opens Depolarization Depolarization Ion_Influx->Depolarization Ca_Signaling Ca2+ Signaling Cascades Ion_Influx->Ca_Signaling Action_Potential Action_Potential Depolarization->Action_Potential If threshold is reached Gene_Expression Gene Expression Changes Ca_Signaling->Gene_Expression

Caption: nAChR signaling pathway activated by this compound uncaging.

Experimental Workflow

RuBi_Nicotine_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Slice_Prep Prepare Acute Cortical Slices Patch_Neuron Whole-Cell Patch Target Neuron Slice_Prep->Patch_Neuron Apply_RuBiNic Bath Apply This compound Patch_Neuron->Apply_RuBiNic Image_Neuron Two-Photon Imaging of Neuron Apply_RuBiNic->Image_Neuron Select_ROI Select Uncaging Region of Interest Image_Neuron->Select_ROI Uncage_Nicotine Deliver Laser Pulse to Uncage Nicotine Select_ROI->Uncage_Nicotine Record_Response Record Electrophysiological Response Uncage_Nicotine->Record_Response Analyze_Data Analyze Nicotine-Evoked Potentials/Currents Record_Response->Analyze_Data Correlate_Morphology Correlate Response with Cellular Morphology Analyze_Data->Correlate_Morphology Interpret_Results Interpret Role of nAChRs in Circuit Correlate_Morphology->Interpret_Results

Caption: Experimental workflow for this compound uncaging in cortical slices.

References

Illuminating Nicotinic Acetylcholine Receptor Function: In Vivo Delivery of RuBi-Nicotine for Precise Spatiotemporal Control

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes for Researchers, Scientists, and Drug Development Professionals

The study of nicotinic acetylcholine receptors (nAChRs) in their native environment is crucial for understanding their role in physiological processes and pathological conditions, including addiction, neurodegenerative diseases, and psychiatric disorders. RuBi-Nicotine, a caged compound that releases nicotine upon photostimulation, offers an unprecedented tool for the precise spatiotemporal control of nAChR activation in vivo. This document provides detailed application notes and generalized protocols for the in vivo delivery of this compound, enabling researchers to leverage the power of photopharmacology to dissect the function of nicotinic signaling in complex biological systems.

Introduction to this compound

This compound is a photolabile compound that sequesters the nicotine molecule within a ruthenium-bipyridine complex. This "caged" form is biologically inactive. Upon illumination with visible light (typically blue or green), the ruthenium complex undergoes rapid photolysis, releasing nicotine with high quantum efficiency.[1] This allows for the precise delivery of the agonist to a targeted area, both spatially and temporally, overcoming the limitations of systemic or traditional local administration methods. The fast uncaging kinetics of this compound make it particularly suitable for mimicking the phasic nature of cholinergic signaling.[1]

Key Advantages of In Vivo this compound Photopharmacology:

  • High Spatiotemporal Resolution: Light-based activation allows for the stimulation of nAChRs in specific anatomical regions, down to the level of individual synapses with two-photon excitation.[2][3]

  • Rapid Onset of Action: Photorelease of nicotine is nearly instantaneous, enabling the study of fast-acting nicotinic effects on neural circuits and behavior.[1]

  • Reduced Off-Target Effects: By delivering the active compound only where and when it is needed, systemic side effects and compensatory mechanisms are minimized.

  • Mimicking Physiological Signaling: The precise timing of nicotine release can be controlled to mimic endogenous cholinergic signaling patterns.

Challenges and Considerations for In vivo Delivery:

The successful in vivo application of this compound hinges on overcoming several challenges:

  • Delivery to the Target Site: Ensuring that a sufficient concentration of this compound reaches the desired tissue, particularly in the central nervous system, is critical.

  • Light Penetration: The depth of light penetration into biological tissue can be a limiting factor, especially for one-photon activation.

  • Phototoxicity: High-intensity light can cause tissue damage. Careful optimization of light parameters is essential.

  • Pharmacokinetics of the Caged Compound: The distribution, metabolism, and clearance of this compound itself must be considered when planning experiments.

Experimental Protocols

Disclaimer: The following protocols are generalized based on methodologies developed for other in vivo photopharmacology experiments with caged compounds, such as RuBi-Glutamate and caged opioids.[2][4][5][6] Researchers should perform pilot studies to determine the optimal parameters for their specific animal model and experimental question.

Protocol 1: Local Delivery and Uncaging of this compound in the Brain via Implanted Cannula

This protocol is suitable for targeting specific brain regions in rodents.

Materials:

  • This compound

  • Artificial cerebrospinal fluid (aCSF) or sterile saline

  • Stereotaxic surgery setup

  • Implantable guide cannula and dummy cannula

  • Internal cannula connected to a microinjection pump

  • Optical fiber coupled to a laser or LED light source (e.g., 473 nm)

  • Surgical tools and anesthesia

Procedure:

  • Preparation of this compound Solution:

    • Dissolve this compound in aCSF or sterile saline to the desired concentration. Concentrations used for other RuBi compounds in vivo are often in the micromolar to low millimolar range.[2] It is crucial to protect the solution from light during preparation and handling.

  • Stereotaxic Surgery and Cannula Implantation:

    • Anesthetize the animal and place it in the stereotaxic frame.

    • Perform a craniotomy over the target brain region.

    • Implant a guide cannula aimed at the coordinates of interest and secure it with dental cement.

    • Insert a dummy cannula to keep the guide cannula patent. Allow the animal to recover for at least one week.

  • Local Infusion of this compound:

    • On the day of the experiment, gently restrain the animal and remove the dummy cannula.

    • Insert the internal cannula, connected to the microinjection pump, into the guide cannula.

    • Infuse a small volume (e.g., 0.5-1.0 µL) of the this compound solution at a slow rate (e.g., 100-200 nL/min).

    • Allow the compound to diffuse for a predetermined period (e.g., 10-15 minutes) before photostimulation.

  • Photostimulation (Uncaging):

    • Insert an optical fiber of appropriate diameter into the guide cannula.

    • Deliver light of the appropriate wavelength and intensity to uncage the nicotine. Light parameters (power, duration, pulse frequency) must be optimized to achieve the desired biological effect while minimizing tissue heating and phototoxicity.

  • Behavioral or Physiological Readout:

    • Monitor the animal for the expected behavioral or physiological responses to the localized nicotine release.

Protocol 2: Two-Photon Uncaging of this compound for Synaptic-Level Activation

This advanced technique requires a two-photon microscope and is suitable for studies in anesthetized or head-fixed animals.

Materials:

  • This compound

  • Two-photon microscope with a tunable femtosecond-pulsed laser

  • Surgical setup for creating a cranial window

  • Apparatus for head fixation

Procedure:

  • Preparation of this compound Solution:

    • Prepare the this compound solution as described in Protocol 1.

  • Surgical Preparation:

    • Anesthetize the animal and perform a craniotomy over the brain region of interest.

    • Create a cranial window by removing the dura and sealing the craniotomy with a glass coverslip.

    • Secure a headplate to the skull for head fixation under the microscope.

  • Application of this compound:

    • The caged compound can be applied directly to the cortical surface under the cranial window.[4] A chamber can be built around the window to contain the solution.

  • Two-Photon Uncaging:

    • Position the head-fixed animal under the two-photon microscope.

    • Identify the target neurons or dendritic spines.

    • Tune the laser to the two-photon excitation wavelength for this compound (expected to be around 800 nm, similar to RuBi-Glutamate).[2]

    • Deliver focused laser pulses to the precise location of interest to achieve highly localized uncaging of nicotine.

  • Imaging and Electrophysiological Recording:

    • Simultaneously perform two-photon imaging (e.g., of calcium indicators) or electrophysiological recordings to measure the effects of nicotine on neuronal activity with subcellular resolution.[4][7]

Data Presentation

The following tables summarize hypothetical quantitative data that should be systematically collected during the optimization of in vivo this compound delivery.

Table 1: Parameters for Local Infusion and One-Photon Uncaging

ParameterRange to be OptimizedExample Value
This compound Conc. 100 µM - 5 mM500 µM
Infusion Volume 0.2 - 1.0 µL0.5 µL
Infusion Rate 50 - 200 nL/min100 nL/min
Diffusion Time 5 - 30 min15 min
Light Wavelength 470 - 530 nm473 nm
Light Power at Fiber Tip 1 - 20 mW5 mW
Light Pulse Duration 10 ms - 1 s100 ms
Light Pulse Frequency 1 - 50 Hz20 Hz

Table 2: Parameters for Two-Photon Uncaging

ParameterRange to be OptimizedExample Value
This compound Conc. 100 µM - 5 mM1 mM
Laser Wavelength 780 - 820 nm800 nm
Laser Power at Objective 5 - 50 mW20 mW
Pulse Duration 1 - 10 ms2 ms
Number of Pulses 1 - 105

Visualizations

Experimental_Workflow_Local_Delivery cluster_prep Preparation cluster_surgery Surgical Procedure cluster_experiment Experiment prep_sol Prepare this compound Solution infusion Infuse this compound prep_sol->infusion anesthesia Anesthesia stereotax Stereotaxic Implantation of Guide Cannula anesthesia->stereotax recovery Animal Recovery stereotax->recovery recovery->infusion diffusion Allow Diffusion infusion->diffusion uncaging Photostimulation (Uncaging) diffusion->uncaging readout Behavioral/ Physiological Readout uncaging->readout Nicotine_Signaling_Pathway cluster_light Light Activation cluster_extracellular Extracellular Space cluster_postsynaptic Postsynaptic Neuron light Visible Light (1-photon or 2-photon) rubi_nic This compound (inactive) light->rubi_nic Photolysis nicotine Nicotine (active) rubi_nic->nicotine nachr nAChR nicotine->nachr Binds to ion_influx Cation Influx (Na+, Ca2+) nachr->ion_influx Opens depolarization Depolarization ion_influx->depolarization downstream Downstream Signaling depolarization->downstream

References

Application Notes and Protocols for RuBi-Nicotine Photolysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for the setup, calibration, and application of laser-induced photolysis of RuBi-Nicotine for precise spatial and temporal release of nicotine. The protocols are designed to be adaptable for various experimental paradigms in neuroscience, pharmacology, and cell biology.

Introduction to this compound

This compound is a caged compound that allows for the photo-activated release of nicotine. This ruthenium-bipyridine complex is engineered to be stable and biologically inert until it is exposed to light of a specific wavelength. Upon illumination, it undergoes rapid photolysis to release nicotine with high quantum efficiency, enabling precise experimental control.[1] This technique is particularly valuable for studying the function of nicotinic acetylcholine receptors (nAChRs) with high spatial and temporal resolution.

Data Presentation

The following tables summarize the key quantitative data for this compound photolysis, compiled from available literature.

Table 1: Photochemical Properties of this compound
PropertyValueReference
Molecular Weight808.81 g/mol
Chemical FormulaC₄₀H₄₄Cl₂N₈Ru
SolubilitySoluble up to 50 mM in water
Photolysis Time< 20 ns[1]
Quantum Yield (Φ)0.23[2]
Table 2: Recommended Laser Parameters for RuBi-Compound Photolysis

Note: Parameters for this compound are inferred from studies using the analogous compound, RuBi-Glutamate, due to a lack of specific published protocols for this compound. Researchers should empirically determine the optimal parameters for their specific setup and experimental needs.

ParameterOne-Photon ExcitationTwo-Photon ExcitationReference (for RuBi-Glutamate)
Wavelength 405 nm or 473 nm800 nm[2][3][4]
Laser Power (at sample) ≥ 1 mW (continuous wave)150 - 400 mW[3][5]
Pulse Duration Not applicable (continuous wave) or short pulses (e.g., 50 ms)~70 ms[3][6]
RuBi-Compound Concentration 30 µM300 µM[3][4]

Experimental Protocols

Protocol 1: Laser Setup and Calibration for One-Photon Photolysis of this compound

This protocol describes the setup and calibration of a laser for single-photon uncaging of this compound.

Materials:

  • This compound

  • Laser source (e.g., 405 nm or 473 nm diode laser)

  • Microscope with appropriate optics

  • Power meter

  • Objective lens with high numerical aperture (NA)

  • Software for laser control

Procedure:

  • Laser Alignment:

    • Ensure the laser beam is properly aligned with the optical path of the microscope.

    • The beam should be centered and focused to a small spot in the sample plane.

  • Power Measurement and Calibration:

    • Place the sensor of a power meter at the sample plane to measure the laser power delivered through the objective lens.

    • Adjust the laser output to achieve the desired power at the sample (e.g., ≥ 1 mW). It is crucial to quantify the laser power that will be delivered to the sample.[5]

    • Create a calibration curve relating the laser control software settings to the measured power at the sample.

  • Spot Size Determination:

    • The size of the laser spot will determine the area of uncaging. This can be estimated using a fluorescent slide or by measuring the point-spread function.

  • Experimental Control:

    • Use the laser control software to set the desired illumination duration (pulse width) and frequency.

Protocol 2: Two-Photon Uncaging of this compound

This protocol is adapted from methodologies for two-photon uncaging of the related compound RuBi-Glutamate.

Materials:

  • This compound

  • Mode-locked Ti:Sapphire laser (tunable to ~800 nm)

  • Two-photon microscope

  • High NA objective lens

  • Pockels cell or other fast laser power modulator

  • Electrophysiology or imaging setup

Procedure:

  • Laser and Microscope Setup:

    • Align the Ti:Sapphire laser with the two-photon microscope.

    • Tune the laser to the optimal two-photon excitation wavelength for this compound (estimated to be around 800 nm, similar to RuBi-Glutamate).[3][4]

  • Power and Pulse Calibration:

    • Use a power meter to measure the laser power at the sample plane.

    • Calibrate the Pockels cell to control the laser power and pulse duration precisely. For RuBi-Glutamate, powers of 150-400 mW and pulse durations of ~70 ms have been effective.[3]

  • Targeting and Uncaging:

    • Identify the target region of interest (e.g., a specific neuron or subcellular compartment) using the microscope's imaging function.

    • Position the focused laser beam at the desired location for nicotine release.

    • Trigger the laser pulse to uncage this compound.

Protocol 3: Application of this compound in a Cellular Assay

This protocol outlines the general steps for using this compound to study nAChR activation in a cellular preparation (e.g., cultured neurons or brain slices).

Materials:

  • Cellular preparation (e.g., brain slice, cultured neurons)

  • Artificial cerebrospinal fluid (aCSF) or other appropriate buffer

  • This compound stock solution

  • Calibrated laser setup

  • Recording equipment (e.g., patch-clamp amplifier, calcium imaging setup)

Procedure:

  • Preparation of this compound Solution:

    • Dissolve this compound in the recording buffer to the desired final concentration (e.g., 30 µM for one-photon, 300 µM for two-photon).[3][4]

    • Protect the solution from light to prevent premature uncaging.

  • Bath Application or Local Perfusion:

    • Bath-apply the this compound solution to the cellular preparation or use a local perfusion system to deliver it to the area of interest.

  • Cellular Recording and Photolysis:

    • Establish a baseline recording (e.g., whole-cell patch-clamp recording of membrane current or potential, or baseline fluorescence for calcium imaging).

    • Position the uncaging laser spot at the desired location.

    • Deliver a brief laser pulse to photorelease nicotine.

    • Record the physiological response (e.g., inward current, depolarization, or increase in intracellular calcium).

  • Data Analysis:

    • Analyze the amplitude, kinetics, and spatial profile of the nicotine-evoked response.

    • Temporal response analyses should be performed for any new cell type, as the neuropharmacology of nAChRs can differ.[5]

Mandatory Visualizations

Signaling Pathways

The photolytic release of nicotine from this compound leads to the activation of nicotinic acetylcholine receptors (nAChRs), which in turn can trigger various intracellular signaling cascades.

Nicotinic_Signaling_Pathway cluster_photolysis Photolysis cluster_receptor Receptor Activation cluster_downstream Downstream Signaling This compound This compound Nicotine Nicotine This compound->Nicotine RuBi-Cage RuBi-Cage This compound->RuBi-Cage Laser Light Laser Light Laser Light->this compound nAChR nAChR Nicotine->nAChR Ca_Influx Ca²⁺ Influx nAChR->Ca_Influx PI3K PI3K Ca_Influx->PI3K MAPK MAPK Pathway Ca_Influx->MAPK Akt Akt PI3K->Akt Cellular_Response Cellular Response (e.g., Neuroprotection) Akt->Cellular_Response MAPK->Cellular_Response

Caption: Nicotinic signaling pathway activated by photolysis.

Experimental Workflow

The following diagram illustrates the general workflow for a this compound photolysis experiment.

Experimental_Workflow Start Start Laser_Setup Laser Setup & Calibration Start->Laser_Setup Prepare_Sample Prepare Cellular Sample Laser_Setup->Prepare_Sample Apply_RuBiNic Apply this compound Prepare_Sample->Apply_RuBiNic Baseline_Record Establish Baseline Recording Apply_RuBiNic->Baseline_Record Target_ROI Target Region of Interest Baseline_Record->Target_ROI Photolysis Laser Pulse for Photolysis Target_ROI->Photolysis Record_Response Record Cellular Response Photolysis->Record_Response Data_Analysis Data Analysis Record_Response->Data_Analysis End End Data_Analysis->End

Caption: Experimental workflow for this compound photolysis.

References

Application Notes and Protocols for RuBi-Nicotine in Neurobiological Research

Author: BenchChem Technical Support Team. Date: November 2025

Harnessing Light to Modulate Nicotinic Acetylcholine Receptor Activity with Precision

These application notes provide researchers, scientists, and drug development professionals with a comprehensive guide to utilizing RuBi-Nicotine, a caged nicotine compound, for the precise spatiotemporal control of nicotinic acetylcholine receptor (nAChR) activation. This compound offers significant advantages over traditional methods of nicotine application, enabling targeted stimulation of nAChRs in cellular and tissue preparations with high temporal resolution.

This compound is a ruthenium-bipyridine complex that sequesters nicotine, rendering it biologically inactive.[1] Upon illumination with visible light, this compound undergoes rapid photolysis, releasing nicotine in less than 20 nanoseconds.[1][2] This fast release kinetic allows for the mimicking of endogenous synaptic transmission. A key advantage of this compound is its excitation by visible light (blue-green spectrum), which is less phototoxic and offers greater tissue penetration compared to UV-sensitive caged compounds.[2][3] Furthermore, this compound is amenable to both one-photon and two-photon excitation, allowing for broad applicability in various experimental paradigms.[2][3]

Quantitative Data Summary

The following tables summarize the key photochemical and physical properties of this compound, providing a quick reference for experimental design.

Table 1: Photochemical and Physical Properties of this compound

PropertyValueSource
Chemical Name Bis(2,2'-bipyridine-N,N')bis(S-nicotine-N1) ruthenium(2+) dichloride
Molecular Weight 808.81 g/mol
Formula C₄₀H₄₄Cl₂N₈Ru
Solubility Soluble up to 50 mM in water
Storage Store at -20°C
Uncaging Kinetics < 20 ns[1][2]
Quantum Yield (Φ) 0.23[4]
One-Photon Excitation Blue-green light (e.g., 473 nm, 532 nm)[2][4]
Two-Photon Excitation Yes[2][3]
Toxicity No detectable toxicity at 1 mM in leech ganglia neurons[1]

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions
  • Reconstitution of Stock Solution:

    • Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation.

    • Reconstitute the solid this compound in high-purity water or a suitable buffer (e.g., HEPES-buffered saline) to a stock concentration of 10-50 mM.

    • Vortex briefly to ensure complete dissolution. The solution should be a deep orange color.[5]

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C, protected from light.

  • Preparation of Working Solution:

    • On the day of the experiment, thaw an aliquot of the stock solution.

    • Dilute the stock solution to the desired final working concentration in the appropriate extracellular recording solution or cell culture medium.

    • Typical working concentrations for one-photon uncaging can range from 5 µM to 30 µM, while two-photon uncaging may require higher concentrations, such as 300 µM.[6]

    • Protect the working solution from light by wrapping the container in aluminum foil or using amber tubes.

Protocol 2: One-Photon Uncaging of this compound

This protocol is suitable for activating nAChRs in a relatively large area, such as a cell body or a population of cells.

  • Experimental Setup:

    • Use a microscope equipped with a light source capable of delivering blue or green light (e.g., a 473 nm or 532 nm laser, or a filtered arc lamp).

    • The light should be delivered through the microscope objective to the sample.

    • Incorporate a shutter in the light path for precise temporal control of the illumination.

  • Procedure:

    • Bath-apply the this compound working solution to the experimental preparation (e.g., cultured neurons, brain slice).

    • Allow sufficient time for the compound to diffuse and equilibrate within the tissue.

    • Position the light spot over the region of interest.

    • Deliver a brief pulse of light (e.g., 1-100 ms) to uncage nicotine. The duration and intensity of the light pulse will determine the amount of nicotine released and should be optimized for the specific experimental goals.

    • Record the physiological response (e.g., whole-cell patch-clamp recording of inward currents, calcium imaging).

Protocol 3: Two-Photon Uncaging of this compound

This protocol allows for the highly localized release of nicotine, enabling the activation of nAChRs at the level of single dendritic spines.

  • Experimental Setup:

    • Use a two-photon laser scanning microscope equipped with a Ti:sapphire laser tuned to a wavelength suitable for two-photon excitation of this compound (e.g., around 800 nm, although the optimal wavelength should be empirically determined).[6]

    • The laser power at the sample should be carefully controlled to achieve uncaging without causing photodamage (typically in the range of 150-400 mW for somatic uncaging, with shorter durations and lower power for dendritic spines).[6][7]

  • Procedure:

    • Bath-apply a higher concentration of this compound working solution (e.g., 300 µM) to the preparation.[6][7]

    • Identify the target structure (e.g., a specific dendritic spine) using two-photon imaging.

    • Position the focused laser spot at the desired location.

    • Deliver a short laser pulse (e.g., ~70 ms) to uncage nicotine.[6][7]

    • Record the resulting physiological response (e.g., excitatory postsynaptic potentials or currents, changes in spine morphology).

Signaling Pathways and Visualizations

Nicotine released from this compound activates nAChRs, which are ligand-gated ion channels. The primary subtypes in the central nervous system are α4β2 and α7 nAChRs.[8] Activation of these receptors leads to an influx of cations, primarily Na⁺ and Ca²⁺, resulting in membrane depolarization. The influx of Ca²⁺ can trigger various downstream signaling cascades, including the phosphoinositide 3-kinase (PI3K)-Akt pathway, which is involved in neuroprotection and cell survival.[8][9]

Nicotine_Signaling_Pathway cluster_0 Cell Membrane cluster_1 Intracellular Signaling RuBi_Nicotine This compound Nicotine Nicotine RuBi_Nicotine->Nicotine Light Visible Light Light->RuBi_Nicotine Uncaging nAChR nAChR (α4β2, α7) Nicotine->nAChR Activation Ca_ion Ca²⁺ nAChR->Ca_ion Influx Na_ion Na⁺ nAChR->Na_ion Influx PI3K PI3K Ca_ion->PI3K Activation Depolarization Membrane Depolarization Na_ion->Depolarization Akt Akt PI3K->Akt Activation Neuroprotection Neuroprotection & Cell Survival Akt->Neuroprotection

Caption: Nicotinic Acetylcholine Receptor Signaling Pathway.

The following diagram illustrates a generalized experimental workflow for a this compound uncaging experiment.

Experimental_Workflow Prep_Solution Prepare this compound Working Solution Apply_Solution Bath Apply to Experimental Preparation Prep_Solution->Apply_Solution Equilibrate Allow for Equilibration Apply_Solution->Equilibrate Target Identify and Target Region of Interest Equilibrate->Target Uncage Deliver Light Pulse (1P or 2P) Target->Uncage Record Record Physiological Response Uncage->Record Analyze Analyze Data Record->Analyze

Caption: Generalized this compound Experimental Workflow.

References

Application Notes and Protocols for Investigating Dendritic Integration of Nicotinic Inputs with RuBi-Nicotine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nicotinic acetylcholine receptors (nAChRs) are critical mediators of synaptic transmission and plasticity throughout the central and peripheral nervous systems.[1] Their activation by acetylcholine plays a fundamental role in cognitive processes such as learning, memory, and attention.[2] The study of how nicotinic inputs are integrated at the dendritic level is crucial for understanding neuronal computation and for the development of therapeutics targeting nAChR-related pathologies. RuBi-Nicotine, a ruthenium-bipyridine caged nicotine compound, offers unprecedented spatiotemporal control for activating nAChRs, making it an invaluable tool for these investigations.[3][4] This caged compound remains inert until a flash of visible light cleaves the bond, releasing nicotine with nanosecond precision.[5] This allows for the precise stimulation of nAChRs on specific dendritic branches, enabling a detailed analysis of their contribution to neuronal signaling.

Properties of Caged Nicotine Compounds

The selection of a caged compound is critical for the successful design of optopharmacology experiments. The following table summarizes the key quantitative properties of this compound and another commonly used photoactivatable nicotine, PA-Nic, for comparison.

PropertyThis compoundPA-Nic
One-Photon (1P) Excitation Wavelength 450 - 532 nm (visible light)[4]< 470 nm (UV-A/blue light)
Two-Photon (2P) Excitation Wavelength Not explicitly stated, but compatible with multi-photon excitation[4]< 900 nm
Photolysis Speed < 20 ns[6]Not explicitly stated
Quantum Yield (Φ) 0.23[5]Not explicitly stated
Recommended Concentration 100 µM - 1 mM[5][6]100 µM
Solubility Highly water-soluble[6]Not explicitly stated

Signaling Pathways

Activation of nAChRs by released nicotine initiates a cascade of downstream signaling events. nAChRs are ligand-gated ion channels that, upon binding to an agonist like nicotine, undergo a conformational change to allow the influx of cations, primarily Na+ and Ca2+.[7] This influx leads to depolarization of the cell membrane and can trigger an action potential. The subsequent increase in intracellular calcium can activate a variety of downstream signaling pathways, including the PI3K-Akt pathway, which is involved in cell survival and neuroprotection.[3]

nAChR_signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Nicotine Nicotine nAChR Nicotinic Acetylcholine Receptor (nAChR) Nicotine->nAChR Na_Ca_influx Na+ / Ca2+ Influx nAChR->Na_Ca_influx Opens Depolarization Membrane Depolarization Na_Ca_influx->Depolarization PI3K_Akt PI3K-Akt Pathway Na_Ca_influx->PI3K_Akt Activates Action_Potential Action Potential Depolarization->Action_Potential Neuroprotection Neuroprotection & Cell Survival PI3K_Akt->Neuroprotection

Nicotinic Acetylcholine Receptor (nAChR) Signaling Pathway.

Experimental Protocols

Protocol 1: Two-Photon Uncaging of Nicotine in Brain Slices

This protocol describes the use of this compound for two-photon laser scanning microscopy (2PLSM) to investigate the integration of nicotinic inputs in dendrites of neurons in acute brain slices.

Materials:

  • This compound

  • Artificial cerebrospinal fluid (aCSF)

  • Carbogen gas (95% O2, 5% CO2)

  • Patch pipettes (3-5 MΩ resistance)

  • Internal solution for whole-cell recording

  • Acute brain slices (e.g., from hippocampus or cortex)

Equipment:

  • Two-photon laser scanning microscope with a Ti:sapphire laser

  • Patch-clamp amplifier and data acquisition system

  • Vibrating microtome for slicing

  • Perfusion system for aCSF

  • Micromanipulators

Procedure:

  • Slice Preparation: Prepare acute brain slices (250-300 µm thick) from the brain region of interest using a vibrating microtome in ice-cold, carbogenated aCSF. Allow slices to recover for at least 1 hour at room temperature in carbogenated aCSF.

  • Solution Preparation: Prepare a stock solution of this compound in water. On the day of the experiment, dilute the stock solution in aCSF to the final desired concentration (e.g., 100 µM). Protect the this compound containing aCSF from light.

  • Electrophysiological Recording: Transfer a brain slice to the recording chamber of the microscope and continuously perfuse with carbogenated aCSF. Obtain a whole-cell patch-clamp recording from a neuron of interest.

  • Two-Photon Uncaging:

    • Visualize the dendrites of the patched neuron using two-photon imaging.

    • Switch the perfusion to the aCSF containing this compound.

    • Position the laser spot at the desired dendritic location.

    • Deliver a short laser pulse (e.g., 1-5 ms) at a wavelength suitable for two-photon excitation of this compound to uncage nicotine.

    • Record the resulting postsynaptic potential or current.

  • Data Acquisition and Analysis: Record the electrophysiological responses to nicotine uncaging at different dendritic locations. Analyze the amplitude, kinetics, and summation of the responses to understand the dendritic integration of nicotinic inputs.

experimental_workflow cluster_prep Preparation cluster_experiment Experiment cluster_analysis Data Analysis Slice_Prep Acute Brain Slice Preparation Patch_Clamp Whole-Cell Patch-Clamp Recording Slice_Prep->Patch_Clamp RuBi_Nicotine_Prep This compound Solution Preparation Uncaging Two-Photon Uncaging of Nicotine RuBi_Nicotine_Prep->Uncaging Two_Photon_Imaging Two-Photon Imaging of Dendrites Patch_Clamp->Two_Photon_Imaging Two_Photon_Imaging->Uncaging Data_Acquisition Electrophysiological Data Acquisition Uncaging->Data_Acquisition Analysis Analysis of Postsynaptic Responses Data_Acquisition->Analysis Interpretation Interpretation of Dendritic Integration Analysis->Interpretation

Experimental Workflow for Two-Photon Uncaging of Nicotine.

Logical Relationships in Experimental Design

The precise spatiotemporal control offered by this compound allows for the investigation of several key aspects of dendritic integration. The logical relationships between experimental manipulations and the expected outcomes are outlined below.

logical_relationships cluster_manipulation Experimental Manipulation cluster_outcome Investigated Outcome Uncaging_Location Vary Uncaging Location (Proximal vs. Distal Dendrites) Spatial_Summation Spatial Summation of Nicotinic Inputs Uncaging_Location->Spatial_Summation Temporal_Pattern Vary Temporal Pattern of Uncaging Temporal_Integration Temporal Integration and Synaptic Plasticity Temporal_Pattern->Temporal_Integration Co_stimulation Co-stimulate with other Neurotransmitters Synaptic_Interaction Interaction with other Synaptic Inputs Co_stimulation->Synaptic_Interaction

Logical Relationships in Experimental Design.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting RuBi-Nicotine Uncaging Efficiency

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals experiencing low uncaging efficiency with RuBi-Nicotine.

Troubleshooting Guide

Our troubleshooting guide is designed to walk you through common issues and solutions in a step-by-step, question-and-answer format.

Initial Checks

Question: My this compound solution is not producing the expected biological response upon illumination. Where do I start?

Answer: Begin by verifying the integrity of your this compound stock and the functionality of your light source.

  • Compound Integrity:

    • Storage: Has the this compound been stored correctly? It should be stored desiccated and protected from light.

    • Purity: Be aware that the quality of commercial preparations of this compound can vary.[1][2] Consider the possibility of batch-to-batch variability.

    • Solution Age: Are you using a freshly prepared solution? Caged compounds in solution can degrade over time.

  • Light Source:

    • Wavelength: Confirm that your light source's wavelength is appropriate for this compound. This compound is activated by visible light, specifically in the blue-green spectrum (e.g., 473 nm).[3]

    • Power Output: Is your laser or LED light source delivering sufficient power to the sample? Measure the power at the objective.

    • Alignment: Is the light path correctly aligned to illuminate your region of interest?

Experimental Parameters

Question: I've confirmed my setup and compound are in good order, but the uncaging efficiency is still low. What experimental parameters should I check?

Answer: Optimizing your experimental parameters is crucial for efficient uncaging.

  • Illumination Duration and Power: Have you optimized the duration and power of your light stimulus? Insufficient light exposure will result in incomplete uncaging. Conversely, excessive power can lead to photodamage. It's important to find a balance that maximizes uncaging while minimizing cellular stress. For a similar compound, PA-Nic, laser powers of 1-2.5 mW for 50 ms were used for one-photon uncaging.[5]

  • pH of the Medium: The absorption spectrum of this compound can be pH-dependent.[3] Ensure the pH of your experimental buffer is stable and within the optimal range for your biological preparation.

Two-Photon Uncaging Specifics

Question: I am using a two-photon microscope for uncaging and not seeing a response. What should I troubleshoot?

Answer: Two-photon uncaging requires specific parameter optimization.

  • Wavelength: For RuBi compounds, the two-photon absorption maximum is around 800 nm.[4] Ensure your laser is tuned to an appropriate wavelength.

  • Laser Power: Two-photon excitation is a non-linear process and requires high peak power.[6] Check the power of your femtosecond-pulsed laser at the sample. For RuBi-Dopa, an average power of 460 mW at 800 nm has been used.[4]

  • Pulse Width: The efficiency of two-photon absorption is sensitive to the laser pulse width. Ensure your laser's pulse duration is within the optimal range (typically around 100 fs).[4]

  • Focusing: The uncaging volume in two-photon microscopy is very small.[6] Precise focusing on the target area is critical.

Frequently Asked Questions (FAQs)

Q1: What is the quantum yield of this compound?

A1: The quantum yield of nicotine release from this compound upon irradiation with blue (473 nm) or green light is approximately 0.23.[3]

Q2: What are the advantages of using this compound over UV-sensitive caged nicotines?

A2: this compound can be uncaged using visible light (blue and green), which is less phototoxic to biological samples than UV light.[7] This also means that standard glass optics can be used instead of more expensive quartz optics required for UV transmission.[7] Additionally, this compound exhibits fast uncaging kinetics.[7]

Q3: Can this compound be used for two-photon uncaging?

A3: Yes, this compound and other RuBi-caged compounds are suitable for two-photon uncaging, typically using near-infrared light.[4][7]

Q4: Are the byproducts of this compound photolysis harmful to cells?

A4: The photolysis of this compound results in the release of nicotine and a ruthenium complex. The ruthenium complex is generally considered to be biologically inert, but it is always good practice to perform control experiments to rule out any effects of the photolysis byproducts in your specific system.

Q5: How can I be sure that the observed biological effect is due to uncaged nicotine and not a phototoxic effect?

A5: It is crucial to perform control experiments. Irradiate a sample without this compound to ensure that the light stimulus itself does not elicit a response. Additionally, applying a known antagonist to the nicotinic acetylcholine receptor should block the effect of uncaged nicotine.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound and a comparable photoactivatable nicotine compound, PA-Nic.

ParameterThis compoundSource
Quantum Yield (Φ) ~0.23[3]
Activation Wavelength (1P) Blue-Green (e.g., 473 nm)[3]
Activation Wavelength (2P) ~800 nm (peak for RuBi compounds)[4]
Key Features High water solubility, fast uncaging kinetics[7]
ParameterPA-NicSource
2P Uncaging Cross-Section (δu) 0.094 GM at 810 nm[5]
Activation Wavelength (1P) ~405 nm[2][5]
Activation Wavelength (2P) 720-810 nm[5]
Concentration Used 100 µM (for 2P uncaging)[5]
Laser Power (1P) 1-2.5 mW (50 ms pulse)[5]

Experimental Protocols

Detailed Methodology for Two-Photon Uncaging of this compound

This protocol provides a general framework. Specific parameters may need to be optimized for your experimental setup and biological preparation.

  • Preparation of this compound Stock Solution:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., water or DMSO) at a concentration of 10-100 mM.

    • Store the stock solution at -20°C, protected from light.

  • Loading the Biological Sample:

    • Dilute the this compound stock solution to the final working concentration in your experimental buffer. A starting concentration of 100-300 µM is recommended for initial experiments.

    • Apply the this compound solution to your biological preparation (e.g., brain slice, cultured cells) and allow for sufficient incubation time for the compound to diffuse to the target area.

  • Two-Photon Microscope Setup:

    • Use a two-photon microscope equipped with a femtosecond-pulsed laser (e.g., Ti:Sapphire).

    • Tune the laser to a wavelength between 780 nm and 820 nm.

    • Set the laser power to an appropriate level. This will need to be determined empirically but may be in the range of 10-50 mW at the sample for uncaging at a single point.

    • Use a high numerical aperture (NA) objective to ensure tight focusing of the laser beam.

  • Uncaging and Data Acquisition:

    • Identify the target region of interest (e.g., a specific neuron or subcellular compartment).

    • Deliver a series of short laser pulses (e.g., 1-10 ms) to the target region to uncage the nicotine.

    • Simultaneously record the biological response (e.g., using electrophysiology or fluorescence imaging).

  • Control Experiments:

    • Perform control experiments by delivering the laser stimulus to a region without this compound to check for non-specific light effects.

    • Use a nicotinic acetylcholine receptor antagonist to confirm that the observed response is mediated by nicotine.

Visualizations

TroubleshootingWorkflow start Low Uncaging Efficiency check_compound Check Compound Integrity (Storage, Purity, Age) start->check_compound check_light Check Light Source (Wavelength, Power, Alignment) start->check_light compound_ok Compound OK? check_compound->compound_ok light_ok Light Source OK? check_light->light_ok optimize_params Optimize Experimental Parameters (Concentration, Duration, Power) compound_ok->optimize_params Yes replace_compound Replace/Repurify Compound compound_ok->replace_compound No light_ok->optimize_params Yes fix_light Adjust/Fix Light Source light_ok->fix_light No params_ok Parameters Optimized? optimize_params->params_ok check_2p_settings Check 2-Photon Settings (Wavelength, Power, Pulse Width, Focus) params_ok->check_2p_settings Still Low (2P) success Successful Uncaging params_ok->success Yes check_2p_settings->success

Caption: Troubleshooting workflow for low this compound uncaging efficiency.

SignalingPathway RuBi_Nicotine This compound (Inactive) Uncaging Photolysis RuBi_Nicotine->Uncaging Light Visible Light (e.g., 473 nm) Light->Uncaging Nicotine Nicotine (Active) Uncaging->Nicotine Byproduct Ru-Complex (Byproduct) Uncaging->Byproduct nAChR Nicotinic Acetylcholine Receptor (nAChR) Nicotine->nAChR Binds to Response Biological Response (e.g., Ion Channel Opening) nAChR->Response Activates

Caption: Conceptual pathway of this compound uncaging and subsequent signaling.

References

Technical Support Center: RuBi-Nicotine Applications in Neuronal Cultures

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers in minimizing phototoxicity when using RuBi-Nicotine for precise spatiotemporal activation of nicotinic acetylcholine receptors (nAChRs) in neuronal cultures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound is a "caged" compound where a nicotine molecule is rendered biologically inactive by being bound to a photolabile ruthenium-bipyridine complex.[1] Upon illumination with visible light (typically blue or green light) or via two-photon excitation, the bond is cleaved, rapidly releasing active nicotine into the culture medium.[1][2] This allows for precise temporal and spatial control over the activation of nicotinic acetylcholine receptors (nAChRs).[2]

Q2: What are the primary advantages of using this compound?

The main advantages of this compound include its high quantum yield, rapid release kinetics (<20 ns), and excitation by visible light, which is generally less phototoxic to cells than UV light required for many other caged compounds.[1] It allows for subcellular resolution of nAChR activation, enabling detailed studies of receptor function in specific neuronal compartments.

Q3: Is this compound toxic to neuronal cultures?

At commonly used experimental concentrations (e.g., up to 1 mM), this compound and its photolysis byproducts are reported to have no detectable toxicity.[1][2] However, phototoxicity can arise from the illumination process itself, especially with prolonged or high-intensity light exposure.

Q4: What are the signs of phototoxicity in my neuronal culture?

Signs of phototoxicity can range from subtle to severe and may include:

  • Morphological changes: Neurite blebbing, retraction, or fragmentation. Changes in cell body shape or appearance of vacuoles.

  • Decreased cell viability: An increase in the number of dead cells, which can be assessed using viability assays.

  • Altered neuronal activity: Changes in spontaneous firing rates, resting membrane potential, or responsiveness to other stimuli.

  • Induction of stress pathways: Upregulation of immediate early genes (e.g., c-Fos) can be an early indicator of cellular stress.[3][4]

Q5: How can I assess neuronal viability after a this compound uncaging experiment?

Several methods can be used to quantify neuronal viability:

  • Live/Dead Staining: Using fluorescent dyes like Calcein-AM (stains live cells green) and Ethidium Homodimer-1 (stains dead cells red) provides a direct measure of cell viability.[5]

  • MTT Assay: This colorimetric assay measures the metabolic activity of cells, which correlates with cell viability.[6]

  • Crystal Violet Staining: A simple method to stain and quantify the total number of adherent cells.[6]

  • Lactate Dehydrogenase (LDH) Assay: Measures the release of LDH from damaged cells into the culture medium as an indicator of cytotoxicity.[7]

Troubleshooting Guide: Minimizing Phototoxicity

This guide provides practical steps to identify and mitigate phototoxicity during this compound experiments.

Problem Potential Cause Recommended Solution
High cell death observed after uncaging. Excessive light exposure: Light intensity is too high, or the duration of illumination is too long.1. Reduce light intensity: Use the minimum light power necessary to elicit a physiological response. 2. Shorten illumination duration: Use brief light pulses instead of continuous illumination. 3. Perform a power-response curve: Determine the optimal light parameters for nicotine release versus cell health.
Neurite blebbing or retraction is visible. Localized phototoxicity: Even with low overall light levels, focused laser spots can cause localized damage.1. Increase the illuminated area: If precise localization is not critical, slightly defocusing the light source can reduce power density. 2. Use a lower magnification objective: This will also decrease the power density at the focal plane. 3. Limit repeated stimulation: Avoid repeated uncaging at the same subcellular location in short intervals.
Inconsistent results or altered neuronal firing. Sub-lethal phototoxicity: Light exposure may not be killing cells but could be altering their physiological state.1. Include "light-only" controls: Expose control cultures (without this compound) to the same illumination protocol to isolate the effects of light. 2. Use a photo-inert culture medium: Some components in standard culture media can interact with light to produce phototoxic byproducts.[4] Consider using a medium with reduced concentrations of photosensitizers like riboflavin and phenol red during the experiment.
Low efficiency of nicotine uncaging. Inadequate light power or incorrect wavelength: The light source may not be optimal for this compound excitation.1. Verify light source specifications: Ensure the wavelength of your light source aligns with the excitation spectrum of this compound (optimally around 473 nm). 2. Calibrate your light source: Measure the light power at the sample plane to ensure it is sufficient.

Experimental Protocols

Protocol 1: Assessment of Phototoxicity using Calcein-AM and Ethidium Homodimer-1
  • Culture neurons in a multi-well plate suitable for imaging.

  • Prepare a working solution of this compound in your culture medium at the desired concentration (e.g., 100 µM).

  • Replace the medium in your experimental wells with the this compound solution. Include control wells with and without the compound.

  • Perform your uncaging protocol, varying parameters such as light intensity and duration. Include a "light-only" control group that is illuminated but contains no this compound.

  • After illumination, incubate the cells for a desired period (e.g., 1-24 hours) to allow for the development of cytotoxic effects.

  • Prepare the dye solution: Add Calcein-AM (final concentration ~2 µM) and Ethidium Homodimer-1 (final concentration ~4 µM) to a buffered saline solution.

  • Wash the cells gently with buffered saline and then incubate with the dye solution for 20-30 minutes at 37°C.

  • Image the cells using a fluorescence microscope with appropriate filters for green (live) and red (dead) fluorescence.

  • Quantify cell viability by counting the number of live and dead cells in multiple fields of view for each condition.

Protocol 2: Optimizing Uncaging Parameters
  • Plate neuronal cultures on a glass-bottom dish suitable for high-resolution microscopy.

  • Prepare a range of this compound concentrations (e.g., 50 µM, 100 µM, 250 µM) in your recording buffer or culture medium.

  • Start with a low light intensity and short pulse duration (e.g., 10 ms).

  • Monitor a physiological response, such as a calcium transient using a fluorescent indicator (e.g., GCaMP) or an electrophysiological recording (e.g., whole-cell patch-clamp).

  • Gradually increase the light intensity or duration until a reliable physiological response is observed.

  • Record the minimum light parameters required for a consistent response.

  • Assess cell health morphologically after repeated uncaging at these "minimal" parameters.

  • Establish a "phototoxicity threshold" by increasing light exposure until subtle signs of damage (e.g., membrane blebbing) appear.

  • Work within the optimized range that provides a reliable physiological response while remaining well below the phototoxicity threshold.

Quantitative Data Summary

The following table summarizes typical experimental parameters for this compound uncaging and potential phototoxicity outcomes. Note that optimal parameters will vary depending on the cell type, light source, and experimental goals.

Parameter Recommended Range Potential Phototoxicity Outcome if Exceeded
This compound Concentration 50 - 250 µMHigher concentrations may increase the risk of off-target effects, although this compound is generally well-tolerated.
Light Wavelength (1-photon) 470 - 532 nmUsing wavelengths outside this range may lead to inefficient uncaging and require higher, more damaging light intensities.
Light Wavelength (2-photon) ~800 nmInefficient excitation can lead to the need for higher laser power, increasing the risk of phototoxicity.
Light Intensity Minimal power required for a physiological response.High light intensity is a primary driver of phototoxicity, leading to oxidative stress and cell death.
Illumination Duration Short pulses (ms range)Prolonged exposure increases the total light dose and the risk of phototoxic damage.
Frequency of Stimulation Allow for recovery time between stimulations (seconds to minutes).High-frequency stimulation at the same location can lead to cumulative photodamage.

Signaling Pathways and Experimental Workflows

Nicotinic Acetylcholine Receptor (nAChR) Signaling Pathway

nAChR_Signaling RuBi_Nicotine This compound Nicotine Nicotine RuBi_Nicotine->Nicotine Light Visible Light (470-532 nm) Light->RuBi_Nicotine Uncaging nAChR Nicotinic ACh Receptor (Ligand-gated ion channel) Nicotine->nAChR Binds to Ion_Influx Na+ / Ca2+ Influx nAChR->Ion_Influx Opens Depolarization Membrane Depolarization Ion_Influx->Depolarization Ca_Signaling Ca2+ Signaling Cascades (e.g., CaMKII, CREB) Ion_Influx->Ca_Signaling AP Action Potential Depolarization->AP Triggers Neurotransmitter_Release Neurotransmitter Release AP->Neurotransmitter_Release Gene_Expression Changes in Gene Expression Ca_Signaling->Gene_Expression

Caption: Activation of nAChRs by uncaged nicotine leads to ion influx and downstream signaling.

Experimental Workflow for Minimizing Phototoxicity

phototoxicity_workflow start Start: Plan Experiment control_planning Plan Controls: - No this compound - No Light - Light only start->control_planning param_optimization Optimize Parameters: - Determine minimal light exposure - Calibrate [this compound] control_planning->param_optimization run_experiment Execute Experiment with Optimized Parameters param_optimization->run_experiment assess_phototoxicity Assess Phototoxicity run_experiment->assess_phototoxicity morphology Morphological Analysis (e.g., neurite integrity) assess_phototoxicity->morphology Visually viability Viability Assay (e.g., Calcein AM/EthD-1) assess_phototoxicity->viability Quantitatively function Functional Assessment (e.g., electrophysiology) assess_phototoxicity->function Functionally analyze_data Analyze and Interpret Data morphology->analyze_data viability->analyze_data function->analyze_data troubleshoot Troubleshoot: - Reduce light exposure - Adjust [this compound] - Check culture medium analyze_data->troubleshoot If phototoxicity is detected troubleshoot->param_optimization

Caption: A logical workflow for designing and executing this compound experiments while monitoring for phototoxicity.

References

Technical Support Center: Calibrating Light Source for Reproducible RuBi-Nicotine Uncaging

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in calibrating their light source for reproducible RuBi-Nicotine uncaging experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used?

This compound is a "caged" nicotine compound. The nicotine molecule is rendered biologically inactive by being chemically bound to a photoremovable protecting group, in this case, a ruthenium-bipyridine complex.[1] When irradiated with visible light, this bond is broken, releasing the active nicotine in a process called "uncaging" or photolysis.[1] This technique allows for the precise spatial and temporal control of nicotine delivery to cells or tissues, mimicking neurotransmitter release at synapses.[2][3]

Q2: What are the key advantages of using this compound?

Key advantages of this compound include:

  • Activation by visible light: It can be uncaged using blue (473 nm) or green (532 nm) light, which is less phototoxic to biological samples compared to the UV light required for many other caged compounds.[4][5]

  • Rapid release kinetics: Nicotine is released very quickly (in the nanosecond range) upon illumination, allowing for the study of fast biological processes.[1][5]

  • High quantum yield: It has a high quantum yield (Φ = 0.23), meaning that a relatively high number of nicotine molecules are released per absorbed photon, making the uncaging process efficient.[4][5]

Q3: What type of light source is recommended for this compound uncaging?

For one-photon uncaging of this compound, a laser with an emission wavelength in the blue-green range of the visible spectrum is optimal. Commonly used wavelengths are 473 nm and 532 nm.[4][5] For two-photon uncaging, a tunable Ti:Sapphire laser set to around 800 nm is recommended.[6]

Q4: How do I handle and store this compound?

This compound is sensitive to light. It is crucial to handle and prepare solutions in the dark or under dim red light to prevent premature uncaging.[7] Store the compound protected from light, according to the manufacturer's instructions.

Troubleshooting Guide

Problem 1: No or weak biological response after uncaging.

Possible Cause Troubleshooting Step
Insufficient light power at the sample. Measure the laser power at the sample plane using a calibrated power meter. Ensure the power is adequate for uncaging (e.g., >1 mW for some applications).[8]
Incorrect wavelength. Verify that the laser wavelength matches the absorption spectrum of this compound (optimally between 420-470 nm for one-photon uncaging).[4][5]
Improper focus of the light source. Ensure the uncaging light is correctly focused on the area of interest. Use a fluorescent standard to visualize and align the uncaging spot.
Degradation of this compound. Prepare fresh solutions of this compound for each experiment. Protect the solution from ambient light.[7]
"Inner filter" effect. At high concentrations (>0.5 mM), the caged compound in the light path can absorb a significant amount of light, reducing the amount that reaches the focal plane. Consider using a lower concentration or a longer wavelength where absorption is less pronounced.

Problem 2: Inconsistent or non-reproducible results.

Possible Cause Troubleshooting Step
Fluctuations in light source power. Allow the light source to warm up and stabilize before starting the experiment. Monitor the power output throughout the experiment.
Variability in the depth of uncaging within the tissue. Be aware that light scattering increases with tissue depth, which can affect the uncaging efficiency, especially at shorter wavelengths.[8] Try to perform experiments at a consistent depth.
Movement of the sample or objective. Ensure the sample is securely fixed and there is no drift in the microscope focus during the experiment.
Inconsistent concentration of this compound. Ensure thorough mixing of the this compound solution in the bath and allow for sufficient equilibration time with the tissue.

Problem 3: Evidence of photodamage to the cells or tissue.

Possible Cause Troubleshooting Step
Light intensity is too high. Reduce the laser power or the duration of the light pulse. Determine the minimum power and duration required to elicit a reliable biological response.
Prolonged or repeated exposure to the uncaging light. Minimize the exposure time and the number of uncaging events at a single location.
Using a shorter, more energetic wavelength. If possible, use a longer wavelength within the activation spectrum of this compound, as this is generally less damaging to biological tissue.

Quantitative Data

Table 1: Photochemical Properties of this compound

ParameterValueReference
One-Photon Excitation Wavelengths 473 nm (blue), 532 nm (green)[4][5]
Two-Photon Excitation Wavelength ~800 nm[6]
Quantum Yield (Φ) 0.23[4][5]
Release time < 20 ns[1][5]
Molar Absorptivity (ε) at 453 nm 4300 M⁻¹cm⁻¹[5]
Effective Cross Section (φε) at 453 nm 989[5]

Table 2: Recommended Starting Parameters for Uncaging Experiments

ParameterSuggested RangeNotes
This compound Concentration 30 µM - 1 mMHigher concentrations can lead to the "inner filter" effect.[1]
One-Photon Laser Power at Sample > 1 mWThis is a starting point and should be optimized for the specific setup and biological question.[8]
Light Pulse Duration 1 ms - 100 msShorter pulses can be used with higher laser power to minimize phototoxicity.
Two-Photon Laser Power at Sample 10 - 50 mWHighly dependent on the specific microscope, objective, and depth of uncaging.

Experimental Protocols

Protocol 1: Calibration of Light Source Power for One-Photon Uncaging

  • Equipment Setup:

    • Turn on the laser and allow it to stabilize for at least 30 minutes.

    • Place a calibrated optical power meter with a sensor appropriate for the laser wavelength under the microscope objective.

  • Power Measurement:

    • Set the laser to the desired wavelength for uncaging (e.g., 473 nm).

    • Focus the objective onto the surface of the power meter sensor.

    • In the acquisition software, set the laser power to a starting value (e.g., 10% of maximum).

    • Open the laser shutter and record the power reading from the meter.

    • Repeat the measurement for a range of software power settings (e.g., in 10% increments) to create a calibration curve of software setting versus actual power at the sample.

  • Reproducibility Check:

    • Periodically re-measure the laser power to ensure stability and reproducibility over time.

Protocol 2: Functional Calibration using a Caged Fluorophore

This protocol uses a caged fluorophore, such as NPE-HPTS, to provide a functional readout of uncaging efficiency, which can be a useful proxy for calibrating this compound uncaging.

  • Solution Preparation:

    • Prepare a solution of the caged fluorophore (e.g., 100 µM NPE-HPTS) in the experimental buffer.

  • Microscope Setup:

    • Set up the microscope for fluorescence imaging of the uncaged fluorophore (e.g., FITC filter set for HPTS).

    • Place a drop of the caged fluorophore solution on a microscope slide.

  • Uncaging and Imaging:

    • Focus on the solution.

    • Deliver a single light pulse with the uncaging laser at a specific power and duration.

    • Immediately acquire a fluorescence image of the uncaged fluorophore.

    • Measure the fluorescence intensity in the region of uncaging.

  • Calibration Curve:

    • Repeat step 3 with varying laser powers and/or pulse durations to generate a dose-response curve, correlating the uncaging parameters with the amount of released fluorophore (and thus, the uncaging efficiency).

Visualizations

Nicotinic_Signaling_Pathway cluster_0 Presynaptic Terminal cluster_1 Postsynaptic Neuron RuBi_Nicotine This compound Nicotine Nicotine RuBi_Nicotine->Nicotine Release Light_Source Light (473/532 nm) Light_Source->RuBi_Nicotine Uncaging nAChR Nicotinic Acetylcholine Receptor (nAChR) Nicotine->nAChR Binds to Ion_Channel Ion Channel Opening (Na+, K+, Ca2+ influx) nAChR->Ion_Channel Depolarization Membrane Depolarization Ion_Channel->Depolarization Neurotransmitter_Release Neurotransmitter Release (e.g., Dopamine) Depolarization->Neurotransmitter_Release Cellular_Response Cellular Response Neurotransmitter_Release->Cellular_Response

Caption: Signaling pathway of uncaged nicotine.

Uncaging_Workflow cluster_setup Experiment Setup cluster_experiment Uncaging Experiment cluster_analysis Data Analysis Prepare_Solution Prepare this compound Solution (in dark) Equilibrate Equilibrate Sample with This compound Solution Prepare_Solution->Equilibrate Calibrate_Laser Calibrate Light Source (Power and Alignment) Uncage Deliver Light Pulse to Uncage Nicotine Calibrate_Laser->Uncage Prepare_Sample Prepare Biological Sample (e.g., brain slice) Prepare_Sample->Equilibrate Locate_ROI Locate Region of Interest (e.g., using 2-photon imaging) Equilibrate->Locate_ROI Locate_ROI->Uncage Record_Data Record Biological Response (e.g., patch-clamp) Uncage->Record_Data Analyze Analyze Recorded Data Record_Data->Analyze Correlate Correlate Response with Uncaging Parameters Analyze->Correlate Troubleshoot Troubleshoot based on Results Correlate->Troubleshoot

Caption: Experimental workflow for this compound uncaging.

References

Technical Support Center: Controlling for Vehicle Effects of RuBi-Nicotine Solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in designing and executing well-controlled experiments with RuBi-Nicotine. Proper controls for the vehicle solution and the photoactivation process are critical for attributing observed effects specifically to the photo-released nicotine.

Frequently Asked Questions (FAQs)

Q1: What is the recommended vehicle for dissolving this compound?

A1: this compound is soluble in water up to 50-100 mM. For most biological experiments, the recommended vehicle is a sterile, buffered physiological solution appropriate for your preparation. Common choices include:

  • In vitro studies (cell culture, slice physiology): Artificial cerebrospinal fluid (aCSF), Hanks' Balanced Salt Solution (HBSS), or phosphate-buffered saline (PBS).

  • In vivo studies: Sterile saline (0.9% NaCl) or PBS.

Always ensure the final solution pH is compatible with your experimental system after dissolving the this compound.

Q2: I am observing an effect after applying the vehicle solution alone, even before light stimulation. What should I do?

A2: This indicates a "vehicle effect" and requires systematic troubleshooting.

  • Vehicle Component Check: If your vehicle is more complex than saline or water, test the effects of each component individually. For example, if you are using a buffered solution with other additives, apply a solution of each additive alone.

  • pH and Osmolality: Ensure the pH and osmolality of your vehicle solution match your normal experimental medium or the physiological environment of your animal model. A mismatch can independently cause biological effects.

  • Solvent Toxicity: While this compound is water-soluble, if any other solvent was used, consider its potential toxicity at the final concentration. It is recommended to use water or a physiological buffer as the primary solvent.

Q3: How can I be certain that the observed biological response is due to the photo-released nicotine and not the this compound compound itself or the light?

A3: A comprehensive set of control experiments is essential. You must be able to demonstrate that neither the caged compound in its inactive state nor the light stimulation alone causes the observed effect. The two most critical controls are:

  • This compound without Light: Apply the this compound solution to your preparation but do not deliver the light stimulus. This control accounts for any potential biological activity of the caged compound itself.

  • Vehicle + Light: Apply the vehicle solution (without this compound) and deliver the same light stimulus (same wavelength, duration, and intensity) as in your experimental condition. This control is crucial to rule out any effects of the light itself, such as heating or phototoxicity.

Q4: Can the ruthenium complex have biological effects on its own?

A4: While this compound has been shown to have no detectable toxicity at a concentration of 1 mM in leech ganglia neurons, it is crucial to perform the "this compound without Light" control in your specific experimental system to confirm it is inert before photoactivation[1].

Q5: What wavelength of light should be used for the control experiments?

A5: The light used in your "Vehicle + Light" control should be identical to the light used to uncage the nicotine. This compound is excitable by visible light[2]. The specific wavelength for maximal activation should be determined from the product datasheet or relevant literature. Using the exact same light parameters in your control ensures that any observed effects in the experimental group can be confidently attributed to the released nicotine rather than the light.

Experimental Protocols

Protocol 1: "Vehicle + Light" Control Experiment

This protocol is designed to test for any effects of the light delivery in the absence of this compound.

Objective: To ensure that the light stimulus alone does not elicit a biological response in the experimental preparation.

Methodology:

  • Prepare Vehicle Solution: Prepare the vehicle solution (e.g., sterile aCSF or saline) identical to that used for dissolving this compound. Ensure it is at the correct temperature and pH for your experiment.

  • Application: Apply the vehicle solution to your preparation (e.g., perfuse over brain slices, inject into a specific brain region) in the same manner and for the same duration as you would the this compound solution.

  • Equilibration: Allow the preparation to equilibrate with the vehicle solution for the same amount of time as in the main experiment.

  • Light Stimulation: Deliver the light stimulus using the identical parameters (wavelength, intensity, duration, and location) as planned for uncaging this compound.

  • Data Acquisition: Record the biological output of interest (e.g., neuronal firing rate, behavioral response) before, during, and after the light stimulation.

  • Analysis: Analyze the data to determine if any significant change occurred in response to the light stimulation.

Protocol 2: "this compound without Light" Control Experiment

This protocol tests for any biological activity of the caged compound before photoactivation.

Objective: To confirm that the this compound compound is biologically inactive in its caged form.

Methodology:

  • Prepare this compound Solution: Dissolve this compound in the appropriate vehicle to the final experimental concentration.

  • Application: Apply the this compound solution to the preparation in the same manner and for the same duration as in the main experiment.

  • Equilibration: Allow the preparation to equilibrate.

  • Data Acquisition: Record the biological output of interest for a duration equivalent to the entire experimental timeline (including the period where light would have been applied). Crucially, do not deliver the light stimulus.

  • Analysis: Analyze the data to determine if the application of the caged compound alone caused any change in the biological response.

Data Presentation

The following table presents hypothetical results from a well-controlled experiment designed to measure neuronal firing rate upon photo-release of nicotine.

Experimental ConditionBaseline Firing Rate (Hz)Firing Rate During/After Stimulation (Hz)Change in Firing Rate (%)Interpretation
Experimental (this compound + Light)5.2 ± 0.425.8 ± 2.1+396%Significant increase in firing rate.
Control 1 (Vehicle + Light)5.1 ± 0.55.3 ± 0.6+4%No significant effect of light alone.
Control 2 (this compound without Light)5.3 ± 0.35.2 ± 0.4-2%Caged compound is inert.

*Data are presented as Mean ± SEM.

Mandatory Visualizations

Experimental Workflow for Vehicle Controls

G cluster_prep Preparation cluster_exp Experimental Group cluster_ctrl1 Control 1: Vehicle + Light cluster_ctrl2 Control 2: this compound without Light cluster_analysis Analysis & Interpretation prep Biological Preparation (e.g., cell culture, in vivo model) exp_apply Apply this compound in Vehicle prep->exp_apply ctrl1_apply Apply Vehicle Only prep->ctrl1_apply ctrl2_apply Apply this compound in Vehicle prep->ctrl2_apply exp_light Deliver Light Stimulus exp_apply->exp_light exp_measure Measure Biological Response exp_light->exp_measure analysis Compare Responses exp_measure->analysis ctrl1_light Deliver Identical Light Stimulus ctrl1_apply->ctrl1_light ctrl1_measure Measure Biological Response ctrl1_light->ctrl1_measure ctrl1_measure->analysis ctrl2_no_light No Light Stimulus ctrl2_apply->ctrl2_no_light ctrl2_measure Measure Biological Response ctrl2_no_light->ctrl2_measure ctrl2_measure->analysis conclusion Isolate Nicotine-Specific Effect analysis->conclusion

Caption: Workflow for controlling vehicle and light effects in this compound experiments.

References

Technical Support Center: Diffusion Considerations for Uncaged Nicotine in Tissue

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing uncaged nicotine in tissue preparations. The information is tailored for scientists and drug development professionals to address common challenges encountered during such experiments.

Frequently Asked Questions (FAQs)

Q1: What is the estimated diffusion coefficient for nicotine in brain tissue?

Q2: How quickly is nicotine released from caged compounds upon photolysis?

The speed of nicotine release is dependent on the specific caged compound used. For instance, RuBi-Nic (a ruthenium-bipyridine based caged nicotine) exhibits very fast photolysis, with a time constant of approximately 17 nanoseconds.[1] This rapid release allows for precise temporal control over nicotine application.

Q3: What are the key differences between one-photon and two-photon uncaging of nicotine?

One-photon (1P) uncaging uses a single photon of higher energy (e.g., UV or blue light) to cleave the caging group. While effective, it can lead to the release of nicotine along the entire light path, potentially causing off-target effects.[4] Two-photon (2P) uncaging utilizes the near-simultaneous absorption of two lower-energy (e.g., near-infrared) photons, confining the uncaging event to the focal point.[4] This provides superior spatial resolution, which is critical when targeting subcellular structures like dendrites.[1]

Q4: Can repeated uncaging lead to receptor desensitization?

Yes, repeated application of nicotine can lead to the desensitization of nicotinic acetylcholine receptors (nAChRs).[5] This is a critical consideration in experimental design. For example, studies have shown that repeated perisomatic photolysis of PA-Nic with a short inter-stimulus interval can lead to an attenuation of the evoked inward current.[2][6] It is important to allow sufficient time between uncaging events for receptor recovery.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
No or very small response to uncaging 1. Low concentration of caged nicotine at the target site. 2. Insufficient laser power or duration. 3. Poor photolysis efficiency of the caged compound. 4. Low expression of nAChRs in the target neuron. 5. Problem with the electrophysiological recording. 1. Optimize the application method (bath application vs. local perfusion). For local application, ensure the pipette is close to the target and apply low pressure for a sufficient duration to saturate the tissue. [3] 2. Increase the laser flash intensity or duration. Calibrate the laser power delivered to the sample. [1] 3. Switch to a caged compound with a higher quantum yield or two-photon action cross-section (see Table 1). 4. Perform validation experiments in a brain region known to have high nAChR expression, such as the medial habenula. [1] 5. Check the integrity of the patch-clamp recording (seal resistance, access resistance).
Response amplitude decreases with repeated stimulation 1. nAChR desensitization. 2. Depletion of the caged compound at the uncaging site. 3. Photodamage to the tissue. 1. Increase the inter-stimulus interval to allow for receptor recovery. An interval of 10 seconds has been shown to be more effective than 1 second. [1] 2. If using local application, ensure a continuous low-pressure ejection to replenish the caged compound. [3] 3. Use the minimum laser power and duration necessary to elicit a reliable response. Monitor the health of the cell throughout the experiment.
High background noise or spontaneous activity 1. Instability of the caged compound in solution, leading to spontaneous release of nicotine. 2. Some caged compounds or their byproducts may have off-target pharmacological effects. 3. Epileptiform activity induced by uncaging in the absence of action potential blockers. 1. Use freshly prepared solutions of the caged compound. Check the stability of the specific caged compound being used; for example, PA-Nic has been shown to have excellent dark stability. [1] 2. Perform control experiments with the uncaging byproducts alone to test for pharmacological inertness. The byproducts of PA-Nic photolysis have been reported to be pharmacologically inert. [1] 3. Consider including tetrodotoxin (TTX) in the recording solution to block action potentials, especially when bathing the slice in the caged compound.
Variability in response size and kinetics 1. Scattering of the uncaging light in the tissue, which is more pronounced at shorter wavelengths. 2. Slight movements of the tissue or uncaging pipette. 3. Inconsistent delivery of the caged compound. 1. Be aware that the depth of the uncaging focus within the slice can affect response amplitude and kinetics due to light scattering. [1] 2. Ensure the stability of the experimental setup. Use a stable platform and secure the brain slice and any perfusion lines. 3. For local application, maintain a constant, low pressure for consistent ejection of the caged compound. [3]

Quantitative Data Summary

Table 1: Photochemical Properties of Caged Nicotine Compounds

Caged CompoundPhotolysis Wavelength(s)Quantum Yield (Φ)Two-Photon Action Cross-Section (δu)Reference(s)
RuBi-Nic 473 nm, 532 nm0.23Not Reported[1]
PA-Nic ~405 nm (one-photon), 720-810 nm (two-photon)Not explicitly stated, but described as efficient0.025 GM at 720 nm, 0.059 GM at 760 nm, 0.094 GM at 810 nm[1]

Table 2: Estimated Diffusion Parameters for Small Molecules in Brain Tissue

ParameterTypical ValueImplication for Nicotine DiffusionReference(s)
Extracellular Space (ECS) Volume Fraction (α) ~0.2 (20%)Nicotine diffusion is confined to this fraction of the total tissue volume.[1][3]
Tortuosity (λ) ~1.6The effective diffusion path for nicotine is longer than the straight-line distance, reducing the diffusion coefficient.[1][3]
Reduction in Effective Diffusion Coefficient (D)D ≈ D / 2.6The diffusion of nicotine in brain tissue is approximately 2.6 times slower than in a free aqueous solution.[1][2][3]

Experimental Protocols

Protocol 1: Preparation of Acute Brain Slices and Bath Application of Caged Nicotine
  • Prepare Artificial Cerebrospinal Fluid (aCSF): Prepare and carbogenate (95% O2 / 5% CO2) the appropriate aCSF solutions for slicing, recovery, and recording.

  • Brain Extraction and Slicing: Anesthetize and perfuse the animal with ice-cold, oxygenated slicing aCSF. Rapidly extract the brain and prepare coronal or sagittal slices (e.g., 300 µm thick) containing the region of interest using a vibratome in ice-cold, oxygenated slicing aCSF.

  • Slice Recovery: Transfer the slices to a recovery chamber containing oxygenated aCSF at 32-34°C for at least 30 minutes, then maintain at room temperature until use.

  • Transfer to Recording Chamber: Place a single slice in the recording chamber on the microscope stage and continuously perfuse with oxygenated recording aCSF at a rate of 1.5-2 mL/min.

  • Bath Application of Caged Nicotine: Dissolve the caged nicotine (e.g., 100 µM PA-Nic) in the recording aCSF.[1] Switch the perfusion to the caged nicotine-containing aCSF and allow it to recirculate for the duration of the experiment.[1]

  • Electrophysiological Recording: Obtain whole-cell patch-clamp recordings from the target neurons.

  • Uncaging: Position the uncaging laser spot at the desired location (e.g., perisomatic or dendritic) and deliver light pulses of appropriate wavelength, duration, and intensity to elicit a response.

Protocol 2: Local Application of Caged Nicotine via Puffer Pipette
  • Follow steps 1-4 from Protocol 1.

  • Prepare Puffer Pipette: Pull a glass micropipette and fill it with recording aCSF containing the caged nicotine at the desired concentration.

  • Position Puffer Pipette: Under visual guidance, carefully position the tip of the puffer pipette near the neuron of interest.

  • Electrophysiological Recording: Establish a whole-cell patch-clamp recording from the target neuron.

  • Local Application: Apply low pressure (e.g., 1-2 psi) to the back of the puffer pipette to eject the caged nicotine solution onto the neuron.[3] Allow the tissue to be saturated for 1-2 minutes before uncaging.[3]

  • Uncaging: Proceed with laser-induced uncaging as described in Protocol 1.

Visualizations

Nicotine_Signaling_Pathway cluster_0 Presynaptic Terminal cluster_1 Postsynaptic Neuron Uncaged Nicotine Uncaged Nicotine nAChR_pre Presynaptic nAChR Uncaged Nicotine->nAChR_pre binds nAChR_post Postsynaptic nAChR Uncaged Nicotine->nAChR_post binds Ca_channel Voltage-gated Ca2+ Channel nAChR_pre->Ca_channel activates Ca_influx Ca2+ Influx Ca_channel->Ca_influx NT_release Neurotransmitter Release (e.g., Glutamate, Dopamine) Ca_influx->NT_release triggers Depolarization Depolarization nAChR_post->Depolarization Na+/Ca2+ influx AP_firing Action Potential Firing Depolarization->AP_firing leads to

Caption: Signaling pathway of uncaged nicotine at a synapse.

Uncaging_Workflow Slice_Prep Acute Brain Slice Preparation Recovery Slice Recovery Slice_Prep->Recovery Recording_Setup Transfer to Recording Chamber Recovery->Recording_Setup Caged_Nic_App Caged Nicotine Application (Bath or Local) Recording_Setup->Caged_Nic_App Patch_Clamp Whole-Cell Patch Clamp Caged_Nic_App->Patch_Clamp Imaging 2-Photon Imaging (optional) Patch_Clamp->Imaging Uncaging Laser Uncaging at Target Imaging->Uncaging Data_Acq Data Acquisition (Electrophysiology) Uncaging->Data_Acq Analysis Data Analysis Data_Acq->Analysis

Caption: Experimental workflow for uncaged nicotine experiments.

References

Technical Support Center: Interpreting Electrophysiological Responses to RuBi-Nicotine Uncaging

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing RuBi-Nicotine uncaging in electrophysiological experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in electrophysiology?

A1: this compound is a "caged" compound where a nicotine molecule is rendered biologically inactive by being bound to a photolabile protecting group, in this case, a Ruthenium-bipyridine complex.[1][2] This allows for precise spatial and temporal control over the release of nicotine. By applying a flash of light, typically in the visible spectrum (blue or green), the "cage" is broken, releasing the active nicotine onto a specific neuron or even a single dendritic spine with high precision.[1][3][4] This technique is invaluable for mapping the location and function of nicotinic acetylcholine receptors (nAChRs) on neuronal membranes and studying their role in synaptic transmission and plasticity.[2][5][6]

Q2: What is the expected electrophysiological response to this compound uncaging?

A2: The response depends on the type of neuron and the nAChR subtypes it expresses. Generally, activation of nAChRs, which are ligand-gated ion channels, leads to an influx of cations (primarily Na⁺ and Ca²⁺), causing depolarization of the cell membrane.[7][8][9] This can manifest as:

  • Excitatory postsynaptic potentials (EPSPs) or currents (EPSCs): A localized depolarization that, if strong enough, can trigger an action potential.[3][10]

  • Increased firing rate: The neuron may fire a burst of action potentials upon nicotine uncaging.[1]

  • Modulation of synaptic transmission: Nicotine can act on presynaptic nAChRs to increase the frequency of spontaneous inhibitory or excitatory postsynaptic currents (sIPSCs or sEPSCs) in downstream neurons.[10]

Q3: How can I confirm that the observed response is mediated by nAChRs?

A3: To verify the specificity of the response to nAChRs, you can use a non-selective nAChR antagonist like mecamylamine.[11][12] Bath application of mecamylamine should block or significantly reduce the electrophysiological response elicited by this compound uncaging.[11][13]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
No observable response to uncaging Low nAChR expression: The neuron under investigation may have a low density of functional nAChRs.[2]- Confirm nAChR expression using immunohistochemistry or by testing with bath application of a nicotinic agonist. - Choose a different brain region or cell type known to have higher nAChR expression.[5]
Inefficient uncaging: The light source may not be providing sufficient power or the correct wavelength to break the cage.- Ensure your light source (e.g., 405 nm laser) is properly aligned and focused on the area of interest.[2] - Increase the duration or intensity of the light flash. - Verify the specifications of your this compound compound and the recommended uncaging wavelength.[1]
Incorrect positioning of the uncaging spot: The released nicotine may be diffusing away before reaching the receptors.- Position the uncaging laser spot as close as possible to the neuronal membrane being investigated.[2][6] - Use two-photon microscopy for more precise targeting.[3][4]
Response amplitude is small or variable Photodamage: Excessive light exposure can damage the cell.- Use the lowest effective light power and duration for uncaging. - Allow for a sufficient recovery period between successive uncaging events.
Receptor desensitization: Prolonged or repeated exposure to high concentrations of nicotine can lead to nAChR desensitization.[14]- Use brief uncaging pulses. - Increase the interval between light flashes. - Consider using a lower concentration of this compound.
Depth of focus in the slice: Light scattering within the brain slice can affect uncaging efficiency at different depths.[2]- Be aware that response amplitudes may vary depending on the depth of the neuron within the slice.[2] - Calibrate your uncaging parameters for different recording depths.
Observed response is not blocked by mecamylamine Non-specific effects of light: The light flash itself might be causing a photoelectric artifact or directly stimulating the neuron.- As a control, perform the light flash in a region of the slice with no this compound application. - Test for light-induced artifacts in the absence of the caged compound.
Off-target effects of this compound or its byproducts: The caged compound or the products of photolysis might have unintended effects.- Consult the manufacturer's data for potential off-target effects. - Perform control experiments with an inactive form of the caged compound if available.
High background fluorescence Intrinsic fluorescence of the caged compound: this compound itself can be fluorescent, which may interfere with imaging.[2]- If simultaneously imaging fluorescently labeled neurons, consider that high concentrations of this compound (>1 mM) can obscure the signal.[2] - Periodically stop the flow of the caged compound to allow it to diffuse away and re-image the neuron.[2]

Experimental Protocols

Protocol 1: Whole-Cell Patch-Clamp Recording with this compound Uncaging in Brain Slices
  • Slice Preparation: Prepare acute brain slices (e.g., 300 µm thick) from the region of interest using a vibratome in ice-cold, oxygenated artificial cerebrospinal fluid (ACSF).

  • Recovery: Allow slices to recover in oxygenated ACSF at 32-34°C for at least 30 minutes, followed by storage at room temperature.

  • Recording Setup: Transfer a slice to the recording chamber and continuously perfuse with oxygenated ACSF. Visualize neurons using a microscope equipped with differential interference contrast (DIC) optics and a camera.

  • Patch-Clamp Recording:

    • Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-6 MΩ.

    • Fill the pipette with an internal solution containing a fluorescent dye (e.g., Alexa Fluor 488) to visualize cell morphology.

    • Establish a whole-cell patch-clamp configuration on the target neuron.

    • Record baseline synaptic activity in voltage-clamp or current-clamp mode.

  • This compound Application:

    • Dissolve this compound in the ACSF to the desired final concentration (e.g., 100-500 µM).

    • Locally perfuse the this compound solution over the slice using a gravity-fed perfusion system or a micropipette.

  • Photostimulation (Uncaging):

    • Use a laser (e.g., 405 nm) coupled to the microscope's optical path.

    • Focus the laser spot to a small diameter (e.g., 1-5 µm) near the soma or dendrite of the recorded neuron.[2][6]

    • Deliver brief light pulses (e.g., 1-10 ms) to uncage nicotine.

    • Record the resulting electrophysiological response.

  • Pharmacological Controls: To confirm the response is mediated by nAChRs, bath-apply an antagonist like mecamylamine (e.g., 10 µM) and repeat the uncaging protocol.[11][13]

Quantitative Data Summary
Parameter Observation Example Study Finding Reference
sIPSC Frequency Increased in DMV neurons after focal nicotine application in the NTS.From 4.83 ± 0.54 Hz to 6.69 ± 0.69 Hz.[10]
sEPSC Frequency Transiently increased in GABAergic NTS neurons.From 6.33 ± 1.43 Hz to 13.71 ± 2.96 Hz in the first 5s after application.[10]
CA1 Population Spike Enhanced in a concentration-dependent manner (100 µM to 3.2 mM nicotine).Maximum enhancement achieved after 15 minutes.[11]
FS Interneuron Depolarization Cholinergic agonists depolarized FS interneurons.By 7.1 ± 1.8 mV.[13]
Uncaging-Evoked Depolarization Two-photon uncaging of RuBi-Glutamate generated depolarizations.Ranged in amplitude from 1 to 20 mV.[3]

Visualizations

experimental_workflow cluster_prep Slice Preparation & Recording cluster_uncaging Uncaging Procedure cluster_analysis Data Acquisition & Analysis slice_prep Prepare Brain Slice recovery Slice Recovery slice_prep->recovery recording Establish Whole-Cell Patch-Clamp Recording recovery->recording apply_rubi Apply this compound recording->apply_rubi photostim Deliver Light Pulse (e.g., 405nm laser) apply_rubi->photostim uncage Nicotine Uncaged photostim->uncage record_response Record Electrophysiological Response uncage->record_response control_exp Perform Control (e.g., with Mecamylamine) record_response->control_exp analyze Analyze Data control_exp->analyze

Caption: Experimental workflow for this compound uncaging in brain slices.

signaling_pathway cluster_input Stimulus cluster_receptor Receptor Activation cluster_cellular_response Cellular Response light Light Pulse rubi_nic This compound light->rubi_nic uncages nicotine Nicotine rubi_nic->nicotine releases nAChR Nicotinic Acetylcholine Receptor (nAChR) nicotine->nAChR binds & activates ion_influx Na+ / Ca2+ Influx nAChR->ion_influx opens channel depolarization Membrane Depolarization ion_influx->depolarization action_potential Action Potential depolarization->action_potential if threshold is reached mecamylamine Mecamylamine mecamylamine->nAChR blocks

Caption: Signaling pathway of nAChR activation by uncaged nicotine.

troubleshooting_logic start No/Small Response to Uncaging check_light Check Light Source (Power, Wavelength, Focus) start->check_light light_ok Light Source OK? check_light->light_ok check_position Verify Uncaging Position position_ok Positioning Correct? check_position->position_ok check_receptor Confirm nAChR Presence receptor_present Receptors Present? check_receptor->receptor_present light_ok->check_position Yes adjust_light Adjust Power/Duration/ Alignment light_ok->adjust_light No position_ok->check_receptor Yes reposition Re-position Uncaging Spot position_ok->reposition No change_prep Change Cell Type/ Brain Region receptor_present->change_prep No consider_desens Consider Receptor Desensitization receptor_present->consider_desens Yes adjust_light->check_light reposition->check_position

Caption: Troubleshooting logic for weak or absent uncaging responses.

References

Validation & Comparative

Validating RuBi-Nicotine Uncaging: A Comparative Guide with nAChR Antagonists

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of RuBi-Nicotine, a caged nicotine compound, with other available alternatives. It details the validation of its uncaging process using nicotinic acetylcholine receptor (nAChR) antagonists, with a specific focus on mecamylamine. The information is supported by experimental data and detailed protocols to assist researchers in designing and interpreting their experiments.

Performance Comparison of Caged Nicotine Compounds

The precise, spatiotemporal control of nicotine release is crucial for studying nicotinic cholinergic systems. Caged compounds, which release an active molecule upon photolysis, are invaluable tools for such research. This compound, a ruthenium-bipyridine based caged compound, is designed for rapid, visible-light induced uncaging of nicotine. However, its performance in comparison to other caged nicotine analogs, such as Photoactivatable Nicotine (PA-Nic), should be carefully considered.

FeatureThis compoundPA-Nic (Photoactivatable Nicotine)
Caging Chemistry Ruthenium-bipyridine complexCoumarin-based
Excitation Wavelength Visible light (e.g., 470 nm)Near-UV light (~405 nm)
Uncaging Speed Rapid (< 20 ns)Efficient photolysis
Quantum Yield HighNot specified in compared text
Stability Reported to be unstable in brain slice experiments[1]Stable in solution with no adverse pharmacological or photochemical properties reported before uncaging.[2]
Efficacy Commercial preparations proved inferior in a head-to-head comparison.[2]Demonstrated to elicit robust and reliable nAChR-mediated currents.[2]
Byproducts Not specifiedPharmacologically inert[2]

Note: The inferiority of commercial this compound preparations suggests that researchers may need to synthesize and purify the compound in-house to achieve optimal results.[2]

Validating this compound Uncaging with Mecamylamine

To ensure that the physiological effects observed after light application are indeed due to the uncaged nicotine acting on nAChRs, it is essential to perform validation experiments with nAChR antagonists. Mecamylamine is a non-selective nAChR antagonist that can be used to block the response to photoreleased nicotine.

Experimental Protocol: Electrophysiological Validation in Brain Slices (Adapted from a PA-Nic protocol)

This protocol describes how to validate this compound uncaging in brain slices using whole-cell patch-clamp electrophysiology and mecamylamine.

1. Brain Slice Preparation:

  • Prepare acute brain slices (e.g., from mouse medial habenula, a region with high nAChR expression) of 250-300 µm thickness using a vibratome in ice-cold, oxygenated artificial cerebrospinal fluid (aCSF).

  • Allow slices to recover at 32-34°C for 30 minutes and then at room temperature for at least 30 minutes before recording.

2. Electrophysiology:

  • Perform whole-cell patch-clamp recordings from neurons in the target brain region.

  • Use a patch pipette solution containing a fluorescent dye (e.g., Alexa Fluor 488) to visualize the neuron's morphology.

  • Record baseline neuronal activity.

3. This compound Application and Uncaging:

  • Bath-apply this compound at a concentration of 100 µM to 1 mM. Note: Due to reported instability, local perfusion might be a better alternative to superfusion.[1]

  • Use a light source capable of delivering the appropriate wavelength for this compound uncaging (e.g., 470 nm LED).

  • Deliver brief light pulses (e.g., 1-10 ms) focused on the soma or dendrites of the recorded neuron.

  • Record the resulting inward current, which is indicative of nAChR activation.

4. Antagonist Application:

  • After recording a stable baseline response to this compound uncaging, bath-apply the nAChR antagonist mecamylamine.

  • The effective concentration for mecamylamine to block neuronal nAChRs has been shown to have an IC50 of 0.34 µM in rat chromaffin cells.[3] A concentration of 10 µM is often used in brain slice experiments to ensure complete blockade.

  • Allow sufficient time for the antagonist to equilibrate in the tissue (e.g., 10-15 minutes).

5. Validation:

  • Repeat the photostimulation protocol in the presence of mecamylamine.

  • A significant reduction or complete block of the light-evoked inward current confirms that the response was mediated by nAChRs activated by the uncaged nicotine.

6. Washout:

  • If possible, wash out the mecamylamine to observe the recovery of the light-evoked response.

Expected Results and Data Presentation

The primary outcome of this experiment is the amplitude of the inward current evoked by this compound uncaging before and after the application of mecamylamine.

ConditionLight-Evoked Inward Current Amplitude (pA)
Baseline (this compound) e.g., -150 ± 20
+ Mecamylamine (10 µM) e.g., -10 ± 5
Washout e.g., -120 ± 15

Data should be presented as mean ± SEM for a number of recorded cells.

Visualizing the Experimental Workflow and Signaling Pathway

To further clarify the experimental logic and the underlying biological mechanism, the following diagrams are provided.

G cluster_workflow Experimental Workflow A 1. Baseline Recording (this compound) B 2. Photostimulation (Uncaging) A->B C 3. Record Inward Current B->C D 4. Apply Mecamylamine C->D E 5. Repeat Photostimulation D->E F 6. Record Blocked Current E->F

Caption: Experimental workflow for validating this compound uncaging.

G cluster_pathway nAChR Signaling Pathway RuBi_Nicotine This compound Nicotine Nicotine RuBi_Nicotine->Nicotine Light Visible Light Light->RuBi_Nicotine Uncaging nAChR Nicotinic Acetylcholine Receptor (nAChR) Nicotine->nAChR Agonist Binding Mecamylamine Mecamylamine Mecamylamine->nAChR Antagonism Ion_Channel Ion Channel Opening (Na+, K+, Ca2+ influx) nAChR->Ion_Channel Depolarization Membrane Depolarization Ion_Channel->Depolarization Downstream Downstream Signaling (e.g., Ca2+-dependent pathways) Ion_Channel->Downstream Action_Potential Action Potential Depolarization->Action_Potential

Caption: Simplified nAChR signaling pathway and point of antagonist action.

References

A Comparative Guide to Caged Nicotine Compounds: RuBi-Nicotine vs. PA-Nic

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The precise spatiotemporal control of neurotransmitter release is a cornerstone of modern neuroscience research. Caged compounds, which release a bioactive molecule upon photostimulation, have emerged as indispensable tools for dissecting neural circuits and understanding synaptic function. Nicotine, a potent agonist of nicotinic acetylcholine receptors (nAChRs), plays a crucial role in various physiological processes, including attention, learning, and memory. This guide provides a detailed comparison of two prominent caged nicotine compounds, RuBi-Nicotine and PA-Nic, to aid researchers in selecting the optimal tool for their experimental needs.

Data Presentation: A Head-to-Head Comparison

The following table summarizes the key photochemical and photobiological properties of this compound and PA-Nic based on available experimental data.

PropertyThis compoundPA-Nic (Photoactivatable Nicotine)
Caging Group Ruthenium-bisbipyridineCoumarin
Activation Wavelength (1-photon) Visible light (e.g., 473 nm, 532 nm)[1]UV light (365 nm, λmax = 404 nm)[2]
Activation Wavelength (2-photon) Yes (wavelength not specified in reviewed literature)[1]<900 nm (maximum at 810 nm)[2]
Uncaging Speed < 20 ns[1][3]Not specified
Quantum Yield (Φu) High (specific value not reported in reviewed literature)[1][3]0.74%[2]
Two-Photon Action Cross-Section (δu) Not reported in reviewed literature0.094 GM at 810 nm[2]
Solubility Water soluble[4]Water soluble
Photolysis Byproducts Nicotine and a ruthenium aquo complex[1]Nicotine, coumarins, and potentially formaldehyde
Byproduct Toxicity This compound and its photolysis byproducts exerted no effect on A549 cells.[4] Some ruthenium complexes exhibit low toxicity in vivo.[1][5][6]Photolysis of some coumarin-caged tertiary amines can produce the toxic byproduct formaldehyde.[3] Coumarin itself has shown toxicity at high doses in animal models.[7]

Experimental Protocols

Detailed methodologies are crucial for the successful application of caged compounds. Below are representative protocols for one-photon and two-photon uncaging of nicotine in brain slices, drawing from established practices for similar compounds.

Preparation of Acute Brain Slices
  • Anesthesia and Perfusion: Anesthetize the animal (e.g., mouse) with isoflurane and perform transcardial perfusion with ice-cold, oxygenated (95% O2 / 5% CO2) N-Methyl-D-glucamine (NMDG) or sucrose-based cutting solution.

  • Brain Extraction and Slicing: Rapidly dissect the brain and prepare 250-350 µm thick coronal or sagittal slices using a vibratome in the ice-cold cutting solution.

  • Recovery: Transfer the slices to a holding chamber with artificial cerebrospinal fluid (aCSF) saturated with 95% O2 / 5% CO2. Allow slices to recover at 32-34°C for at least 30 minutes before returning to room temperature.

Electrophysiological Recording and Nicotine Uncaging
  • Slice Transfer and Perfusion: Place a brain slice in the recording chamber of an upright microscope and continuously perfuse with oxygenated aCSF at a rate of 2-3 mL/min.

  • Cell Identification and Patching: Identify target neurons using differential interference contrast (DIC) or fluorescence microscopy. Perform whole-cell patch-clamp recordings using borosilicate glass pipettes filled with an appropriate internal solution.

  • Application of Caged Compound: Bath-apply the caged nicotine compound (e.g., 10-100 µM PA-Nic) to the perfusion solution.

  • One-Photon Uncaging (PA-Nic Example):

    • Light Source: Use a UV light source (e.g., 365 nm LED or a laser) coupled to the microscope.

    • Light Delivery: Deliver light through the objective lens, focusing on the area of interest (e.g., a specific dendritic branch).

    • Stimulation Parameters: Use brief pulses of light (e.g., 1-10 ms) with controlled intensity to photorelease nicotine.

  • Two-Photon Uncaging (PA-Nic Example):

    • Laser Source: Utilize a tunable femtosecond-pulsed laser (e.g., Ti:Sapphire laser) tuned to the two-photon excitation wavelength of the caged compound (e.g., 810 nm for PA-Nic).[2]

    • Microscopy: Employ a two-photon microscope to visualize the target neuron and to focus the laser beam to a diffraction-limited spot.

    • Uncaging Parameters: Deliver short laser pulses (e.g., 1-5 ms) at a specific location on the neuron to achieve highly localized nicotine uncaging.[2]

  • Data Acquisition: Record the resulting synaptic currents or changes in membrane potential using an appropriate amplifier and data acquisition software.

Mandatory Visualization

Nicotinic Acetylcholine Receptor (nAChR) Signaling Pathway

The release of nicotine from caged compounds leads to the activation of nAChRs, initiating a cascade of downstream signaling events. The following diagram illustrates a simplified nAChR signaling pathway.

nAChR_Signaling cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular nAChR nAChR Ca_ion Ca²⁺ Influx nAChR->Ca_ion activates Nicotine Nicotine Nicotine->nAChR binds PI3K PI3K Ca_ion->PI3K activates ERK ERK Ca_ion->ERK activates Akt Akt PI3K->Akt CREB CREB Akt->CREB ERK->CREB Gene_Expression Gene Expression & Neuronal Plasticity CREB->Gene_Expression

Caption: Simplified nAChR signaling cascade.

Experimental Workflow for Caged Nicotine Uncaging in Brain Slices

The following diagram outlines the general workflow for an experiment involving the photorelease of nicotine from a caged compound in a brain slice preparation.

Uncaging_Workflow cluster_preparation Preparation cluster_experiment Experiment cluster_analysis Analysis Animal_Prep Animal Anesthesia & Perfusion Brain_Slicing Brain Slicing Animal_Prep->Brain_Slicing Slice_Recovery Slice Recovery Brain_Slicing->Slice_Recovery Patch_Clamp Whole-Cell Patch-Clamp Slice_Recovery->Patch_Clamp Caged_Compound Bath Application of Caged Nicotine Patch_Clamp->Caged_Compound Photostimulation Photostimulation (1P or 2P) Caged_Compound->Photostimulation Data_Recording Electrophysiological Recording Photostimulation->Data_Recording Data_Analysis Data Analysis Data_Recording->Data_Analysis

Caption: Caged nicotine experimental workflow.

References

A Comparative Guide to RuBi-Nicotine and MNI-Caged Nicotine for Two-Photon Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For researchers in neuroscience and drug development, the precise spatiotemporal control of nicotinic acetylcholine receptor (nAChR) activation is crucial for understanding neural circuits and developing novel therapeutics. Two-photon (2P) uncaging of caged nicotine compounds offers an unparalleled ability to mimic synaptic release of acetylcholine and investigate the function of nAChRs with subcellular resolution. This guide provides a detailed comparison of two key caged nicotine compounds: RuBi-Nicotine and MNI-caged nicotine, to aid researchers in selecting the optimal tool for their two-photon experiments.

Performance Comparison

The choice between this compound and MNI-caged nicotine for two-photon uncaging experiments depends on several key performance parameters. While direct comparative data for MNI-caged nicotine is limited, we can infer its properties from the well-characterized MNI-caged glutamate. A newer coumarin-based photoactivatable nicotine, referred to as PA-Nic, has also emerged as a strong contender.

ParameterThis compoundMNI-caged Nicotine (inferred from MNI-glutamate)PA-Nic (Coumarin-based)
Two-Photon Uncaging Wavelength (Optimal) ~800 nm[1][2]~720 nm[3]810 nm[4]
One-Photon Uncaging Wavelength Visible (Blue-Green)[5][6]UV< 470 nm[4]
Two-Photon Action Cross-Section (δu) Data not readily available~0.06 GM at 730 nm (for MNI-glutamate)[4]0.094 GM at 810 nm[4]
Quantum Yield (Φu) High (0.23 for one-photon)[5]Data not readily available for nicotineLower than typical coumarin cages for carboxylates[4]
Photolysis Speed Very rapid (< 20 ns)[7]MillisecondsData not readily available
Solubility High water solubility[6][8]Buffer solubleGood stability in the dark
Biological Inertness Low toxicity at 1 mM[7]MNI-glutamate is a potent GABA-A receptor antagonist[9]Generally low biological activity before uncaging
Commercial Availability Commercially available[8]Less common than MNI-glutamateAvailable through specialized vendors

Note: A head-to-head comparison has suggested that a commercial preparation of this compound was inferior to PA-Nic in one study[5].

Experimental Protocols

Detailed experimental protocols are essential for successful two-photon uncaging experiments. Below are generalized protocols for this compound and MNI-caged nicotine, largely adapted from studies using their glutamate analogs due to the scarcity of published protocols specifically for the nicotine compounds.

Two-Photon Uncaging of this compound

This protocol is adapted from two-photon uncaging of RuBi-glutamate.

  • Preparation of Stock Solution: Prepare a stock solution of this compound in an appropriate aqueous buffer (e.g., HEPES-buffered saline) at a concentration of 10-20 mM. Store protected from light at -20°C.

  • Working Concentration: Dilute the stock solution in the extracellular recording solution to a final working concentration of 300-800 μM[1][10].

  • Two-Photon Laser Setup: Use a Ti:Sapphire laser tuned to approximately 800 nm for two-photon excitation[1][2].

  • Uncaging Parameters:

    • Laser Power: Adjust laser power on the sample to 150-400 mW[1].

    • Pulse Duration: Use short laser pulses, typically in the range of milliseconds, to elicit physiological responses. For example, 70 ms pulses have been used to generate action potentials with RuBi-glutamate[1].

  • Targeting and Uncaging:

    • Identify the target region of interest (e.g., a specific neuron or dendritic spine) using two-photon imaging.

    • Position the uncaging laser spot at the desired location.

    • Deliver the laser pulse to photorelease nicotine.

  • Data Acquisition: Record the physiological response (e.g., postsynaptic currents or potentials) using standard electrophysiological techniques.

Two-Photon Uncaging of MNI-caged Nicotine

This protocol is based on the widely used methods for MNI-caged glutamate.

  • Preparation of Stock Solution: Prepare a stock solution of MNI-caged nicotine in an aqueous buffer at a concentration of 10-50 mM. Store protected from light at -20°C.

  • Working Concentration: The optimal working concentration will need to be determined empirically but is likely to be in the range of 1-10 mM, similar to MNI-glutamate.

  • Two-Photon Laser Setup: Tune the Ti:Sapphire laser to approximately 720 nm for optimal two-photon excitation of the MNI caging group[3].

  • Uncaging Parameters:

    • Laser Power: Use a laser power of approximately 25-30 mW on the sample[3].

    • Pulse Duration: A laser pulse of around 4 ms is a common starting point for MNI-glutamate uncaging[3].

  • Targeting and Uncaging:

    • Visualize the target structure using two-photon imaging.

    • Position the uncaging laser spot approximately 0.3 µm away from the target (e.g., the edge of a spine head)[3].

    • Deliver the laser pulse to release nicotine.

  • Data Acquisition: Record the resulting physiological signals. Be mindful of the potential for MNI compounds to block GABA-A receptors, and include appropriate controls if studying inhibitory circuits[9].

Visualizations

Signaling Pathway of Nicotine Action

Nicotine_Signaling cluster_0 Presynaptic Terminal cluster_1 Postsynaptic Neuron Nicotine Nicotine nAChR_pre Presynaptic nAChR Nicotine->nAChR_pre Binds nAChR_post Postsynaptic nAChR Nicotine->nAChR_post Binds Ca_ influx_pre Ca²⁺ Influx nAChR_pre->Ca_ influx_pre Activates NT_Release Neurotransmitter Release Ca_ influx_pre->NT_Release Triggers Depolarization Depolarization nAChR_post->Depolarization Causes AP_Firing Action Potential Firing Depolarization->AP_Firing Leads to

Caption: Simplified signaling pathway of nicotine action at a synapse.

Experimental Workflow for Two-Photon Uncaging

Two_Photon_Uncaging_Workflow Start Start Prepare_Caged_Nicotine Prepare Caged Nicotine Solution Start->Prepare_Caged_Nicotine Load_Sample Load Sample and Bath Apply Caged Compound Prepare_Caged_Nicotine->Load_Sample Identify_Target Identify Target Neuron/Spine via 2P Imaging Load_Sample->Identify_Target Position_Laser Position Uncaging Laser Spot Identify_Target->Position_Laser Deliver_Pulse Deliver 2P Laser Pulse Position_Laser->Deliver_Pulse Record_Response Record Electrophysiological Response Deliver_Pulse->Record_Response Analyze_Data Analyze Data Record_Response->Analyze_Data End End Analyze_Data->End

Caption: General experimental workflow for two-photon uncaging of nicotine.

Conclusion

Both this compound and MNI-caged nicotine (and its more recent coumarin-based counterparts) are valuable tools for the optical control of nAChR activity. This compound offers the advantage of visible light uncaging and very fast photolysis kinetics. However, the emergence of newer coumarin-based caged nicotines like PA-Nic with high two-photon action cross-sections presents a compelling alternative. The choice of caged compound will ultimately depend on the specific experimental requirements, including the desired wavelength of excitation, the temporal precision needed, and the potential for off-target pharmacological effects. Researchers should carefully consider the available data and, if possible, perform pilot experiments to determine the most suitable caged nicotine for their research questions.

References

Uncaging Nicotine: A Comparative Guide to Single-Photon and Two-Photon Activation of RuBi-Nicotine

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise spatiotemporal control of bioactive molecules is paramount. Caged compounds, such as RuBi-Nicotine, offer a powerful tool for releasing nicotine with light, enabling detailed studies of nicotinic acetylcholine receptor (nAChR) function. This guide provides an objective comparison of single-photon and two-photon uncaging techniques for this compound, supported by experimental data and detailed protocols to aid in experimental design and implementation.

Performance Comparison: Single-Photon vs. Two-Photon Uncaging

The choice between single-photon and two-photon uncaging of this compound hinges on the specific experimental requirements, particularly the need for spatial precision and deep-tissue application. While single-photon uncaging offers a simpler and often more accessible method, two-photon excitation provides significant advantages in terms of spatial resolution and tissue penetration.

ParameterSingle-Photon Uncaging of this compoundTwo-Photon Uncaging of this compound
Excitation Wavelength Visible (e.g., 473 nm)Near-Infrared (e.g., ~800 nm)
Quantum Yield (Φ) 0.23[1]Not directly reported for this compound
Two-Photon Action Cross-Section (δu) Not Applicable~0.094 GM at 810 nm (value for PA-Nic, a comparable caged nicotine)[2]
Spatial Resolution ~1-5 µmSub-micron (<1 µm)
Penetration Depth in Tissue Tens of micronsHundreds of microns to >1 mm
Phototoxicity Higher potential for phototoxicity due to higher energy photons and out-of-focus absorptionReduced phototoxicity due to lower energy photons and localized excitation
Equipment Complexity Relatively simple (requires a visible light source)More complex (requires a pulsed near-infrared laser and specialized microscope)

Experimental Methodologies

Single-Photon Uncaging Protocol

This protocol outlines a general procedure for the single-photon uncaging of this compound in a cellular preparation, such as cultured neurons or brain slices.

Materials:

  • This compound solution (concentration to be optimized, typically in the µM to mM range)

  • Physiological buffer solution (e.g., artificial cerebrospinal fluid)

  • Microscope equipped with a light source capable of delivering visible light (e.g., 473 nm laser or LED)

  • Objective lens suitable for focusing the light to the desired spot size

  • Electrophysiology setup for recording cellular responses (optional)

Procedure:

  • Prepare the biological sample (e.g., cell culture or brain slice) in a recording chamber with physiological buffer.

  • Bath-apply the this compound solution to the chamber and allow for equilibration.

  • Identify the target cell or region of interest using the microscope.

  • Focus the visible light source to a small spot on the target.

  • Deliver a brief pulse of light to uncage the nicotine. The duration and intensity of the light pulse should be optimized to elicit a physiological response without causing photodamage.

  • Record the resulting biological activity, such as changes in membrane potential or intracellular calcium levels.

Two-Photon Uncaging Protocol

This protocol provides a framework for the two-photon uncaging of this compound, ideal for experiments requiring high spatial resolution and deep-tissue stimulation.

Materials:

  • This compound solution

  • Physiological buffer solution

  • Two-photon laser scanning microscope equipped with a tunable, pulsed near-infrared laser (e.g., Ti:Sapphire laser)

  • High numerical aperture objective lens

  • Electrophysiology or imaging setup for recording cellular responses

Procedure:

  • Prepare the biological sample in a recording chamber compatible with the two-photon microscope.

  • Bath-apply the this compound solution.

  • Identify the target cell, dendrite, or even a single dendritic spine using the two-photon microscope's imaging function.

  • Tune the laser to the appropriate two-photon excitation wavelength for this compound (typically around 800 nm).

  • Park the laser beam at the precise point of interest or perform a small raster scan over the target region.

  • Deliver a short train of laser pulses to induce two-photon absorption and uncage the nicotine. The laser power and pulse duration need to be carefully calibrated to achieve localized uncaging.

  • Simultaneously record the physiological response with high temporal and spatial resolution.

Visualizing the Process and Pathway

To better understand the experimental workflow and the subsequent biological signaling, the following diagrams have been generated.

G cluster_0 Single-Photon Uncaging cluster_1 Two-Photon Uncaging sp_laser Visible Light Source (e.g., 473 nm Laser) sp_objective Microscope Objective sp_laser->sp_objective sp_sample Biological Sample with This compound sp_objective->sp_sample sp_uncaging Nicotine Release (Wide Axial Profile) sp_sample->sp_uncaging sp_response Cellular Response sp_uncaging->sp_response tp_laser Pulsed NIR Laser (e.g., ~800 nm) tp_objective High NA Objective tp_laser->tp_objective tp_sample Biological Sample with This compound tp_objective->tp_sample tp_uncaging Nicotine Release (Confined to Focal Point) tp_sample->tp_uncaging tp_response Cellular Response tp_uncaging->tp_response G cluster_pathway Nicotinic Acetylcholine Receptor Signaling Pathway Nicotine Uncaged Nicotine nAChR Nicotinic Acetylcholine Receptor (nAChR) Nicotine->nAChR Ion_Influx Na+ / Ca2+ Influx nAChR->Ion_Influx Depolarization Membrane Depolarization Ion_Influx->Depolarization Ca_Signaling Intracellular Ca2+ Signaling Ion_Influx->Ca_Signaling AP Action Potential Depolarization->AP Neurotransmitter_Release Neurotransmitter Release AP->Neurotransmitter_Release Kinases Activation of Protein Kinases (e.g., PKA, PKC, CaMKII) Ca_Signaling->Kinases Gene_Expression Changes in Gene Expression Kinases->Gene_Expression

References

Uncaged Nicotine: A High-Precision Tool for Nicotinic Acetylcholine Receptor Research

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to the Pharmacological Validation of Photoactivatable Nicotine

For researchers, scientists, and drug development professionals investigating the intricate roles of nicotinic acetylcholine receptors (nAChRs), the ability to precisely control the application of nicotine is paramount. Traditional methods of agonist delivery, such as bath application and microiontophoresis, often lack the spatial and temporal resolution required to dissect the function of nAChRs at the subcellular level. The development of "uncaged" nicotine, a photoactivatable version of the molecule, has revolutionized the study of nicotinic signaling by enabling researchers to release nicotine with unparalleled precision using light.

This guide provides a comprehensive comparison of uncaged nicotine with alternative delivery methods, supported by experimental data and detailed protocols. It aims to equip researchers with the knowledge to effectively validate and utilize this powerful optopharmacology tool.

Comparison of Nicotine Delivery Methods

The choice of nicotine delivery method significantly impacts the interpretation of experimental results. Uncaged nicotine offers distinct advantages in terms of spatial and temporal control, which are critical for studying the dynamics of nAChR activation and downstream signaling.

FeatureUncaged Nicotine (Two-Photon)MicroiontophoresisBath Application
Spatial Resolution ~1 µm (diffraction-limited)5-10 µmWhole preparation (no spatial control)
Temporal Resolution MillisecondsMilliseconds to secondsSeconds to minutes
Concentration Control Precise, localized concentration rampsSemi-quantitative, localizedUniform, but slow to change
Reversibility Rapid diffusion away from uncaging siteDiffusion dependentSlow washout
Cellular Targeting Subcellular (dendrites, spines, axons)CellularNon-specific
Primary Application Mapping receptor distribution, studying synaptic plasticityActivating receptors on a single cellStudying global receptor properties and long-term effects

Pharmacological Validation of Uncaged Nicotine

The fidelity of uncaged nicotine as a pharmacological tool rests on the demonstration that the photolytically released nicotine faithfully recapitulates the effects of its native counterpart. This is typically validated through electrophysiological and imaging experiments.

Electrophysiological Validation

Patch-clamp electrophysiology is the gold standard for assessing the function of ion channels like nAChRs. In these experiments, a neuron is voltage-clamped, and the current flowing through nAChRs is measured in response to nicotine application.

Key Validation Parameters:

  • Dose-Response Relationship: The amplitude of the nicotine-evoked current should increase with the intensity or duration of the uncaging light flash, corresponding to a higher local concentration of released nicotine.

  • Receptor Specificity: The current evoked by uncaged nicotine should be blocked by known nAChR antagonists, such as mecamylamine.

  • Kinetics: The rise and decay times of the currents elicited by uncaged nicotine should be comparable to those observed with rapid application of free nicotine.

Table 1: Electrophysiological Comparison of Nicotine Application Methods

ParameterUncaged NicotineBath Application
Activation Time MillisecondsSeconds to Minutes
Deactivation Time Milliseconds (diffusion)Minutes (washout)
Peak Current Amplitude (pA) Can be titrated by light powerDependent on bath concentration
Desensitization Can be precisely studied with repeated flashesSlower onset, prolonged

Note: Quantitative values are highly dependent on the specific experimental conditions (cell type, receptor subtype expression, etc.).

Calcium Imaging Validation

Activation of many nAChR subtypes, particularly the α7 subtype, leads to a significant influx of calcium (Ca2+).[1] This increase in intracellular Ca2+ can be visualized using fluorescent calcium indicators.

Key Validation Parameters:

  • Localized Calcium Transients: Uncaging nicotine at specific subcellular locations, such as dendrites, should elicit localized increases in intracellular Ca2+ concentration.

  • Signal Transduction Pathway Activation: The Ca2+ influx triggered by uncaged nicotine should initiate downstream signaling cascades, such as the PI3K/Akt pathway, which can be assessed using specific biosensors or antibodies.[1]

Table 2: Calcium Imaging Comparison of Nicotine Application Methods

ParameterUncaged NicotineBath Application
Spatial Confinement of Ca2+ Signal High (micrometer scale)Low (whole-cell)
Temporal Resolution of Ca2+ Transient High (milliseconds to seconds)Low (seconds to minutes)
Signal-to-Noise Ratio High for localized eventsLower due to global background

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and validation of uncaged nicotine experiments.

Two-Photon Uncaging of Nicotine and Electrophysiological Recording

This protocol describes the simultaneous use of two-photon microscopy for uncaging and patch-clamp electrophysiology to record nAChR-mediated currents in brain slices.

Materials:

  • Photoactivatable nicotine (PA-Nic)

  • Brain slices (e.g., from mouse hippocampus or ventral tegmental area)

  • Artificial cerebrospinal fluid (aCSF)

  • Patch-clamp rig with IR-DIC optics

  • Two-photon laser scanning microscope with a tunable femtosecond laser

  • Pockels cell for laser intensity modulation

  • Data acquisition and analysis software

Procedure:

  • Slice Preparation: Prepare acute brain slices (250-300 µm thick) from the brain region of interest and maintain them in oxygenated aCSF.

  • Electrophysiology:

    • Obtain whole-cell patch-clamp recordings from the neuron of interest.

    • Voltage-clamp the neuron at a holding potential of -70 mV.

    • Include a fluorescent dye (e.g., Alexa Fluor 488) in the internal solution to visualize the neuron's morphology.

  • Two-Photon Imaging and Uncaging:

    • Visualize the patched neuron using two-photon microscopy.

    • Bath apply PA-Nic (typically 100-200 µM) to the recording chamber.

    • Position the uncaging laser spot at the desired subcellular location (e.g., a dendritic segment).

    • Deliver a brief laser pulse (e.g., 1-5 ms, 10-20 mW) to uncage nicotine.

  • Data Acquisition and Analysis:

    • Simultaneously record the electrophysiological response (inward current) and the fluorescence image.

    • Analyze the amplitude, rise time, and decay time of the uncaging-evoked postsynaptic currents (uPSCs).

    • To validate, apply a known nAChR antagonist to the bath and confirm the blockage of the uPSC.

Calcium Imaging of nAChR Activation

This protocol outlines the use of a fluorescent Ca2+ indicator to visualize changes in intracellular Ca2+ in response to uncaged nicotine.

Materials:

  • Fluorescent Ca2+ indicator (e.g., Fluo-4 AM or a genetically encoded calcium indicator like GCaMP)

  • Cultured neurons or brain slices

  • Confocal or two-photon microscope with appropriate laser lines and filters

  • Image acquisition and analysis software

Procedure:

  • Indicator Loading:

    • For chemical indicators, incubate the cells or slices with the AM ester form of the dye (e.g., 1-5 µM Fluo-4 AM) for 30-60 minutes.

    • For genetically encoded indicators, transfect or transduce the cells with the appropriate DNA construct.

  • Imaging:

    • Mount the preparation on the microscope stage and perfuse with aCSF.

    • Acquire a baseline fluorescence image.

  • Uncaging and Data Acquisition:

    • Bath apply PA-Nic.

    • Position the uncaging laser spot and deliver a light pulse as described above.

    • Acquire a time-series of fluorescence images before, during, and after the uncaging event.

  • Data Analysis:

    • Measure the change in fluorescence intensity (ΔF/F) in regions of interest (ROIs) corresponding to the uncaging location.

    • Analyze the amplitude and kinetics of the Ca2+ transients.

Visualizing the Process: Signaling Pathways and Workflows

Diagrams generated using Graphviz (DOT language) provide a clear visual representation of the complex biological and experimental processes involved in the validation of uncaged nicotine.

nAChR Signaling Pathway

This diagram illustrates the key signaling events following the activation of nAChRs by nicotine.

nAChR_Signaling cluster_membrane Plasma Membrane cluster_extracellular cluster_intracellular Intracellular nAChR nAChR Ca_channel Voltage-Gated Ca2+ Channel nAChR->Ca_channel Depolarization Ca_ion Ca2+ nAChR->Ca_ion Influx Ca_channel->Ca_ion Influx Nicotine Nicotine Nicotine->nAChR Binds PLC PLC Ca_ion->PLC PI3K PI3K Ca_ion->PI3K IP3 IP3 PLC->IP3 DAG DAG PLC->DAG PKC PKC DAG->PKC Akt Akt PI3K->Akt Gene_Expression Gene Expression (Neuroprotection) Akt->Gene_Expression

Caption: Nicotinic acetylcholine receptor (nAChR) signaling cascade.

Experimental Workflow for Uncaged Nicotine Validation

This diagram outlines the logical flow of a typical experiment to validate the effects of uncaged nicotine.

Uncaging_Workflow cluster_prep Preparation cluster_exp Experiment cluster_validation Validation Prep Prepare Brain Slice or Cell Culture Load Load with Ca2+ Indicator (for imaging) Prep->Load Patch Whole-Cell Patch Clamp Prep->Patch Apply_PANic Bath Apply PA-Nic Load->Apply_PANic Patch->Apply_PANic Uncage Two-Photon Uncaging of Nicotine Apply_PANic->Uncage Record Record Electrophysiological and/or Imaging Data Uncage->Record Antagonist Apply nAChR Antagonist Record->Antagonist Repeat_Uncage Repeat Uncaging Antagonist->Repeat_Uncage Block Confirm Blockade of Response Repeat_Uncage->Block

Caption: Experimental workflow for uncaged nicotine validation.

Conclusion

The pharmacological validation of uncaged nicotine demonstrates its utility as a precise and reliable tool for probing nAChR function. By offering unparalleled spatiotemporal control, this technique allows researchers to investigate aspects of nicotinic signaling that are inaccessible with traditional methods. The experimental protocols and validation data presented in this guide provide a framework for the successful implementation of uncaged nicotine experiments, paving the way for new discoveries in the field of cholinergic neuroscience and drug development.

References

A Researcher's Guide to Control Experiments for RuBi-Nicotine Photolysis Studies

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals utilizing RuBi-Nicotine for precise spatiotemporal control of nicotine delivery, rigorous control experiments are paramount to ensure the validity and reproducibility of their findings. This guide provides a comparative overview of essential control experiments, detailed protocols, and a summary of performance data against a common alternative, Photoactivatable Nicotine (PA-Nic).

This compound is a caged compound that allows for the rapid, light-induced release of nicotine, offering researchers a powerful tool to study nicotinic acetylcholine receptors (nAChRs) with high precision. However, the use of light and a caged molecule necessitates a series of control experiments to dissect the effects of the uncaged nicotine from potential confounding factors.

Comparison of Key Photolysis Compounds

A critical aspect of designing photolysis studies is the choice of the caged compound. Below is a comparison of this compound with a prevalent alternative, PA-Nicotine.

FeatureThis compoundPA-Nicotine
Excitation Wavelength Visible Light (typically 400-532 nm)UV Light (~405 nm)[1]
Photolysis Speed < 20 nsInformation not readily available
Quantum Yield HighGood
Photolysis Byproducts Generally considered biologically inert at experimental concentrations.[2]Considered pharmacologically inert.
Toxicity No detectable toxicity at 1 mM.No untoward pharmacological or photochemical features reported.
Two-Photon Excitation YesYes

Essential Control Experiments

To isolate the biological effects of photoreleased nicotine and exclude artifacts, the following control experiments are indispensable.

Dark Control: Assessing the Effect of the Caged Compound

Objective: To determine if the caged this compound molecule itself has any biological activity in the absence of light.

Rationale: The caged compound should be biologically inert before photolysis. Any observed effects in this control would indicate that the caged molecule itself is interacting with the biological system, confounding the interpretation of the uncaging experiments.

Light-Only Control: Evaluating Phototoxicity

Objective: To assess any effects of the illumination itself on the biological sample, independent of the caged compound.

Rationale: High-intensity light, especially at shorter wavelengths, can be phototoxic to cells and tissues. This control is crucial to distinguish between light-induced artifacts and the effects of the uncaged nicotine.

Byproduct Control: Testing the Inertness of Photolysis Products

Objective: To confirm that the byproducts of this compound photolysis do not have any biological activity.

Rationale: The photolysis of this compound yields free nicotine and a ruthenium-containing cage byproduct. While generally considered inert, it is essential to experimentally verify their lack of effect in the specific system under study.

Experimental Protocols

Dark Control Protocol
  • Preparation: Prepare a solution of this compound at the same concentration used in the photolysis experiments.

  • Application: Apply the this compound solution to the biological sample (e.g., cell culture, brain slice) in the same manner as the uncaging experiment, but without any light stimulation.

  • Incubation: Incubate the sample for the same duration as the longest photolysis experiment.

  • Measurement: Record the same biological parameters being measured in the primary experiment (e.g., electrophysiological recordings, calcium imaging, cell viability).

  • Analysis: Compare the results from the dark control to a vehicle-only control (the solution without this compound) to identify any effects of the caged compound itself.

Light-Only Control Protocol
  • Preparation: Prepare the biological sample as for the primary experiment, but without the addition of this compound.

  • Illumination: Expose the sample to the same light stimulus (wavelength, intensity, duration, and pattern) that will be used for uncaging.

  • Measurement: Record the same biological parameters as in the primary experiment.

  • Analysis: Compare the results from the light-only control to a sham control (a sample that has undergone all procedures except for the light stimulation) to identify any effects of the light itself.

Byproduct Control Protocol
  • Byproduct Generation:

    • Prepare a solution of this compound at a concentration significantly higher than that used in the biological experiments.

    • Expose this solution to intense light at the uncaging wavelength until the photolysis is complete. This can be monitored by spectrophotometry, observing the disappearance of the this compound absorption peak.

    • The resulting solution will contain the photolysis byproducts (the ruthenium cage and any other small molecules) and potentially some remaining uncaged nicotine. It is advisable to quantify the remaining nicotine concentration.

  • Application: Apply the byproduct solution to the biological sample. If there is residual nicotine, its concentration should be known and accounted for, or a separate control with a matching nicotine concentration should be performed.

  • Measurement: Record the same biological parameters as in the primary experiment.

  • Analysis: Compare the results from the byproduct control to a vehicle control to determine if the photolysis byproducts have any biological effects.

Visualizing Experimental Logic

To further clarify the relationships between these essential experiments, the following diagrams illustrate the logical workflow and the signaling pathway being investigated.

Experimental_Workflow cluster_experiment Primary Experiment cluster_controls Control Experiments PE This compound Application + Light Stimulation DC Dark Control (this compound, No Light) PE->DC Compare Results LC Light-Only Control (No this compound, Light) PE->LC Compare Results BC Byproduct Control (Photolyzed this compound) PE->BC Compare Results

Figure 1. Logical relationship of control experiments.

Signaling_Pathway cluster_photolysis Photolysis cluster_cellular Cellular Response Light Light (e.g., 473 nm) RuBiNic This compound Light->RuBiNic Nicotine Nicotine RuBiNic->Nicotine Uncaging Byproducts Byproducts (Ru Cage) RuBiNic->Byproducts nAChR nAChR Activation Nicotine->nAChR Response Biological Response (e.g., Ion Flux, Depolarization) nAChR->Response

Figure 2. Signaling pathway in a this compound experiment.

References

Cross-Validation of RuBi-Nicotine: A Comparative Guide to nAChR Agonists

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of RuBi-Nicotine, a photoactivatable nicotinic acetylcholine receptor (nAChR) agonist, with other well-established nAChR agonists, namely Varenicline and Epibatidine. The objective is to offer a comprehensive resource for researchers designing experiments that require precise spatiotemporal control of nAChR activation, and to contextualize the utility of this compound against traditional pharmacological tools.

Introduction to nAChR Agonists

Nicotinic acetylcholine receptors are a superfamily of ligand-gated ion channels that play critical roles in synaptic transmission throughout the central and peripheral nervous systems. Their activation by agonists such as acetylcholine and nicotine mediates a wide range of physiological processes, making them important targets for therapeutic intervention and neuroscience research.

This compound is a "caged" nicotine compound that remains biologically inactive until it is exposed to visible light.[1] Upon photolysis, it rapidly and irreversibly releases nicotine, allowing for highly localized and temporally precise activation of nAChRs.[1] This property makes it an invaluable tool for studying the dynamics of nicotinic signaling in complex biological systems.

Varenicline is a partial agonist at α4β2 nAChRs and a full agonist at α7 nAChRs. It is widely used as a smoking cessation aid. Its partial agonism at the α4β2 subtype is thought to reduce cravings and withdrawal symptoms by providing a moderate and sustained level of receptor stimulation, while also blocking the rewarding effects of nicotine from tobacco.

Epibatidine is a potent, non-selective nAChR agonist originally isolated from the skin of a poison frog. It exhibits high affinity for various nAChR subtypes and has powerful analgesic properties, although its therapeutic use is limited by its toxicity. It remains a valuable research tool for characterizing nAChR function.

Comparative Pharmacological Data

AgonistReceptor SubtypeEC50 / KiEfficacyReference
Varenicline α4β2Ki: 0.07 nMPartial Agonist(Jensen et al., 2005)
α3β4EC50: 180 nMFull Agonist(Mihalak et al., 2006)
α7EC50: 2 µMFull Agonist(Mihalak et al., 2006)
Epibatidine α4β2Ki: 0.02 nMFull Agonist(Badio & Daly, 1994)
α3β4Ki: 0.1 nMFull Agonist(Badio & Daly, 1994)
α7Ki: 1.3 nMFull Agonist(Stauderman et al., 1998)
Nicotine (for reference) α4β2Ki: 0.5-1 nMFull Agonist(Lu, Mackie, & Collins, 1999)
α3β4Ki: 10-50 nMFull Agonist(Lu, Mackie, & Collins, 1999)
α7EC50: 10-100 µMFull Agonist(Papke, Sanberg, & Shytle, 2001)

Note: The efficacy of this compound is dependent on the concentration of nicotine released upon photolysis. The quantum yield of this compound photolysis is high, suggesting efficient release of nicotine.

Experimental Protocols

Whole-Cell Patch-Clamp Electrophysiology for nAChR Agonist Characterization

This protocol describes the methodology for recording nAChR-mediated currents in cultured cells or brain slices to determine agonist potency and efficacy.

Materials:

  • Cell culture medium

  • HEK293 cells stably expressing the nAChR subtype of interest (e.g., α4β2, α7)

  • Borosilicate glass capillaries for patch pipettes

  • Internal solution (in mM): 140 KCl, 10 HEPES, 1 EGTA, 2 Mg-ATP, 0.3 Na-GTP (pH 7.3)

  • External solution (in mM): 140 NaCl, 2.5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4)

  • nAChR agonists: this compound, Varenicline, Epibatidine

  • Light source for photolysis (e.g., 405 nm laser or LED) for this compound experiments

  • Patch-clamp amplifier and data acquisition system

Procedure:

  • Culture cells expressing the target nAChR subtype on glass coverslips.

  • Place a coverslip in the recording chamber and perfuse with external solution.

  • Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ.

  • Fill the pipette with internal solution and establish a whole-cell patch-clamp configuration on a selected cell.

  • Hold the cell at a membrane potential of -60 mV.

  • For Varenicline and Epibatidine: Apply the agonist at various concentrations using a rapid solution exchange system. Record the evoked currents.

  • For this compound: Perfuse the chamber with a solution containing this compound. Position the light source to illuminate the patched cell or a specific region of interest. Deliver light pulses of varying duration and intensity to uncage nicotine and record the resulting currents.

  • Construct dose-response curves by plotting the peak current amplitude against the agonist concentration (or a proxy for light dose in the case of this compound).

  • Fit the data with the Hill equation to determine the EC50 and Hill coefficient.

Calcium Imaging for nAChR Activity

This protocol outlines the use of fluorescent calcium indicators to measure changes in intracellular calcium concentration following nAChR activation.

Materials:

  • Cells expressing the nAChR subtype of interest

  • Fluorescent calcium indicator (e.g., Fluo-4 AM, GCaMP)

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS)

  • nAChR agonists

  • Light source for photolysis (for this compound)

  • Fluorescence microscope with a sensitive camera

Procedure:

  • Plate cells on glass-bottom dishes.

  • Load cells with a calcium indicator by incubating with Fluo-4 AM and Pluronic F-127 in HBSS for 30-60 minutes at 37°C.

  • Wash the cells with HBSS to remove excess dye.

  • Mount the dish on the microscope stage and continuously perfuse with HBSS.

  • Acquire a baseline fluorescence signal.

  • For Varenicline and Epibatidine: Apply the agonist to the perfusion solution and record the change in fluorescence intensity over time.

  • For this compound: Add this compound to the perfusion solution. Use a targeted light source to photolyze the compound in a specific area and record the resulting fluorescence changes.

  • Analyze the data by measuring the change in fluorescence (ΔF/F0) to quantify the calcium response.

Visualizations

Experimental_Workflow Experimental Workflow for nAChR Agonist Comparison cluster_electrophysiology Patch-Clamp Electrophysiology cluster_calcium Calcium Imaging prep_ephys Prepare nAChR-expressing cells patch Establish Whole-Cell Recording prep_ephys->patch apply_agonist_ephys Apply Agonist (Varenicline/Epibatidine) patch->apply_agonist_ephys uncage_rubi Photolyze this compound patch->uncage_rubi record_currents Record Ionic Currents apply_agonist_ephys->record_currents uncage_rubi->record_currents analyze_ephys Analyze Dose-Response record_currents->analyze_ephys prep_calcium Load cells with Calcium Indicator baseline Acquire Baseline Fluorescence prep_calcium->baseline apply_agonist_calcium Apply Agonist (Varenicline/Epibatidine) baseline->apply_agonist_calcium uncage_rubi_calcium Photolyze this compound baseline->uncage_rubi_calcium record_fluorescence Record Fluorescence Changes apply_agonist_calcium->record_fluorescence uncage_rubi_calcium->record_fluorescence analyze_calcium Analyze ΔF/F0 record_fluorescence->analyze_calcium

Caption: Workflow for comparing nAChR agonists.

nAChR_Signaling_Pathway Simplified nAChR Signaling Pathway agonist nAChR Agonist (e.g., Nicotine, Varenicline, Epibatidine) nAChR Nicotinic Acetylcholine Receptor (nAChR) agonist->nAChR Binds to ion_influx Cation Influx (Na+, Ca2+) nAChR->ion_influx Opens depolarization Membrane Depolarization ion_influx->depolarization downstream Downstream Signaling (e.g., Neurotransmitter Release, Gene Expression) ion_influx->downstream vgcc Voltage-Gated Ca2+ Channels (VGCCs) depolarization->vgcc Activates ca_influx Further Ca2+ Influx vgcc->ca_influx Opens ca_influx->downstream

Caption: Key events in nAChR-mediated signaling.

Conclusion

This compound offers an unparalleled level of spatiotemporal control for the activation of nAChRs, a feature not available with conventional agonists like Varenicline and Epibatidine. While direct quantitative comparisons of potency and efficacy are challenging due to the nature of photoactivation, the established pharmacological profiles of traditional agonists provide a crucial framework for interpreting the results of this compound experiments. The choice of agonist will ultimately depend on the specific experimental question. For studies requiring precise control over the timing and location of nAChR activation, this compound is the superior tool. For broader pharmacological characterization or in vivo studies where systemic administration is necessary, Varenicline and Epibatidine remain indispensable. This guide provides the foundational information and experimental protocols to aid researchers in making an informed decision for their specific research needs.

References

A Comparative Guide to Caged Compounds for Studying Nicotinic Acetylcholine Receptors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive review and comparison of caged compounds utilized in the study of nicotinic acetylcholine receptors (nAChRs). Caged compounds are powerful tools that allow for the precise spatiotemporal control of ligand delivery through photolysis, enabling detailed investigation of receptor function, signaling pathways, and synaptic transmission. This document offers a comparative analysis of various caged nAChR agonists, presents their quantitative properties, outlines generalized experimental protocols, and visualizes key cellular and experimental processes.

Comparison of Caged nAChR Agonists

The ideal caged compound for studying nAChRs should exhibit high water solubility, biological inertness before photolysis, efficient release of the active agonist upon illumination with a high quantum yield, and minimal off-target effects from the cage photoproducts. The choice of the caging group is critical and dictates the photophysical properties of the compound.

Below is a comparison of some of the key caged compounds developed for activating nAChRs.

Table 1: Quantitative Properties of Caged Nicotinic Receptor Agonists

Caged CompoundParent AgonistPhotolabile Protecting Group (PPG)Wavelength (nm)Quantum Yield (Φ)Two-Photon Cross-Section (GM)Release Half-LifeKey Features & Limitations
RuBi-NicotineNicotineRuthenium-bipyridine (RuBi)473 - 5320.23[1][2]N/A17 ns[1][2]Visible light uncaging, very fast release kinetics. The ruthenium complex may have biological activity.
N-(o-Nitrobenzyl)-CarbamoylcholineCarbamoylcholineo-Nitrobenzyl300 - 3550.25[1][3]N/A0.07 ms[1]Well-characterized, but requires UV light which can be phototoxic.
N-[1-(2-Nitrophenyl)ethyl]-CarbamoylcholineCarbamoylcholine1-(2-Nitrophenyl)ethyl300 - 355N/AN/AN/AVariation of the o-nitrobenzyl cage.[1]
Coumarin-caged Nicotine (PA-Nic)NicotineCoumarin~3650.0074[4]N/AN/ARed-shifted activation compared to nitrobenzyl compounds.[4]

Signaling Pathways and Experimental Workflows

To understand the context in which these caged compounds are used, it is crucial to visualize the signaling pathways they modulate and the experimental workflows for their application.

Nicotinic Acetylcholine Receptor Signaling

nAChRs are ligand-gated ion channels that, upon binding to agonists like acetylcholine or nicotine, undergo a conformational change to allow the influx of cations, primarily Na⁺ and Ca²⁺. This leads to depolarization of the cell membrane and initiation of downstream signaling cascades.

nAChR_Signaling Agonist Nicotinic Agonist (e.g., Acetylcholine, Nicotine) nAChR Nicotinic Acetylcholine Receptor (nAChR) Agonist->nAChR Binds to Ion_Channel Ion Channel Opening nAChR->Ion_Channel Activates Cation_Influx Na⁺ / Ca²⁺ Influx Ion_Channel->Cation_Influx Depolarization Membrane Depolarization Cation_Influx->Depolarization Ca_Signaling Ca²⁺ Dependent Signaling Cation_Influx->Ca_Signaling Action_Potential Action Potential Initiation Depolarization->Action_Potential Gene_Expression Changes in Gene Expression Ca_Signaling->Gene_Expression PI3K_Akt PI3K/Akt Pathway Ca_Signaling->PI3K_Akt Neuroprotection Neuroprotection PI3K_Akt->Neuroprotection

nAChR-mediated signaling cascade.
Experimental Workflow for Using Caged Compounds

The use of caged compounds in studying nAChRs typically follows a structured workflow, from compound delivery to data analysis.

Caged_Compound_Workflow Preparation Preparation of Biological Sample (e.g., Neuronal Culture, Brain Slice) Application Application of Caged Compound Preparation->Application Targeting Targeted Illumination (e.g., Laser Spot) Application->Targeting Uncaging Photolysis (Uncaging) of the Agonist Targeting->Uncaging Activation nAChR Activation Uncaging->Activation Recording Physiological Recording (e.g., Patch-Clamp, Calcium Imaging) Activation->Recording Analysis Data Analysis Recording->Analysis

Workflow for nAChR studies using caged compounds.

Experimental Protocols

Detailed experimental protocols are highly specific to the caged compound and the biological preparation. The following are generalized methodologies for key experiments.

General Synthesis of Caged Carbamoylcholine (o-Nitrobenzyl derivative)

The synthesis of N-o-nitrobenzyl derivatives of carbamoylcholine generally involves the reaction of a suitable o-nitrobenzyl halide with carbamoylcholine or a precursor. The reaction conditions, such as solvent, temperature, and reaction time, need to be optimized for each specific derivative.

Materials:

  • Carbamoylcholine chloride

  • 2-Nitrobenzyl bromide

  • A suitable base (e.g., triethylamine)

  • Anhydrous solvent (e.g., dimethylformamide - DMF)

  • Inert atmosphere (e.g., nitrogen or argon)

Generalized Procedure:

  • Dissolve carbamoylcholine chloride and the base in the anhydrous solvent under an inert atmosphere.

  • Add 2-nitrobenzyl bromide dropwise to the solution while stirring.

  • Allow the reaction to proceed at room temperature or with gentle heating for several hours to overnight.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, the solvent is typically removed under reduced pressure.

  • The crude product is then purified using techniques such as column chromatography or recrystallization to yield the desired caged carbamoylcholine.

  • The final product should be characterized by NMR and mass spectrometry to confirm its structure and purity.

General Protocol for Uncaging and Electrophysiological Recording

This protocol outlines the general steps for photostimulation of nAChRs on a cellular preparation while recording the physiological response.

Equipment:

  • Patch-clamp electrophysiology setup (amplifier, micromanipulators, microscope)

  • Light source for photolysis (e.g., UV flash lamp or laser) coupled to the microscope

  • Perfusion system for solution exchange

  • Data acquisition system

Generalized Procedure:

  • Prepare the biological sample (e.g., cultured neurons or brain slices) and place it in the recording chamber of the microscope.

  • Continuously perfuse the sample with an appropriate extracellular recording solution.

  • Obtain a whole-cell patch-clamp recording from a target neuron.

  • Bath-apply the caged compound at a concentration that is inactive before photolysis. Allow for equilibration.

  • Position the light source to illuminate a specific area of interest (e.g., the dendrites or soma of the patched neuron).

  • Deliver a brief light pulse to uncage the nAChR agonist.

  • Record the resulting synaptic currents or changes in membrane potential using the patch-clamp amplifier.

  • Wash out the caged compound and its photolysis byproducts with the perfusion system.

  • Analyze the recorded data to determine the properties of the nAChR-mediated response, such as amplitude, kinetics, and pharmacology.

Logical Relationship of Caged Compound Properties

The selection of a caged compound for a specific application depends on a logical consideration of its properties.

Caged_Compound_Logic Goal Desired Experimental Outcome (e.g., High Temporal Resolution) Wavelength Activation Wavelength Goal->Wavelength Quantum_Yield Quantum Yield (Φ) Goal->Quantum_Yield Kinetics Release Kinetics Goal->Kinetics Two_Photon Two-Photon Compatibility Goal->Two_Photon Selection Optimal Caged Compound Selection Wavelength->Selection Quantum_Yield->Selection Kinetics->Selection Two_Photon->Selection Solubility Aqueous Solubility Solubility->Selection Inertness Biological Inertness (Caged & Byproducts) Inertness->Selection

Factors influencing the choice of a caged compound.

References

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of RuBi-Nicotine

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the safe handling and disposal of chemical compounds are paramount. RuBi-Nicotine, a caged compound designed for the photoactivated release of nicotine, requires stringent disposal procedures due to its composition, which includes both a ruthenium complex and the highly toxic nicotine alkaloid. This guide provides essential safety and logistical information, including operational and disposal plans, to ensure the safe management of this compound waste in a laboratory setting.

Chemical and Safety Data Summary

Proper disposal procedures are informed by the chemical properties and hazard classifications of a substance. The following table summarizes key quantitative data for this compound.

PropertyValueReference
Chemical Formula C₄₀H₄₄Cl₂N₈Ru[1]
Molecular Weight 808.81 g/mol [1]
CAS Number 1256362-30-7[1]
Form Solid[1]
Color Deep orange[1]
Solubility in Water Up to 100 mM[1]
Storage Temperature -20°C[1]
Hazard Classifications Acute Toxicity 1 (Dermal), Acute Toxicity 3 (Oral), Aquatic Acute 1, Aquatic Chronic 2[1]
Signal Word Danger[1]
Hazard Statements H301 (Toxic if swallowed), H310 (Fatal in contact with skin), H410 (Very toxic to aquatic life with long-lasting effects)[1]
Precautionary Codes P262, P264, P273, P280, P301 + P310, P302 + P352 + P310[1]

Experimental Protocol for this compound Disposal

Given that nicotine is classified as an RCRA P075 acute hazardous waste, all materials contaminated with this compound must be handled and disposed of following institutional and national regulations for hazardous waste. The following protocol outlines the necessary steps for the proper disposal of this compound.

Materials Required:

  • Personal Protective Equipment (PPE): Chemical-resistant gloves (nitrile or neoprene), safety goggles, and a lab coat.

  • Designated, sealed, and clearly labeled hazardous waste container.

  • Spill kit for toxic materials.

  • Waste disposal bags for solid waste.

  • pH paper (if applicable for aqueous waste).

Procedure:

  • Segregation of Waste:

    • All waste contaminated with this compound, including unused solutions, contaminated labware (e.g., pipette tips, vials, and gloves), and spill cleanup materials, must be segregated from non-hazardous waste streams.

  • Solid Waste Disposal:

    • Contaminated Solids: Place all disposable items that have come into contact with this compound, such as gloves, weighing papers, and absorbent pads, into a designated, leak-proof hazardous waste bag.

    • Empty Containers: "Empty" containers of this compound are still considered hazardous waste unless they have been triple-rinsed. The rinsate from this procedure must be collected and treated as hazardous aqueous waste.

    • Unused Product: Unused or expired solid this compound must be disposed of in its original container, which should be placed inside a larger, sealed hazardous waste container.

  • Aqueous Waste Disposal:

    • Stock Solutions and Rinsate: Collect all aqueous solutions containing this compound, including experimental waste and rinsate from cleaning contaminated labware, in a designated, sealed, and properly labeled hazardous waste container.

    • pH Neutralization: If institutional procedures require it, neutralize the pH of the aqueous waste to between 6.0 and 9.0 before collection. Do not attempt to chemically treat the waste to break down the this compound complex without a validated and approved institutional protocol.

  • Labeling and Storage:

    • Clearly label the hazardous waste container with "Hazardous Waste," the full chemical name "this compound," and the relevant hazard symbols (e.g., toxic, environmentally hazardous).

    • Store the sealed waste container in a designated, secure, and well-ventilated satellite accumulation area away from incompatible materials.

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste. Follow all institutional guidelines for waste manifest and pickup scheduling.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound waste.

RuBi_Nicotine_Disposal_Workflow start Start: Generate This compound Waste waste_type Identify Waste Type start->waste_type solid_waste Solid Waste (e.g., gloves, vials, unused solid) waste_type->solid_waste Solid aqueous_waste Aqueous Waste (e.g., solutions, rinsate) waste_type->aqueous_waste Aqueous package_solid Package in Labeled Hazardous Waste Bag/Container solid_waste->package_solid neutralize Neutralize pH (if required by institution) aqueous_waste->neutralize store Store in Designated Satellite Accumulation Area package_solid->store collect_aqueous Collect in Labeled, Sealed Hazardous Waste Container collect_aqueous->store neutralize->collect_aqueous Yes/No contact_ehs Contact EHS for Waste Pickup store->contact_ehs end End: Proper Disposal contact_ehs->end

Caption: Workflow for the safe disposal of this compound waste.

By adhering to these procedures, laboratories can ensure the safe and compliant disposal of this compound, thereby protecting personnel and the environment from the potential hazards associated with this compound. Always consult your institution's specific safety and disposal guidelines.

References

Essential Safety and Operational Guide for Handling RuBi-Nicotine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate and essential safety protocols, operational guidelines, and disposal plans for the handling of RuBi-Nicotine. The following procedures are designed to ensure the safety of laboratory personnel and to minimize environmental impact.

Hazard Identification and Safety Summary

This compound, a ruthenium(II) bipyridine complex containing nicotine, is a potent chemical compound intended for research use only. Due to its composition, it presents significant health risks. The primary hazards are associated with its toxicity upon ingestion or skin contact and its environmental toxicity.

Hazard Classification:

Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 3H301: Toxic if swallowed
Acute Toxicity, DermalCategory 1H310: Fatal in contact with skin
Acute Aquatic ToxicityCategory 1H400: Very toxic to aquatic life
Chronic Aquatic ToxicityCategory 1H410: Very toxic to aquatic life with long lasting effects

Data sourced from Sigma-Aldrich safety information for this compound.[1]

Personal Protective Equipment (PPE)

Strict adherence to the following PPE requirements is mandatory when handling this compound.

PPE CategoryItemSpecificationRationale
Hand Protection GlovesNitrile gloves (double-gloving recommended)Protects against fatal skin contact.[1] Given the high dermal toxicity, double-gloving provides an additional layer of safety.
Eye Protection Safety GogglesChemical splash gogglesPrevents eye contact with the compound.
Body Protection Laboratory CoatFull-length, buttoned lab coatProtects skin from accidental splashes.
Respiratory Protection Fume HoodAll handling of solid this compound or solutions should be performed in a certified chemical fume hood.Prevents inhalation of any aerosols or dust particles.

PPE Selection Workflow

PPE_Selection start Handling this compound? fume_hood Work in a Certified Fume Hood start->fume_hood eye_protection Wear Chemical Splash Goggles fume_hood->eye_protection lab_coat Wear a Full-Length Lab Coat eye_protection->lab_coat gloves Wear Double Nitrile Gloves lab_coat->gloves end Proceed with Experiment gloves->end

Figure 1: Mandatory PPE workflow for handling this compound.

Operational Plan: Handling and Storage

Handling:

  • Preparation: Before handling, ensure all required PPE is correctly worn. The work area within the fume hood should be clean and uncluttered.

  • Weighing: If weighing the solid compound, do so within the fume hood on a tared, sealed container to minimize exposure.

  • Solution Preparation: When preparing solutions, add the solid this compound to the solvent slowly to avoid splashing. It is soluble in water up to 50 mM.

  • Post-Handling: After handling, wipe down the work area in the fume hood with an appropriate decontaminating solution. Remove gloves and lab coat before leaving the laboratory. Wash hands thoroughly with soap and water.

Storage:

  • Store this compound in a cool, dry, and dark place. The recommended storage temperature is -20°C.

  • Keep the container tightly sealed and clearly labeled with the chemical name and hazard symbols.

  • Store in a locked cabinet or other secure location to prevent unauthorized access.

Emergency Procedures: Spill and Exposure

Spill Management:

  • Evacuate: Immediately alert others in the vicinity and evacuate the area if the spill is large or outside of a fume hood.

  • Contain: If the spill is small and contained within a fume hood, use an absorbent material (e.g., vermiculite, sand, or chemical absorbent pads) to contain the spill. Do not use combustible materials like paper towels.

  • Clean-Up: Wearing appropriate PPE, carefully collect the absorbent material and spilled substance into a sealed, labeled container for hazardous waste.

  • Decontaminate: Clean the spill area with a suitable decontaminating solution, followed by soap and water.

  • Report: Report all spills to the laboratory supervisor and follow institutional reporting procedures.

Exposure Protocol:

Exposure RouteImmediate Action
Skin Contact Immediately remove contaminated clothing. Wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek immediate medical attention.
Eye Contact Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.
Ingestion Do not induce vomiting. Rinse the mouth with water. Seek immediate medical attention.

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

Waste Segregation and Collection:

  • Solid Waste: Collect any solid this compound, contaminated consumables (e.g., pipette tips, gloves, absorbent pads), and empty containers in a dedicated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste: Collect all aqueous solutions containing this compound in a separate, sealed, and clearly labeled hazardous waste container for aqueous heavy metal and toxic organic waste.

Disposal Procedure:

  • All hazardous waste must be disposed of through the institution's environmental health and safety (EHS) office.

  • Do not dispose of any this compound waste down the drain or in regular trash.

  • Follow all local, state, and federal regulations for the disposal of hazardous chemical waste. The process for ruthenium recycling may involve chemical leaching and precipitation.[2]

Disclaimer: This guide provides essential safety information based on available data. Researchers are advised to consult their institution's safety office for specific guidance and to perform a risk assessment before beginning any work with this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.